Technical Documentation Center

4-Iodobutyl acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Iodobutyl acetate
  • CAS: 40596-44-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Iodobutyl Acetate: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals Abstract 4-Iodobutyl acetate is a versatile bifunctional reagent that has garnered significant interest in the fields of organic synthesis and medicinal che...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodobutyl acetate is a versatile bifunctional reagent that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring a terminal iodide and an acetate ester, allows for a range of chemical transformations, making it a valuable building block for the synthesis of complex molecules. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectroscopic analysis of 4-iodobutyl acetate. Furthermore, it delves into its critical applications in drug development, particularly its role as an alkylating agent and a linker in the construction of targeted therapeutics and imaging agents.

Molecular Structure and Chemical Identity

4-Iodobutyl acetate, with the chemical formula C₆H₁₁IO₂, is a linear alkyl ester containing a primary iodide. The presence of two distinct functional groups—an ester and an alkyl iodide—at opposite ends of a flexible four-carbon chain underpins its utility in chemical synthesis.

Figure 1: Chemical structure of 4-Iodobutyl acetate.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
IUPAC Name 4-iodobutyl acetate[1]
CAS Number 40596-44-9[2][3]
Molecular Formula C₆H₁₁IO₂[4][5]
Molecular Weight 242.05 g/mol [4][5]
Appearance Colorless to pale yellow or brown liquid[4][6]
Canonical SMILES CC(=O)OCCCCI
InChI Key FLPVVTDEKLGZDZ-UHFFFAOYSA-N[5]

Physicochemical Properties

The physicochemical properties of 4-iodobutyl acetate are crucial for its handling, storage, and application in various chemical reactions. It is a relatively dense liquid with limited solubility in water but is soluble in common organic solvents.[6] It is also noted to be light-sensitive, necessitating storage in dark containers.[6][7]

Table 2: Physicochemical Data for 4-Iodobutyl Acetate

PropertyValueSource(s)
Density 1.61 g/mL at 25 °C[5][6][7]
Boiling Point 94-95 °C at 5.5 mmHg[5][6][7]
Flash Point 195 °F (90.6 °C)[6][7]
Refractive Index (n²⁰/D) 1.497[5][6][7]
Water Solubility Difficult to mix[4][6]
Vapor Pressure 0.0551 mmHg at 25 °C[6]

Synthesis of 4-Iodobutyl Acetate

There are two primary and efficient methods for the synthesis of 4-iodobutyl acetate: the Finkelstein reaction and the direct esterification of 4-iodobutanol. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Finkelstein Reaction: A Halogen Exchange Approach

The Finkelstein reaction is a classic and highly effective method for preparing alkyl iodides from other alkyl halides.[4][6] This Sₙ2 reaction involves treating an alkyl chloride or bromide with an excess of sodium iodide in a solvent like acetone, in which sodium iodide is soluble, but the resulting sodium chloride or bromide is not. This precipitation drives the equilibrium towards the formation of the alkyl iodide.[4][6]

Figure 2: Workflow for the synthesis of 4-iodobutyl acetate via the Finkelstein reaction.

Experimental Protocol: Finkelstein Reaction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorobutyl acetate in acetone.

  • Addition of Reagent: Add a molar excess (typically 1.5 to 3 equivalents) of sodium iodide to the solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A white precipitate of sodium chloride will form as the reaction proceeds.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.

  • Purification: The filtrate is concentrated under reduced pressure to remove the acetone. The resulting crude product can be purified by vacuum distillation to yield pure 4-iodobutyl acetate.

The causality behind this experimental design lies in Le Chatelier's principle. The use of acetone as a solvent is critical because it selectively solubilizes the sodium iodide reactant while precipitating the sodium chloride byproduct, thus driving the reversible reaction to completion.

Esterification of 4-Iodobutanol

A more direct approach involves the esterification of 4-iodobutanol with acetic anhydride or acetyl chloride.[6] This method is advantageous if 4-iodobutanol is readily available. The reaction is typically catalyzed by a base, such as pyridine, or a strong acid.

Experimental Protocol: Esterification with Acetic Anhydride

  • Reaction Setup: In a flask, dissolve 4-iodobutanol in a suitable solvent like dichloromethane or pyridine.

  • Reagent Addition: Slowly add acetic anhydride to the solution, often in the presence of a catalytic amount of a base like pyridine or 4-dimethylaminopyridine (DMAP) to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Workup: The reaction mixture is then washed with water, a dilute acid solution (to remove pyridine), and a saturated sodium bicarbonate solution to neutralize any remaining acetic acid.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The final product can be purified by vacuum distillation.

Spectroscopic Analysis

A thorough understanding of the spectroscopic data of 4-iodobutyl acetate is essential for its identification and quality control.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 4-iodobutyl acetate provides a clear map of the proton environments within the molecule.

Table 3: Predicted ¹H NMR Spectral Data for 4-Iodobutyl Acetate

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.05Triplet2H-CH₂-O-
~3.20Triplet2H-CH₂-I
~2.05Singlet3H-C(=O)-CH₃
~1.90Multiplet2H-CH₂-CH₂-I
~1.70Multiplet2H-O-CH₂-CH₂-

Note: Predicted chemical shifts are based on analogous structures and may vary slightly depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton.

Table 4: Predicted ¹³C NMR Spectral Data for 4-Iodobutyl Acetate

Chemical Shift (δ, ppm)Assignment
~171.0-C=O
~63.5-CH₂-O-
~32.0-CH₂-CH₂-I
~29.5-O-CH₂-CH₂-
~21.0-C(=O)-CH₃
~6.0-CH₂-I

Note: Predicted chemical shifts are based on analogous structures and may vary slightly depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 4-iodobutyl acetate displays characteristic absorption bands for its functional groups.

Table 5: Key FT-IR Absorption Bands for 4-Iodobutyl Acetate

Wavenumber (cm⁻¹)IntensityAssignment
~2960-2850Medium-StrongC-H (alkane) stretching
~1740StrongC=O (ester) stretching
~1240StrongC-O (ester) stretching
~1050MediumC-O stretching
~640MediumC-I stretching
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 4-iodobutyl acetate will show a molecular ion peak and characteristic fragmentation patterns. The presence of iodine (atomic mass 127) will be a key feature.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak at m/z = 242.

  • Loss of Acetoxy Group: Fragmentation leading to the loss of the acetoxy group (CH₃COO•), resulting in a C₄H₈I⁺ fragment at m/z = 183.

  • Loss of Iodine: A peak corresponding to the loss of an iodine atom (I•), giving a C₆H₁₁O₂⁺ fragment at m/z = 115.

  • Acylium Ion: A prominent peak at m/z = 43 corresponding to the acetyl cation (CH₃CO⁺).

  • Iodide Ion: A peak at m/z = 127 corresponding to I⁺.

Applications in Drug Discovery and Development

The dual functionality of 4-iodobutyl acetate makes it a valuable reagent in medicinal chemistry and drug development, primarily as an alkylating agent and as a component in the synthesis of bifunctional linkers.

Role as an Alkylating Agent

Alkylating agents are a class of anticancer drugs that act by covalently attaching an alkyl group to DNA, thereby disrupting DNA replication and leading to cancer cell death.[8][9] The primary iodide in 4-iodobutyl acetate serves as a good leaving group in nucleophilic substitution reactions, allowing it to act as an alkylating agent. It can be used to introduce a four-carbon chain with a terminal acetate group onto various nucleophilic sites in a target molecule, such as amines, thiols, or phenols. This modification can be used to alter the pharmacokinetic properties of a drug or to introduce a handle for further functionalization.

Utility in Bifunctional Linkers for Bioconjugation

4-Iodobutyl acetate is a precursor for the synthesis of heterobifunctional linkers, which are crucial components of antibody-drug conjugates (ADCs) and other targeted therapies.[4][6] These linkers connect a targeting moiety, such as an antibody, to a therapeutic payload. The iodide can be displaced by a nucleophile on one biomolecule, while the ester can be hydrolyzed to a carboxylic acid or alcohol for conjugation to a second biomolecule.

Bioconjugation_Workflow cluster_start Starting Material cluster_modification Linker Modification cluster_conjugation Bioconjugation cluster_final Final Bioconjugate 4-Iodobutyl acetate 4-Iodobutyl acetate Nucleophilic Displacement of Iodide Nucleophilic Displacement of Iodide 4-Iodobutyl acetate->Nucleophilic Displacement of Iodide Ester Hydrolysis Ester Hydrolysis 4-Iodobutyl acetate->Ester Hydrolysis Conjugation to Biomolecule 1 Conjugation to Biomolecule 1 Nucleophilic Displacement of Iodide->Conjugation to Biomolecule 1 Conjugation to Biomolecule 2 Conjugation to Biomolecule 2 Ester Hydrolysis->Conjugation to Biomolecule 2 Targeted Therapeutic Targeted Therapeutic Conjugation to Biomolecule 1->Targeted Therapeutic Conjugation to Biomolecule 2->Targeted Therapeutic

Figure 3: Conceptual workflow for the use of 4-iodobutyl acetate in the synthesis of bifunctional linkers for bioconjugation.

Application in PET Radiotracer Synthesis

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that utilizes radiolabeled tracers.[10] The synthesis of these tracers often involves the rapid and efficient incorporation of a positron-emitting radionuclide, such as fluorine-18 or carbon-11, into a bioactive molecule. 4-Iodobutyl acetate can serve as a precursor in the synthesis of PET radiotracers. The iodide can be displaced by a radiolabeled nucleophile, or the acetate can be modified to introduce a radiolabel.

Safety and Handling

4-Iodobutyl acetate is classified as an irritant and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[6] It is irritating to the eyes, respiratory system, and skin.[6] All work should be conducted in a well-ventilated fume hood. As it is light-sensitive, it should be stored in a tightly sealed, dark container in a cool, dry place away from sources of ignition.[6]

Conclusion

4-Iodobutyl acetate is a valuable and versatile reagent with a well-defined chemical structure and predictable reactivity. Its synthesis is straightforward, and its physicochemical properties are well-documented. The presence of both an alkyl iodide and an ester functional group makes it a powerful tool for medicinal chemists and drug development professionals. Its applications as an alkylating agent and in the construction of bifunctional linkers for targeted therapies and imaging agents highlight its importance in the ongoing quest for more effective and specific medicines. A thorough understanding of its chemical properties and reactivity is key to leveraging its full potential in the synthesis of novel therapeutic and diagnostic agents.

References

  • ChemBK. 4-iodo-1-butanol acetate. Link

  • Guidechem. 4-IODOBUTYL ACETATE 40596-44-9 wiki. Link

  • Finetech Industry Limited. 4-IODOBUTYL ACETATE | CAS: 40596-44-9 | Chemical Product. Link

  • Radiology Key. Synthesis of PET Radiopharmaceuticals. Link

  • ChemicalBook. 4-IODOBUTYL ACETATE CAS#: 40596-44-9. Link

  • PubChemLite. 4-iodobutyl acetate (C6H11IO2). Link

  • Fisher Scientific. 4-Iodobutyl acetate, 96%, stab. with copper. Link

  • Sigma-Aldrich. SAFETY DATA SHEET. Link

  • DigitalCommons@SHU. A New Synthesis of Bis (4-tert-butylphenyl) Iodonium Hexafluoroantimonate; a Known Catalyst for Photopolymerization. Link

  • Fisher Scientific. SAFETY DATA SHEET. Link

  • Orbit Science. Safety data sheet. Link

  • Inno Pharmchem. 4-Iodobutyl Acetate (CAS 40596-44-9): Key Intermediate for Organic Synthesis. Link

  • Matrix Fine Chemicals. Molecules PDF. Link

  • Fisher Scientific. CAS RN 69630-50-8. Link

  • ChemicalBook. 4-iodobutyl acetate. Link

  • ChemicalBook. 40596-44-9(4-iodobutyl acetate). Link

  • NIH. A mass spectrometry-based method for comprehensive quantitative determination of post-transcriptional RNA modifications: the complete chemical structure of Schizosaccharomyces pombe ribosomal RNAs. Link

  • National Institute of Standards and Technology. Isobutyl acetate - the NIST WebBook. Link

  • SpectraBase. 4-Iodobenzyl alcohol, acetate. Link

  • Doc Brown's Chemistry. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data. Link

  • Taylor & Francis. Alkylating agents – Knowledge and References. Link

  • NIH. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Link

  • Oncohema Key. Alkylating Agents. Link

  • NIH. A Short Review on the Synthetic Strategies of Duocarmycin Analogs That Are Powerful DNA Alkylating Agents. Link

  • AxisPharm. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). Link

  • Biosynth. Buy Linkers for Bioconjugation | Research Chemicals Products. Link

  • Doc Brown's Chemistry. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data. Link

  • NIH. The Role of Organic Synthesis in the Emergence and Development of Antibody-Drug Conjugates as Targeted Cancer Therapies. Link

  • The Royal Society of Chemistry. Supporting information. Link

  • PubMed. The Synthesis of Nano-Doxorubicin and its Anticancer Effect. Link

  • Charles University. Table of Characteristic IR Absorptions. Link

  • NIH. Natural Products and Synthetic Analogs as a Source of Antitumor Drugs. Link

  • Doc Brown's Chemistry. he Carbon-13 13C NMR spectrum of 1-iodobutane. Link

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Link

Sources

Exploratory

Synthesis and preparation of 4-Iodobutyl acetate

An In-depth Technical Guide to the Synthesis and Preparation of 4-Iodobutyl Acetate Abstract 4-Iodobutyl acetate (CAS No. 40596-44-9) is a valuable bifunctional molecule widely utilized as an intermediate in organic synt...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Preparation of 4-Iodobutyl Acetate

Abstract

4-Iodobutyl acetate (CAS No. 40596-44-9) is a valuable bifunctional molecule widely utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials.[1] Its structure incorporates a terminal iodide, a good leaving group in nucleophilic substitution reactions, and an acetate ester, which can be hydrolyzed to a primary alcohol. This guide provides a comprehensive overview of the primary synthetic methodologies for preparing 4-Iodobutyl acetate, with a focus on the Finkelstein reaction. It offers detailed, field-proven experimental protocols, characterization data, safety and handling procedures, and an analysis of the underlying chemical principles to support researchers and drug development professionals in its effective synthesis and application.

Introduction: The Utility of 4-Iodobutyl Acetate

4-Iodobutyl acetate, with the molecular formula C₆H₁₁IO₂, is a colorless to pale yellow or brown liquid with a characteristically pungent odor.[2][3] It is soluble in common organic solvents but has limited solubility in water.[2] The strategic importance of this compound lies in its role as a versatile building block.[1] The primary alkyl iodide functionality allows for the facile introduction of a four-carbon chain via nucleophilic substitution, while the acetate group provides a protected hydroxyl functionality that can be deprotected under specific conditions. This dual reactivity makes it an essential reagent in the synthesis of complex target molecules, including novel cyclic ADP ribose derivatives and antagonists of the transient receptor potential melastatin 2 (TRPM2) involved in insulin secretion.[4]

Table 1: Physicochemical Properties of 4-Iodobutyl Acetate

PropertyValueSource(s)
CAS Number 40596-44-9[5]
Molecular Formula C₆H₁₁IO₂[3][6]
Molecular Weight 242.05 g/mol [3][7]
Appearance Colorless to pale yellow/brown liquid[1][2][3]
Boiling Point 94-95 °C at 5.5 mmHg[2][5][8]
Density 1.61 g/mL at 25 °C[2][5][8]
Refractive Index (n²⁰/D) 1.497[2][5][8]
Flash Point 195 °F (90.6 °C)[5]
Sensitivity Light Sensitive[3][5]

Core Synthesis Methodologies

The preparation of 4-Iodobutyl acetate can be approached through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. The most prevalent and reliable method is the Finkelstein reaction, which involves a halogen exchange.

The Finkelstein Reaction: A Cornerstone of Halogen Exchange

The Finkelstein reaction is a classic Sₙ2 (bimolecular nucleophilic substitution) reaction that converts an alkyl chloride or bromide into an alkyl iodide.[9] The reaction is driven to completion by exploiting the differential solubility of halide salts in a polar aprotic solvent, typically acetone.[9]

Finkelstein_Reaction cluster_reactants Reactants cluster_products Products Start 4-Halobutyl Acetate (X = Cl, Br) TS [I···C₄H₈OAc···X]⁻ Sₙ2 Transition State Start->TS Acetone (Solvent) NaI Sodium Iodide (NaI) NaI->TS Acetone (Solvent) Product 4-Iodobutyl Acetate Salt Sodium Halide (NaX)↓ (Precipitate in Acetone) TS->Product TS->Salt Drives Equilibrium →

Caption: The Finkelstein Reaction Mechanism for 4-Iodobutyl Acetate Synthesis.

Causality of Experimental Choices:

  • Mechanism: The reaction proceeds via a backside attack of the iodide nucleophile on the primary carbon bearing the halogen, leading to an inversion of stereochemistry (though not relevant for this achiral molecule).[10] This Sₙ2 pathway is efficient for primary halides like 4-chlorobutyl or 4-bromobutyl acetate.[9]

  • Solvent: Acetone is the solvent of choice because sodium iodide (NaI) is soluble in it, whereas the resulting sodium chloride (NaCl) and sodium bromide (NaBr) are not.[9] This insolubility causes NaCl or NaBr to precipitate out of the solution, effectively removing a product from the equilibrium and driving the reaction to completion according to Le Châtelier's principle.[9][11]

  • Starting Material: While both 4-chlorobutyl acetate and 4-bromobutyl acetate can be used, bromoalkanes are generally more reactive than chloroalkanes in Sₙ2 reactions because bromide is a better leaving group than chloride.[12] Therefore, reactions starting from 4-bromobutyl acetate may proceed under milder conditions or in shorter times.[12]

Alternative Synthetic Routes

While the Finkelstein reaction is most common, other methods exist:

  • Direct Acylation of 4-Iodobutanol: This method involves the esterification of 4-iodobutanol with acetic anhydride, often in the presence of a base catalyst like pyridine.[2] This is a straightforward approach if the starting alcohol is readily available.

  • Ring Opening of Tetrahydrofuran (THF): It is possible to synthesize 4-halobutyl acetates by reacting THF with acetic acid and a hydrogen halide or other halogen source.[13] A subsequent halogen exchange could then yield the iodo derivative. For instance, reacting THF with acetic acid and hydrochloric acid can produce 4-chlorobutyl acetate.[13]

Detailed Experimental Protocol: Finkelstein Synthesis

This protocol details the synthesis of 4-Iodobutyl acetate from 4-chlorobutyl acetate. The same procedure can be adapted for 4-bromobutyl acetate, potentially with a shorter reaction time.

Workflow A 1. Reaction Setup - Charge reactor with 4-chlorobutyl acetate,  NaI, and acetone. B 2. Reflux - Heat mixture to reflux (approx. 56 °C)  for 24-48 hours. A->B C 3. Cooling & Filtration - Cool to room temperature. - Filter precipitated NaCl. B->C D 4. Solvent Removal - Concentrate filtrate under  reduced pressure. C->D E 5. Aqueous Workup - Partition residue between water and ether. - Wash organic layer. D->E F 6. Drying & Concentration - Dry organic layer (e.g., MgSO₄). - Concentrate to yield crude product. E->F G 7. Purification - Purify by vacuum distillation. F->G H 8. Characterization - Analyze by NMR, IR, GC-MS. G->H

Caption: General Experimental Workflow for the Synthesis of 4-Iodobutyl Acetate.

Step-by-Step Methodology:

  • Reagent Charging: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium iodide (1.5 equivalents) and dry acetone. Stir the mixture to dissolve the NaI.

  • Addition of Starting Material: Add 4-chlorobutyl acetate (1.0 equivalent) to the flask.

  • Reaction: Heat the mixture to reflux (the boiling point of acetone is 56 °C) and maintain reflux with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS. A white precipitate (NaCl) will form as the reaction proceeds. The reaction is typically run for 24-48 hours.[12]

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the precipitated sodium chloride. Wash the filter cake with a small amount of acetone.

  • Solvent Evaporation: Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Partition the resulting residue between diethyl ether and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Washing: Wash the organic layer sequentially with a 10% aqueous solution of sodium thiosulfate (to remove any residual iodine color) and then with brine (saturated NaCl solution) to aid in removing water.[14][15]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[14]

  • Final Concentration: Filter off the drying agent and concentrate the filtrate by rotary evaporation to yield the crude 4-Iodobutyl acetate as a pale yellow to brown oil.

  • Purification: The crude product is purified by vacuum distillation (e.g., 94-95 °C at 5.5 mmHg) to yield the final product as a colorless to pale yellow liquid.[2][5]

Characterization and Analysis

Confirming the identity and purity of the synthesized product is a critical final step.

Table 2: Spectroscopic Data for 4-Iodobutyl Acetate

TechniqueFunctional Group / ProtonsExpected Chemical Shift / Wavenumber
¹H NMR -CH₃ (acetate)~2.0 ppm (singlet)
-CH₂-O-~4.1 ppm (triplet)
-CH₂-I~3.2 ppm (triplet)
-CH₂-CH₂- (internal)~1.9 ppm (multiplet)
IR Spectroscopy C=O (ester)~1740 cm⁻¹ (strong)
C-O (ester)~1240 cm⁻¹ (strong)
C-I~500-600 cm⁻¹ (weak-medium)

Note: NMR chemical shifts are approximate and can vary based on the solvent used. IR data is based on characteristic absorption bands for the functional groups.[16][17]

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. 4-Iodobutyl acetate and its precursors must be handled with appropriate care.

  • Hazards: The compound is irritating to the eyes, respiratory system, and skin.[2] It is crucial to avoid breathing vapors or mists and to prevent contact with skin and eyes.[18][19]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and/or face shield).[2][3]

  • Handling: All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[19] Use non-sparking tools and take precautionary measures against static discharge, especially when handling flammable solvents like acetone and diethyl ether.[18][19]

  • Storage: 4-Iodobutyl acetate is light-sensitive.[3][5] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[18][19] Keep the container tightly closed to prevent degradation.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[18]

Conclusion

The synthesis of 4-Iodobutyl acetate is a well-established process that is fundamental for various applications in organic chemistry. The Finkelstein reaction, utilizing either 4-chlorobutyl or 4-bromobutyl acetate, stands as the most robust and efficient method due to its favorable reaction kinetics and the effective equilibrium shift driven by salt precipitation in acetone. This guide provides the necessary technical details, from mechanistic understanding to a validated experimental protocol and safety considerations, to empower researchers to confidently prepare this key synthetic intermediate. Adherence to the described protocols and safety measures will ensure a successful and safe synthesis, yielding a high-purity product ready for downstream applications.

References

  • Title: 4-iodo-1-butanol acetate - ChemBK Source: ChemBK URL
  • Title: SAFETY DATA SHEET - Fisher Scientific Source: Fisher Scientific URL
  • Title: SAFETY DATA SHEET - Sigma-Aldrich Source: Sigma-Aldrich URL
  • Title: 4-IODOBUTYL ACETATE CAS#: 40596-44-9 - ChemicalBook Source: ChemicalBook URL
  • Title: Finkelstein Reaction - SATHEE Source: SATHEE URL
  • Title: Finkelstein reaction - Wikipedia Source: Wikipedia URL
  • Title: 4 - Organic Syntheses Procedure Source: Organic Syntheses URL
  • Title: Finkelstein Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL
  • Title: 4-Iodobutyl Acetate (CAS 40596-44-9)
  • Title: 4-IODOBUTYL ACETATE 40596-44-9 wiki - Guidechem Source: Guidechem URL
  • Title: 500185 isobutyl acetate fcc safety data sheet - SDS US Source: SDS US URL
  • Title: Finkelstein reaction - ECHEMI Source: ECHEMI URL
  • Title: 4-Chlorobutyl acetate - Chem-Impex Source: Chem-Impex URL
  • Title: US4005125A - Preparation of haloalkyl esters - Google Patents Source: Google Patents URL
  • Title: 4-BROMOBUTYL ACETATE 98+% 50G - A15632-18, 50 g Source: DABOS URL
  • Title: 4-Chlorobutyl acetate | 6962-92-1 - ChemicalBook Source: ChemicalBook URL
  • Title: 4-bromobutyl acetate - 4753-59-7, C6H11BrO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis Source: ChemSynthesis URL
  • Title: 4-Bromobutyl acetate 98 4753-59-7 - Sigma-Aldrich Source: Sigma-Aldrich URL
  • Title: 4-iodobutyl acetate (C6H11IO2)
  • Title: 4-IODOBUTYL ACETATE | CAS: 40596-44-9 | Chemical Product - finetech industry limited Source: finetech industry limited URL
  • Title: database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry Source: Doc Brown's Chemistry URL
  • Title: 40596-44-9(4-iodobutyl acetate)
  • Title: Organic Chemistry - Spectroscopy - Butyl Acetate - YouTube Source: YouTube URL
  • Title: Butyl acetate(123-86-4)
  • Title: Application Notes and Protocols for the Scalable Synthesis of 4-Iodo-3,5-dimethylphenyl acetate - Benchchem Source: Benchchem URL

Sources

Foundational

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to 4-Iodobutyl Acetate (CAS 40596-44-9) Introduction In the landscape of modern organic synthesis, 4-Iodobutyl acetate (CAS: 40596-44-9) emerges as a highly versatile and valuable bifunctional...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Iodobutyl Acetate (CAS 40596-44-9)

Introduction

In the landscape of modern organic synthesis, 4-Iodobutyl acetate (CAS: 40596-44-9) emerges as a highly versatile and valuable bifunctional reagent. Its structure, which uniquely combines a reactive primary alkyl iodide with a protected hydroxyl group (acetate ester), makes it an indispensable building block for the strategic construction of complex molecular architectures. This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals, delving into its synthesis, reactivity, applications, and handling protocols. The primary utility of 4-Iodobutyl acetate lies in its ability to introduce a four-carbon chain that can be further functionalized, serving as a linchpin in multi-step synthetic pathways common in pharmaceutical and materials science research.[1]

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is critical for its effective application in experimental design. 4-Iodobutyl acetate is typically a colorless to pale yellow or brown liquid with a pungent odor, and it is sensitive to light.[1][2] Commercial preparations are often stabilized with copper to prevent degradation.[3]

Physical and Chemical Properties

The key physical and chemical data for 4-Iodobutyl acetate are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 40596-44-9[1][3][4]
Molecular Formula C₆H₁₁IO₂[1][3][5][6]
Molecular Weight 242.05 g/mol [1][4][5][6]
Appearance Colorless to pale yellow/brown liquid[1][2]
Density 1.61 g/mL at 25 °C[1][7][8]
Boiling Point 94-95 °C at 5.5 mmHg[1][7][8]
Flash Point 91 °C (196 °F)[3]
Refractive Index (n²⁰/D) ~1.497 - 1.5115[1][3]
Solubility Soluble in organic solvents; poorly soluble in water[1][2]
InChI Key FLPVVTDEKLGZDZ-UHFFFAOYSA-N[3][7][9]
SMILES CC(=O)OCCCCI[3][6][9]
Predicted Spectroscopic Data

For structural verification, the following spectroscopic signatures are characteristic of 4-Iodobutyl acetate. These predictions are based on established principles of NMR and IR spectroscopy for analogous structures.[10][11][12][13]

  • ¹H NMR (Proton NMR):

    • ~4.05 ppm (triplet, 2H): Protons on the carbon adjacent to the ester oxygen (-O-CH₂ -).

    • ~3.20 ppm (triplet, 2H): Protons on the carbon adjacent to the iodine atom (-CH₂ -I).

    • ~2.05 ppm (singlet, 3H): Protons of the acetyl methyl group (CH₃-C=O).

    • ~1.90 ppm (multiplet, 4H): Protons of the two central methylene groups (-CH₂-CH₂ -CH₂ -CH₂-).

  • ¹³C NMR (Carbon NMR):

    • ~171.0 ppm: Carbonyl carbon of the ester group (C =O).

    • ~64.0 ppm: Carbon adjacent to the ester oxygen (-O-C H₂-).

    • ~33.0 ppm & ~30.0 ppm: Central methylene carbons.

    • ~21.0 ppm: Acetyl methyl carbon (C H₃-C=O).

    • ~6.5 ppm: Carbon bonded to the iodine atom (C H₂-I).

  • IR (Infrared) Spectroscopy:

    • ~2960 cm⁻¹: C-H stretching (alkane).

    • ~1740 cm⁻¹: Strong C=O stretching (ester carbonyl).

    • ~1235 cm⁻¹: C-O stretching (ester).

    • ~600 cm⁻¹: C-I stretching.

Synthesis and Mechanism

The preparation of 4-Iodobutyl acetate is most efficiently achieved via the Finkelstein reaction , a classic Sₙ2 (bimolecular nucleophilic substitution) process.[14][15] This reaction involves the exchange of a halogen atom and is particularly effective for synthesizing alkyl iodides from their corresponding bromides or chlorides.[14][16]

The Finkelstein Reaction Mechanism

The reaction is driven to completion by exploiting Le Châtelier's principle. Sodium iodide (NaI) is soluble in a polar aprotic solvent like acetone, whereas the resulting sodium chloride (NaCl) or sodium bromide (NaBr) is not.[14] The precipitation of these salts from the reaction mixture shifts the equilibrium towards the formation of the desired alkyl iodide.[14]

Caption: Sₙ2 mechanism for the synthesis of 4-Iodobutyl acetate.

Laboratory-Scale Synthesis Protocol

This protocol describes a typical procedure for preparing 4-Iodobutyl acetate from 4-Chlorobutyl acetate.

Materials:

  • 4-Chlorobutyl acetate

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-Chlorobutyl acetate (1.0 eq) in anhydrous acetone.

  • Addition of Iodide: Add anhydrous sodium iodide (1.5 - 2.0 eq) to the solution. The excess iodide helps drive the reaction to completion.

  • Reflux: Heat the mixture to reflux (approx. 56 °C) with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS. Typically, the reaction is complete within 12-24 hours. A white precipitate of NaCl will form as the reaction proceeds.[14]

  • Workup - Quenching and Extraction: a. Cool the reaction mixture to room temperature and filter to remove the precipitated NaCl. b. Concentrate the filtrate under reduced pressure to remove the acetone. c. Redissolve the residue in diethyl ether and transfer it to a separatory funnel. d. Wash the organic layer sequentially with water, saturated aqueous sodium thiosulfate (to remove any residual iodine), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 4-Iodobutyl acetate.

  • Purification: The crude product can be purified by vacuum distillation to obtain the final product as a clear liquid.[1]

Reactivity and Synthetic Applications

The synthetic utility of 4-Iodobutyl acetate is rooted in its bifunctional nature. The primary iodide is an excellent leaving group in Sₙ2 reactions, making the molecule a potent acetoxybutylating agent . The acetate group serves as a stable protecting group for the alcohol, which can be easily deprotected under basic or acidic conditions post-alkylation.

Core Reactivity: Nucleophilic Substitution

4-Iodobutyl acetate readily reacts with a wide range of nucleophiles, including amines, thiolates, carboxylates, and enolates, to form a new carbon-nucleophile bond. This reaction introduces the four-carbon chain, which can be subsequently deprotected to reveal a terminal primary alcohol for further transformations.

Reactivity_Diagram reagent 4-Iodobutyl acetate CH₃CO₂(CH₂)₄I product1 Alkylated Product CH₃CO₂(CH₂)₄-Nu reagent->product1 Sₙ2 Alkylation nucleophile Nucleophile (Nu⁻) nucleophile->product1 Sₙ2 Alkylation product2 Functionalized Alcohol HO-(CH₂)₄-Nu product1->product2 Deprotection (e.g., NaOH or HCl)

Caption: General synthetic workflow using 4-Iodobutyl acetate.

Applications in Drug Development and Complex Synthesis
  • Linker Chemistry: In drug development, particularly for antibody-drug conjugates (ADCs) or PROTACs, the acetoxybutyl chain can serve as a flexible linker between a targeting moiety and a payload, with the terminal alcohol providing a handle for further conjugation.

  • Synthesis of Phosphonium Salts: It is used to prepare phosphonium iodides, such as tricyclohexyl(acetoxybutyl)phosphonium iodide, which are precursors to Wittig reagents or phase-transfer catalysts.[3][17][18]

  • Polymer Chemistry: The molecule can be used to introduce functional end-groups onto polymer chains, for instance, in iodine transfer polymerization processes.[19]

Safety, Handling, and Storage

Proper handling of 4-Iodobutyl acetate is essential due to its hazardous properties. It is classified as an irritant to the eyes, respiratory system, and skin.[1][2]

GHS Hazard Information
Hazard ClassGHS StatementPrecautionary Codes (Examples)
Skin Irritation H315: Causes skin irritationP264, P280, P302+P352, P332+P313
Eye Irritation H319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Respiratory Irritation H335: May cause respiratory irritationP261, P271, P304+P340, P312
Flammability H227: Combustible liquidP210, P280, P370+P378

Data compiled from multiple sources.[2][3]

Recommended Handling and Storage Protocols
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][2]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[2][20]

  • Storage: Store the reagent in a tightly sealed container in a cool, dry, and dark place, away from heat, sparks, and open flames.[1][2][20] It is sensitive to light and should be stored in an amber or opaque bottle.[1][2] The presence of a copper stabilizer in commercial products helps to inhibit decomposition.[3]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[20]

  • Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste according to local regulations.[20]

Conclusion

4-Iodobutyl acetate is a powerful and strategic reagent for organic synthesis. Its defined reactivity as an acetoxybutylating agent, coupled with straightforward synthesis and purification, makes it a valuable tool for chemists in academia and industry. By enabling the introduction of a functionalized four-carbon spacer, it facilitates the construction of complex molecules, from novel pharmaceutical agents to advanced materials. A thorough understanding of its properties, reactivity, and safety protocols is paramount to leveraging its full synthetic potential.

References

  • 4-iodo-1-butanol acetate - ChemBK. (n.d.). Retrieved from [Link]

  • AB353469 | CAS 40596-44-9 – abcr Gute Chemie. (n.d.). Retrieved from [Link]

  • 4-IODOBUTYL ACETATE | CAS 40596-44-9 - Matrix Fine Chemicals. (n.d.). Retrieved from [Link]

  • 4-iodobutyl acetate (C6H11IO2) - PubChemLite. (n.d.). Retrieved from [Link]

  • Finkelstein Reaction - SATHEE. (n.d.). Retrieved from [Link]

  • Finkelstein reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Finkelstein Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Organic Chemistry - Spectroscopy - Butyl Acetate - YouTube. (2017, July 7). Retrieved from [Link]

  • Iodine-influenced morphological evolution of micrometer-sized poly(methyl methacrylate)-block-poly(vinyl acetate) particles upon hydrolysis - Polymer Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Physical Properties of 4-Iodobutyl Acetate

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Iodobutyl acetate (CAS No. 40596-44-9) is a halogenated ester of significant interest in organic synthesis, serving as a versatile building b...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodobutyl acetate (CAS No. 40596-44-9) is a halogenated ester of significant interest in organic synthesis, serving as a versatile building block in the pharmaceutical and chemical industries.[1] Its utility primarily stems from the presence of two reactive functional groups: an ester and a primary alkyl iodide. This dual functionality allows for a range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. A thorough understanding of its physical properties is paramount for its effective handling, application in reaction design, and for process scale-up. This guide provides an in-depth analysis of two key physical properties of 4-Iodobutyl acetate: its boiling point and density, complete with detailed experimental protocols for their determination.

Core Physical and Chemical Properties

A foundational understanding of the molecular characteristics of 4-Iodobutyl acetate is essential before delving into its macroscopic physical properties.

  • Molecular Formula: C₆H₁₁IO₂[1][2][3]

  • Molecular Weight: 242.05 g/mol [1][2][3]

  • Appearance: Colorless to pale yellow or brown liquid[1][2]

  • Structure:

The molecule consists of a butyl chain substituted with an acetate group at one terminus and an iodine atom at the other. The presence of the highly polarizable iodine atom and the polar ester group significantly influences its physical properties.

Quantitative Physical Data

The key physical properties of 4-Iodobutyl acetate are summarized in the table below. It is crucial to note that the boiling point is reported at a reduced pressure, a common practice for compounds that may decompose at higher temperatures.

Physical PropertyValueConditions
Boiling Point 94-95 °Cat 5.5 mm Hg[1][3]
Density 1.61 g/mLat 25 °C[1][3]

Experimental Determination of Physical Properties

The following sections provide detailed, field-proven methodologies for the precise determination of the boiling point and density of 4-Iodobutyl acetate. The choice of these methods is guided by principles of accuracy, sample economy, and safety.

Boiling Point Determination by the Siwoloboff Method at Reduced Pressure

The reported boiling point of 4-Iodobutyl acetate is at reduced pressure, suggesting that the compound may be susceptible to decomposition at its normal atmospheric boiling point. The Siwoloboff method is a micro-scale technique ideal for determining the boiling point of small quantities of a liquid.[1] The adaptation of this method for reduced pressure is a critical skill for handling thermally sensitive compounds.

  • Reduced Pressure: Applying a vacuum lowers the external pressure that the liquid's vapor pressure must overcome to initiate boiling. This allows the liquid to boil at a significantly lower temperature, preventing thermal decomposition.

  • Siwoloboff Method: This technique is chosen for its efficiency with small sample volumes (micro-scale), which is often a practical consideration in research and development settings where a compound may be synthesized in limited quantities.[1][3] It relies on observing the equilibrium between the liquid's vapor and the external pressure.

  • Thiele Tube: The use of a Thiele tube ensures uniform heating of the sample through the creation of convection currents in the heating oil, which is essential for an accurate boiling point determination.[2][4]

  • Apparatus Assembly:

    • Attach a small test tube (fusion tube) containing approximately 0.5 mL of 4-Iodobutyl acetate to a thermometer using a rubber band or wire.

    • Place a capillary tube (sealed at one end) into the fusion tube with the open end submerged in the liquid.

    • Insert the thermometer and attached fusion tube into a Thiele tube filled with a suitable heating oil (e.g., mineral oil or silicone oil) to a level just above the side arm.

    • Connect the side arm of the Thiele tube to a vacuum source via a vacuum trap and a manometer to monitor the pressure.

  • Procedure:

    • Evacuate the system to the desired pressure (e.g., 5.5 mm Hg).

    • Begin to gently heat the side arm of the Thiele tube with a micro-burner or a heating mantle.

    • Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube as the trapped air and the vapor of the liquid expand.

    • Continue heating until a rapid and continuous stream of bubbles is observed, indicating that the liquid is boiling.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to be drawn up into the capillary tube.[4] This indicates that the vapor pressure of the liquid is equal to the pressure of the system.

    • Record the temperature and the pressure. Repeat the determination to ensure reproducibility.

BoilingPointDetermination cluster_prep Preparation cluster_setup Apparatus Setup cluster_measurement Measurement A Sample Preparation: ~0.5 mL of 4-Iodobutyl acetate in a fusion tube B Insert sealed capillary tube (open end down) A->B C Attach fusion tube to thermometer B->C D Place assembly in Thiele tube C->D E Connect to vacuum source and manometer D->E F Evacuate to target pressure (e.g., 5.5 mm Hg) E->F G Gently heat Thiele tube F->G H Observe continuous stream of bubbles G->H I Remove heat and allow to cool H->I J Record temperature when liquid enters capillary I->J

Caption: Workflow for Boiling Point Determination.

Density Determination by the Pycnometer Method

The density of a liquid is a fundamental physical property that relates its mass to its volume. The pycnometer method is a highly accurate and precise technique for determining the density of liquids.[5][6]

  • Pycnometer: A pycnometer is a glass flask with a precisely known volume.[6][7] This allows for the accurate measurement of the volume of the liquid being studied. The use of a ground glass stopper with a capillary ensures that the volume is consistent for each measurement.

  • Analytical Balance: The use of a high-precision analytical balance is crucial for accurately determining the mass of the empty pycnometer, the pycnometer filled with a reference liquid (deionized water), and the pycnometer filled with the sample liquid.

  • Temperature Control: Density is temperature-dependent. Therefore, all measurements must be performed at a constant and known temperature, typically achieved using a temperature-controlled water bath.[5] For 4-Iodobutyl acetate, the reference density is at 25 °C.

  • Preparation and Calibration:

    • Thoroughly clean and dry the pycnometer and its stopper.

    • Weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).

    • Fill the pycnometer with deionized water and insert the stopper, allowing excess water to exit through the capillary.

    • Place the filled pycnometer in a constant temperature water bath set to 25.0 °C and allow it to equilibrate for at least 20 minutes.

    • Remove the pycnometer from the bath, carefully dry the exterior, and weigh it. Record the mass (m₂).

    • The volume of the pycnometer (V) can be calculated using the known density of water (ρ_water) at 25.0 °C (approximately 0.997047 g/mL): V = (m₂ - m₁) / ρ_water

  • Sample Measurement:

    • Empty, clean, and thoroughly dry the pycnometer.

    • Fill the pycnometer with 4-Iodobutyl acetate and insert the stopper.

    • Place the pycnometer in the 25.0 °C water bath and allow it to equilibrate.

    • Remove the pycnometer, dry the exterior, and weigh it. Record the mass (m₃).

  • Calculation:

    • The mass of the 4-Iodobutyl acetate (m_sample) is: m_sample = m₃ - m₁

    • The density of the 4-Iodobutyl acetate (ρ_sample) is calculated as: ρ_sample = m_sample / V

DensityDetermination cluster_calibration Pycnometer Calibration cluster_measurement Sample Measurement cluster_calculation Calculation A Weigh empty, dry pycnometer (m₁) B Fill with deionized water A->B C Equilibrate at 25.0 °C B->C D Weigh pycnometer with water (m₂) C->D E Calculate pycnometer volume (V) D->E J Calculate sample mass (m₃ - m₁) E->J F Weigh empty, dry pycnometer (m₁) G Fill with 4-Iodobutyl acetate F->G H Equilibrate at 25.0 °C G->H I Weigh pycnometer with sample (m₃) H->I I->J K Calculate density (mass/V) J->K

Caption: Workflow for Density Determination.

Safety and Handling

4-Iodobutyl acetate is an irritant to the eyes, respiratory system, and skin.[1] It should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[2] The compound is also light-sensitive and should be stored in a cool, dark place.[1][2]

Conclusion

The boiling point and density of 4-Iodobutyl acetate are critical physical parameters that inform its safe handling, storage, and application in chemical synthesis. The experimental methods outlined in this guide, the Siwoloboff method for boiling point determination at reduced pressure and the pycnometer method for density, provide robust and accurate means of verifying these properties in a laboratory setting. A comprehensive understanding of both the theoretical basis and practical execution of these techniques is essential for any researcher working with this versatile chemical intermediate.

References

  • 4-iodo-1-butanol acetate - ChemBK. (2024). Retrieved from [Link]

  • Siwoloboff method - Wikipedia. (n.d.). Retrieved from [Link]

  • 3 Ways to Measure Density Know-How, Hints, and More - Scientific Laboratory Supplies. (n.d.). Retrieved from [Link]

  • DETERMINATION OF BOILING POINT USING SIWOLOBOFF'S METHOD INSTRUCTIONS: D.. - Filo. (2025). Retrieved from [Link]

  • 3 DENSITY DETERMINATION BY PYCNOMETER. (n.d.). Retrieved from [Link]

  • What Is a Laboratory Pycnometer and How Does It Work? - Pobel. (2025). Retrieved from [Link]

  • Melting Point: Using the Thiele Tube - Timstar. (n.d.). Retrieved from [Link]

  • Thiele tube - Wikipedia. (n.d.). Retrieved from [Link]

  • Pycnometer - Chemical Engineering | University of Utah. (2008). Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of 4-Iodobutyl Acetate

Authored for Researchers, Scientists, and Drug Development Professionals Preamble: Understanding the Inherent Reactivity 4-Iodobutyl acetate is a valuable reagent in organic synthesis, often employed for the introduction...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Understanding the Inherent Reactivity

4-Iodobutyl acetate is a valuable reagent in organic synthesis, often employed for the introduction of a four-carbon chain terminating in a primary alcohol (after hydrolysis of the acetate). Its utility stems from the reactivity of the carbon-iodine bond, where iodide serves as an excellent leaving group in nucleophilic substitution reactions. However, the very electrophilicity that makes it a useful synthetic tool also classifies it as a potent alkylating agent. Alkylating agents can covalently modify biological nucleophiles such as DNA, RNA, and proteins, leading to cytotoxic, mutagenic, and potentially carcinogenic effects.[1][2][3][4] This guide provides a framework for handling 4-iodobutyl acetate that is grounded in a comprehensive understanding of its chemical reactivity and associated risks.

Compound Identification and Physicochemical Properties

A precise understanding of a chemical's properties is the foundation of a robust safety protocol. Key identifiers and properties for 4-iodobutyl acetate are summarized below.

PropertyValueSource
Chemical Name 4-Iodobutyl acetate[5][6][7]
Synonyms 1-Acetoxy-4-iodobutane, Acetic acid 4-iodobutyl ester[5][7]
CAS Number 40596-44-9[5][6][7]
Molecular Formula C₆H₁₁IO₂[5][6][8]
Molecular Weight 242.05 g/mol [5][6]
Appearance Colorless to pale yellow or brown liquid[5][9]
Density ~1.61 g/mL at 25 °C[6][9]
Boiling Point 94-95 °C at 5.5 mm Hg[6][9]
Flash Point 195 °F (~90.5 °C)[9][10]
Solubility Difficult to mix with water[5][9]
Sensitivity Light Sensitive[5][9][11]

Comprehensive Hazard Assessment

4-Iodobutyl acetate is classified under the Globally Harmonized System (GHS) with specific hazard warnings. The causality of these hazards is directly linked to its chemical nature as an electrophilic alkylating agent.

GHS ClassificationHazard StatementPictogramCausality and Field Insights
Skin Irritation (Category 2) H315: Causes skin irritation

The compound can react with nucleophilic functional groups in skin proteins and lipids. This covalent modification disrupts cellular integrity, leading to an inflammatory response perceived as irritation. Prolonged or repeated contact can lead to more severe dermatitis.[5]
Eye Irritation (Category 2) H319: Causes serious eye irritation

The cornea and conjunctiva are highly sensitive tissues. Direct contact can cause significant damage due to alkylation of critical proteins, potentially leading to long-term vision impairment. Immediate and thorough irrigation is critical upon exposure.[5]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System H335: May cause respiratory irritation

Inhalation of vapors or aerosols allows the compound to contact the mucosal surfaces of the respiratory tract. Its irritant nature can cause inflammation, coughing, and shortness of breath.[5] Due to its relatively low vapor pressure, this risk is most pronounced when the material is heated or aerosolized.
Unclassified but Inherent Risk Potential Mutagen/CarcinogenN/AAs an alkylating agent, 4-iodobutyl acetate has the potential to alkylate DNA bases (e.g., the N7 position of guanine).[12] This can lead to mutations during DNA replication. While not officially classified as a carcinogen, its mechanism of action warrants treating it with the same level of precaution as other known hazardous alkylating agents.[1][3]

Risk Mitigation: Engineering Controls, Administrative Controls, and PPE

A multi-layered approach is essential for mitigating the risks associated with 4-iodobutyl acetate. The hierarchy of controls, from most to least effective, is Engineering Controls > Administrative Controls > Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

The primary objective is to minimize exposure by containing the chemical.

  • Fume Hood: All handling of 4-iodobutyl acetate, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[13]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

Administrative Controls: Standard Operating Procedures (SOPs)

Clear, documented procedures ensure consistent and safe practices.

  • Designated Areas: Clearly mark and designate specific areas within the lab (e.g., a particular fume hood) for handling 4-iodobutyl acetate.

  • Restricted Access: Limit access to storage and handling areas to authorized and trained personnel only.

  • Training: All personnel must receive documented training on the specific hazards, handling procedures, and emergency response for this compound before beginning work.

Personal Protective Equipment (PPE): The Final Barrier

PPE does not eliminate the hazard, but it protects the user from exposure. Selection must be based on the specific hazards of 4-iodobutyl acetate.

PPE TypeSpecificationRationale and Best Practices
Hand Protection Nitrile or Neoprene gloves.Check glove manufacturer's compatibility charts. Double-gloving is recommended for extended operations or when handling larger quantities. Change gloves immediately if contamination is suspected.[5]
Eye Protection Chemical safety goggles or a face shield.Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant splash risk.[5]
Skin and Body Protection Flame-retardant lab coat, closed-toe shoes.A fully buttoned lab coat protects against skin contact from minor spills. Ensure shoes are made of a non-porous material.
Respiratory Protection Not typically required if handled in a fume hood.If engineering controls fail or for emergency response, a respirator with an organic vapor cartridge may be necessary.

Experimental Workflow: A Step-by-Step Protocol for Safe Handling

This section outlines a self-validating protocol for a typical laboratory-scale reaction using 4-iodobutyl acetate.

Workflow Diagram: Safe Handling Protocol

G cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A 1. Review SDS & SOP B 2. Don Full PPE (Lab Coat, Goggles, Gloves) A->B C 3. Verify Fume Hood Function B->C D 4. Designate Work Area C->D E 5. Assemble Glassware D->E F 6. Transfer Reagent via Syringe/Cannula E->F G 7. Conduct Reaction Under Inert Atmosphere F->G H 8. Quench Reaction Carefully G->H I 9. Decontaminate Glassware (e.g., with isopropanol) H->I J 10. Segregate Waste (Halogenated Organic) I->J K 11. Clean Work Area J->K L 12. Remove PPE & Wash Hands K->L

Caption: A logical workflow for handling 4-iodobutyl acetate, from preparation to disposal.

Detailed Steps:
  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) and the lab-specific Standard Operating Procedure (SOP) for the planned experiment.

    • Don all required PPE: a flame-retardant lab coat, chemical safety goggles, and appropriate gloves (e.g., nitrile).[5]

    • Verify that the chemical fume hood is operational (check airflow monitor).

  • Reagent Handling :

    • Perform all manipulations inside the fume hood.

    • Measure the required amount of 4-iodobutyl acetate using a clean, dry syringe or graduated cylinder. To minimize exposure risk, avoid open-beaker transfers.

    • Add the reagent to the reaction vessel slowly. If the reaction is exothermic, ensure adequate cooling is in place.

  • Post-Reaction :

    • After the reaction is complete, any excess alkylating agent must be quenched. A common method is the addition of a nucleophilic scavenger like a secondary amine or a thiol, but the choice must be compatible with the reaction mixture.

  • Cleanup and Waste Disposal :

    • Rinse all contaminated glassware with a suitable solvent (e.g., acetone or isopropanol) inside the fume hood. Collect this rinse as hazardous waste.

    • Dispose of all waste containing 4-iodobutyl acetate, including contaminated consumables (gloves, paper towels, silica gel), in a clearly labeled, sealed container for halogenated organic waste .[13][14]

    • Wipe down the work surface in the fume hood.

    • Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.

Emergency Procedures: A Validated Response Plan

Immediate and correct action is vital in the event of an exposure or spill.

Emergency Response Decision Tree

G cluster_spill Spill Response cluster_exposure Personnel Exposure Start Incident Occurs Spill_Size Assess Spill Size Start->Spill_Size Exposure_Type Assess Exposure Type Start->Exposure_Type Small_Spill Small Spill (<100mL) - Alert others - Absorb with inert material - Clean area, dispose as waste Spill_Size->Small_Spill Small Large_Spill Large Spill (>100mL) - Evacuate immediate area - Alert supervisor/EHS - Prevent entry to drains Spill_Size->Large_Spill Large Skin_Contact Skin Contact - Remove contaminated clothing - Flush with water for 15 min - Seek medical attention Exposure_Type->Skin_Contact Skin Eye_Contact Eye Contact - Immediately flush with eyewash for at least 15 minutes - Seek immediate medical attention Exposure_Type->Eye_Contact Eye Inhalation Inhalation - Move to fresh air - Seek medical attention if symptoms develop Exposure_Type->Inhalation Inhalation Ingestion Ingestion - Do NOT induce vomiting - Rinse mouth with water - Seek immediate medical attention Exposure_Type->Ingestion Ingestion

Caption: A decision-making flowchart for spills and personnel exposure incidents.

  • Skin Contact : Immediately remove any contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[5][14]

  • Eye Contact : Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][9]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult or symptoms like coughing or dizziness occur, seek immediate medical attention.[5][14]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spills :

    • Small Spill (inside fume hood) : Absorb the spill with an inert material like vermiculite or sand. Collect the material using non-sparking tools into a sealed container for hazardous waste disposal. Clean the area with a suitable solvent.[13][15]

    • Large Spill : Evacuate the immediate area and alert laboratory personnel and the institutional Environmental Health & Safety (EHS) office. Prevent the spill from entering drains.[13][15]

Storage and Stability

Proper storage is crucial to maintain the integrity of the reagent and ensure safety.

  • Location : Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[14]

  • Container : Keep the container tightly closed to prevent moisture ingress and vapor escape.[5][13]

  • Light Sensitivity : 4-Iodobutyl acetate is light-sensitive.[5][9] Store in an amber or opaque bottle to prevent degradation, which can release iodine.

  • Incompatibilities : Avoid contact with strong oxidizing agents and strong bases.[14]

References

  • 4-iodo-1-butanol acetate - ChemBK. (2024). Available at: [Link]

  • Safety data sheet - Orbit Science. Available at: [Link]

  • Alkylation - Wikipedia. Available at: [Link]

  • 4-iodobutyl acetate (C6H11IO2) - PubChemLite. Available at: [Link]

  • Chemical Indicator for Alkylating Agents - ChemistryViews. (2015). Available at: [Link]

  • Alkylating Agents - LiverTox - NCBI Bookshelf. (2015). Available at: [Link]

  • Alkylating agent | Cancer Treatment, DNA Damage & Mutagenesis - Britannica. Available at: [Link]

  • Alkylating Agents - Callaix. Available at: [Link]

Sources

Exploratory

Spectroscopic Profile of 4-Iodobutyl Acetate: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-iodobutyl acetate (CAS No. 40596-44-9).[1][2][3][4] Designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-iodobutyl acetate (CAS No. 40596-44-9).[1][2][3][4] Designed for researchers, scientists, and drug development professionals, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this important synthetic intermediate. In the absence of publicly available experimental spectra, this guide presents predicted data, meticulously derived from the analysis of structurally analogous compounds and foundational spectroscopic principles. This approach, rooted in scientific expertise, offers a robust framework for the identification and characterization of 4-iodobutyl acetate in a laboratory setting.

Introduction to 4-Iodobutyl Acetate

4-Iodobutyl acetate is a colorless to pale yellow or brown liquid with the chemical formula C₆H₁₁IO₂ and a molecular weight of 242.05 g/mol .[1][3] It is primarily utilized as a reagent in organic synthesis, serving as a versatile building block for the introduction of a four-carbon chain with a terminal iodine and an acetate functional group. Its physical properties include a boiling point of 94-95 °C at 5.5 mmHg and a density of approximately 1.61 g/mL at 25 °C.[1] Given its role in the synthesis of complex organic molecules, a thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural verification.

Molecular Structure and Spectroscopic Correlation

The structure of 4-iodobutyl acetate is key to understanding its spectroscopic behavior. The molecule consists of a butyl chain substituted with an iodine atom at one end and an acetate group at the other. This arrangement dictates the chemical environment of each proton and carbon atom, giving rise to a unique spectroscopic fingerprint.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing Dissolve Dissolve 4-Iodobutyl Acetate in Deuterated Solvent Add_TMS Add TMS Standard Dissolve->Add_TMS Acquire Acquire FID on NMR Spectrometer Add_TMS->Acquire FT Fourier Transform Acquire->FT Phasing Phase Correction FT->Phasing Referencing Referencing to TMS Phasing->Referencing Integration Integration Referencing->Integration

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For 4-iodobutyl acetate, six distinct carbon signals are predicted.

Table 2: Predicted ¹³C NMR Data for 4-Iodobutyl Acetate

SignalChemical Shift (δ, ppm)Assignment
1~171.0C=O
2~64.0-O-CH₂-
3~33.0-CH₂-
4~29.0-CH₂-
5~21.0CH₃-C=O
6~6.0-CH₂-I

Interpretation of the ¹³C NMR Spectrum:

  • Signal 1 at ~171.0 ppm: The carbonyl carbon of the ester group is the most deshielded, appearing at the lowest field.

  • Signal 2 at ~64.0 ppm: The carbon atom bonded to the ester oxygen is significantly deshielded.

  • Signals 3 and 4 at ~33.0 and ~29.0 ppm: These signals correspond to the two central methylene carbons of the butyl chain.

  • Signal 5 at ~21.0 ppm: This peak is assigned to the methyl carbon of the acetate group.

  • Signal 6 at ~6.0 ppm: The carbon atom directly bonded to the iodine shows a characteristic upfield shift due to the heavy atom effect of iodine.

Experimental Protocol for ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is typically required.

  • NMR Instrument Setup and Data Acquisition:

    • A standard single-pulse experiment with proton decoupling is used.

    • A larger number of scans (e.g., 1024 or more) is necessary to obtain an adequate signal-to-noise ratio.

    • A longer relaxation delay (2-5 seconds) may be needed for quantitative analysis, though this is less common in routine ¹³C NMR.

  • Data Processing: The processing steps are analogous to those for ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-iodobutyl acetate is expected to be dominated by the characteristic absorptions of the ester group.

Table 3: Predicted IR Absorption Data for 4-Iodobutyl Acetate

Wavenumber (cm⁻¹)IntensityAssignment
~2960-2850Medium-StrongC-H (alkane) stretching
~1740StrongC=O (ester) stretching
~1240StrongC-O (ester) stretching
~1040MediumC-O (ester) stretching
~550MediumC-I stretching

Interpretation of the IR Spectrum:

  • C-H Stretching (~2960-2850 cm⁻¹): These absorptions are characteristic of the sp³ hybridized C-H bonds in the butyl and methyl groups.

  • C=O Stretching (~1740 cm⁻¹): A strong, sharp peak in this region is the most prominent feature of the spectrum and is diagnostic for the carbonyl group of the ester.

  • C-O Stretching (~1240 and ~1040 cm⁻¹): Two characteristic absorptions for the C-O single bonds of the ester functional group are expected in this region.

  • C-I Stretching (~550 cm⁻¹): The stretching vibration of the carbon-iodine bond is expected to appear in the low-frequency region of the spectrum.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: As 4-iodobutyl acetate is a liquid, the spectrum can be conveniently acquired as a thin film between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place a drop of the liquid sample between the plates to form a thin film.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

Table 4: Predicted Mass Spectrometry Data for 4-Iodobutyl Acetate

m/zPredicted Relative IntensityAssignment
242Low[M]⁺ (Molecular Ion)
183Medium[M - C₂H₃O]⁺
115Medium[M - I]⁺
57High[C₄H₉]⁺
43Very High (Base Peak)[CH₃CO]⁺

Interpretation of the Mass Spectrum:

  • Molecular Ion ([M]⁺ at m/z 242): The peak corresponding to the intact molecule is expected to be observed, though it may be of low intensity due to the lability of the C-I bond.

  • [M - C₂H₃O]⁺ at m/z 183: Loss of the acetyl group is a likely fragmentation pathway.

  • [M - I]⁺ at m/z 115: Cleavage of the weak carbon-iodine bond would result in this fragment.

  • [C₄H₉]⁺ at m/z 57: This fragment corresponds to the butyl cation.

  • [CH₃CO]⁺ at m/z 43: The acylium ion is a very stable fragment and is predicted to be the base peak in the spectrum.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The liquid sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a gas chromatograph (GC-MS).

  • Ionization: Electron ionization (EI) at 70 eV is a standard method for this type of molecule.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition and Processing: The instrument software records the abundance of each ion and generates the mass spectrum.

G cluster_0 Sample Introduction cluster_1 Ionization cluster_2 Mass Analysis cluster_3 Detection Introduction Direct Infusion or GC Ionization Electron Ionization (EI) Introduction->Ionization Analysis Quadrupole or TOF Ionization->Analysis Detection Data Acquisition Analysis->Detection

Caption: Workflow for Mass Spectrometry.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic characterization of 4-iodobutyl acetate. The presented NMR, IR, and MS data, along with their interpretations and the outlined experimental protocols, offer a valuable resource for scientists working with this compound. By understanding its spectroscopic fingerprint, researchers can confidently identify, purify, and utilize 4-iodobutyl acetate in their synthetic endeavors, ensuring the integrity and success of their research and development projects.

References

  • ChemBK. 4-iodo-1-butanol acetate. [Link]

Sources

Foundational

Reactivity of the carbon-iodine bond in 4-Iodobutyl acetate

An In-depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in 4-Iodobutyl Acetate Abstract 4-Iodobutyl acetate is a bifunctional organic molecule of significant interest in synthetic chemistry, particularly...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in 4-Iodobutyl Acetate

Abstract

4-Iodobutyl acetate is a bifunctional organic molecule of significant interest in synthetic chemistry, particularly in the pharmaceutical and materials science sectors. Its value lies in the distinct reactivity of its two functional groups: a stable acetate ester and a highly reactive primary alkyl iodide. The carbon-iodine (C-I) bond is the linchpin of its synthetic utility, serving as a versatile site for nucleophilic substitution and other transformations. This guide provides a comprehensive analysis of the C-I bond's reactivity in this specific molecular context. We will explore the underlying principles governing its behavior, the competition between substitution and elimination pathways, and provide field-proven protocols for its application as a key building block.

Introduction: The Unique Profile of 4-Iodobutyl Acetate

4-Iodobutyl acetate (C₆H₁₁IO₂) is a colorless to brown liquid that serves as a valuable intermediate in organic synthesis.[1][2][3] Its structure features a four-carbon chain functionalized with an acetate group at one end and an iodine atom at the other. This arrangement allows for the strategic introduction of a protected hydroxyl group (via the acetate) while leveraging the exceptional reactivity of the C-I bond.

The C-I bond is the longest and weakest of the carbon-halogen bonds, making the iodide ion an outstanding leaving group.[4][5] This high reactivity is central to the molecule's function as a potent alkylating agent. The primary nature of the carbon to which the iodine is attached further dictates its reaction preferences, primarily favoring bimolecular nucleophilic substitution (Sₙ2).

Physicochemical Properties

A clear understanding of the physical properties of 4-Iodobutyl acetate is essential for its safe handling and for designing effective reaction protocols.

PropertyValueReference
CAS Number 40596-44-9[2][6][7]
Molecular Formula C₆H₁₁IO₂[2][7][8]
Molecular Weight 242.056 g/mol [2][7]
Appearance Colorless to brown liquid[2][3]
Boiling Point 94-95 °C at 5.5 mmHg[1][9]
Density 1.61 g/mL at 25 °C[1][9]
Refractive Index n20/D 1.497[1][9]
Solubility Soluble in organic solvents; poorly soluble in water[1]

The Heart of Reactivity: The Carbon-Iodine Bond

The utility of 4-iodobutyl acetate is dominated by the nature of the C-I bond. Several factors contribute to its high reactivity:

  • Bond Strength: The C-I bond is the weakest among the carbon-halogen bonds. This low bond dissociation energy means less energy is required to cleave it during a chemical reaction.

  • Leaving Group Ability: A good leaving group must be stable on its own after departing. The iodide ion (I⁻) is the conjugate base of a strong acid, hydroiodic acid (HI). Consequently, I⁻ is a very weak base and highly stable, making it an excellent leaving group.[5][10] The order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[4]

  • Polarizability: Iodine is a large, highly polarizable atom. This means its electron cloud is easily distorted, which helps to stabilize the transition state of substitution reactions, thereby increasing the reaction rate.

Dominant Reaction Pathway: Bimolecular Nucleophilic Substitution (Sₙ2)

Given that 4-iodobutyl acetate is a primary alkyl halide, its reactions with nucleophiles overwhelmingly proceed via the Sₙ2 mechanism.[11] This pathway is a cornerstone of its application in synthesis.

The Sₙ2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[11] This "backside attack" leads to an inversion of stereochemical configuration at the carbon center.[12][13] Although 4-iodobutyl acetate is achiral, understanding this principle is crucial when applying its reactivity to more complex, chiral substrates.

Caption: The concerted Sₙ2 mechanism on a primary alkyl iodide.

Factors Favoring Sₙ2 Reactions
  • Substrate: Primary alkyl halides like 4-iodobutyl acetate have minimal steric hindrance, allowing easy access for the nucleophile to attack the electrophilic carbon.[14]

  • Nucleophile: Strong, unhindered nucleophiles (e.g., I⁻, RS⁻, CN⁻, N₃⁻) significantly accelerate the Sₙ2 reaction rate.[15]

  • Solvent: Polar aprotic solvents such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal.[16][17] These solvents can dissolve the nucleophilic salt but do not strongly solvate the anion (the nucleophile) through hydrogen bonding. This leaves the nucleophile "naked" and highly reactive.[18]

The Competing Pathway: Bimolecular Elimination (E2)

While Sₙ2 is dominant, chemists must always consider the competing bimolecular elimination (E2) pathway. In an E2 reaction, a base removes a proton from a carbon atom adjacent (beta) to the carbon bearing the leaving group, leading to the formation of an alkene.[19][20]

Caption: The concerted E2 mechanism, a competitor to Sₙ2.

When Elimination Wins: Factors Favoring E2

Although less common for primary halides, the E2 pathway can be intentionally favored or become an unwanted side reaction under specific conditions.

FactorCondition Favoring Sₙ2Condition Favoring E2Rationale
Reagent Strong, non-bulky nucleophile (e.g., NaCN, NaN₃)Strong, sterically hindered base (e.g., K-OtBu)A bulky base cannot easily access the electrophilic carbon (Sₙ2) but can readily abstract a less hindered β-proton (E2).[20]
Temperature Lower TemperaturesHigher TemperaturesElimination reactions have a higher activation energy than substitution, so increasing the temperature provides the energy to overcome this barrier, favoring E2.[19][20]
Solvent Polar Aprotic (DMSO, Acetone)Alcoholic Solvents (Ethanol)Using the conjugate acid of the base as the solvent (e.g., ethanol for ethoxide) often promotes elimination.[19]

Applications in Synthesis & Experimental Protocols

The predictable Sₙ2 reactivity of 4-iodobutyl acetate makes it a powerful tool for introducing the 4-acetoxybutyl moiety into a wide range of molecules.

Williamson Ether Synthesis

A classic application is the synthesis of ethers via the reaction of an alkoxide with 4-iodobutyl acetate. This reaction proceeds cleanly via the Sₙ2 mechanism.[21][22]

Protocol: Synthesis of 4-Phenoxybutyl Acetate

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve sodium phenoxide (1.0 eq) in 5 mL of dry DMF. Alternatively, dissolve phenol (1.0 eq) in DMF and add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C. Stir for 30 minutes until hydrogen evolution ceases.

    • Expertise Note: NaH is used to create the alkoxide in situ. The byproduct is H₂ gas, which is non-nucleophilic and escapes the reaction, preventing competing reactions.[23]

  • Nucleophilic Attack: Add 4-iodobutyl acetate (1.05 eq) dropwise to the stirred solution of the sodium phenoxide at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

  • Workup: Quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure ether.

Williamson_Workflow A 1. Alkoxide Formation (Phenol + NaH in DMF) B 2. Add 4-Iodobutyl Acetate (Dropwise, Room Temp) A->B C 3. Reaction Stirring (12-18h, Monitor by TLC) B->C D 4. Aqueous Workup (Quench, Extract) C->D E 5. Purification (Dry, Concentrate, Column Chromatography) D->E F Pure 4-Phenoxybutyl Acetate E->F

Caption: Experimental workflow for Williamson Ether Synthesis.

Synthesis via the Finkelstein Reaction

While this guide focuses on reactivity, it is pertinent to mention that 4-iodobutyl acetate is often prepared from its more affordable bromo or chloro analogs using the Finkelstein reaction.[24][25]

This Sₙ2 reaction involves halogen exchange, typically using sodium iodide in an acetone solvent. The reaction is driven to completion because while NaI is soluble in acetone, the resulting NaCl or NaBr is not and precipitates out of the solution, shifting the equilibrium according to Le Châtelier's principle.[24][26]

Protocol: Synthesis of 4-Iodobutyl Acetate

  • Setup: To a solution of 4-bromobutyl acetate (1.0 eq) in acetone (5 mL per 1 g of substrate) in a round-bottom flask, add sodium iodide (1.5 eq).

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. A white precipitate (NaBr) will form as the reaction proceeds.

    • Trustworthiness Note: The formation of the precipitate is a visual confirmation that the halogen exchange is occurring.[24]

  • Workup: After cooling to room temperature, filter the mixture to remove the precipitated sodium bromide. Wash the solid with a small amount of cold acetone.

  • Isolation: Combine the filtrates and concentrate under reduced pressure. Redissolve the residue in diethyl ether, wash with water and then with a 5% sodium thiosulfate solution (to remove any I₂ color), followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield 4-iodobutyl acetate, which can be further purified by distillation if necessary.

Conclusion

The reactivity of 4-iodobutyl acetate is fundamentally governed by the properties of its primary carbon-iodine bond. This bond's inherent weakness and the exceptional stability of the resulting iodide anion make it a premier substrate for Sₙ2 reactions. For researchers and drug development professionals, a firm grasp of the factors controlling the competition between substitution and elimination is paramount for achieving desired synthetic outcomes. By carefully selecting the nucleophile, solvent, and temperature, the C-I bond of 4-iodobutyl acetate can be harnessed as a reliable and versatile tool for constructing complex molecular architectures.

References

  • elimination v nucleophilic substitution in halogenoalkanes - Chemguide . (n.d.). Chemguide. Retrieved from [Link]

  • What are the effects of solvents on SN1 and SN2 reactions? (2023, March 20). Quora. Retrieved from [Link]

  • Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction . (2023, April 17). Online Chemistry Help. Retrieved from [Link]

  • Solvent Effects on Sn1 and Sn2 Reactions | Video Summary and Q&A . (2010, August 30). Glasp. Retrieved from [Link]

  • 7.5 SN1 vs SN2 – Organic Chemistry I . (n.d.). KPU Pressbooks. Retrieved from [Link]

  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1 . (n.d.). Retrieved from [Link]

  • 4-iodo-1-butanol acetate - ChemBK . (2024, April 9). ChemBK. Retrieved from [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions . (n.d.). Chemistry Steps. Retrieved from [Link]

  • Elimination reactions in halogenoalkanes . (2022, April 8). Crunch Chemistry. Retrieved from [Link]

  • 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I . (n.d.). KPU Pressbooks. Retrieved from [Link]

  • Nucleophilic Substitution Reaction . (n.d.). BYJU'S. Retrieved from [Link]

  • Nucleophilic Substitution and Elimination SN2 mechanism . (n.d.). La Salle University. Retrieved from [Link]

  • What Makes A Good Leaving Group? . (2025, March 4). Master Organic Chemistry. Retrieved from [Link]

  • Introduction to elimination reactions | Haloalkanes and Haloarenes | Chemistry | Khan Academy . (2024, January 28). YouTube. Retrieved from [Link]

  • Competition between substitution and elimination . (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Haloalkanes — Nucleophilic Substitution, SN2 & SN1 and Elimination Reaction . (n.d.). Lecturio. Retrieved from [Link]

  • Williamson ether synthesis - Wikipedia . (n.d.). Wikipedia. Retrieved from [Link]

  • Williamson Ether Synthesis . (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • The Williamson Ether Synthesis . (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents . (n.d.). Francis Academic Press. Retrieved from [Link]

  • Finkelstein Reaction - SATHEE . (n.d.). SATHEE. Retrieved from [Link]

  • A New Synthesis of Bis (4-tert-butylphenyl) Iodonium Hexafluoroantimonate; a Known Catalyst for Photopolymerization . (n.d.). DigitalCommons@SHU. Retrieved from [Link]

  • Williamson Ether Synthesis . (2018, August 29). YouTube. Retrieved from [Link]

  • Finkelstein reaction - Wikipedia . (n.d.). Wikipedia. Retrieved from [Link]

  • 4 - Organic Syntheses Procedure . (n.d.). Organic Syntheses. Retrieved from [Link]

  • Finkelstein Reaction - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 4-iodobutyl acetate (C6H11IO2) - PubChemLite . (n.d.). PubChemLite. Retrieved from [Link]

  • ORGANIC CHEMISTRY CH 384, Fall 2012 WORKSHOP 8 Nucleophilic Substitution Reactions . (n.d.). Retrieved from [Link]

  • 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook . (n.d.). Retrieved from [Link]

  • Product Class 3: One Saturated Carbon−Iodine Bond . (n.d.). Retrieved from [Link]

  • The Discovery of Nucleophilic Substitution Reactions | Organic Chemistry Class Notes . (n.d.). Retrieved from [Link]

  • Molecules PDF - Matrix Fine Chemicals . (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

  • Hypervalent Iodine in Carbon-Carbon Bond-Forming Reactions - Chemistry | Illinois . (2005, October 17). Retrieved from [Link]

  • 11.1 The Discovery of Nucleophilic Substitution Reactions - Organic Chemistry | OpenStax . (2023, September 20). OpenStax. Retrieved from [Link]

  • The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography - Chemical Science (RSC Publishing) . (2024, October 29). Royal Society of Chemistry. Retrieved from [Link]

  • The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography - PMC - PubMed Central . (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • (PDF) Iodine in Organic Synthesis - ResearchGate . (2025, November 3). ResearchGate. Retrieved from [Link]

Sources

Exploratory

The Versatile Synthon: A Technical Guide to the Applications of 4-Iodobutyl Acetate in Modern Organic Synthesis

Abstract In the landscape of organic synthesis, the strategic introduction of functionalized alkyl chains is a cornerstone of molecular construction. Among the reagents available for this purpose, 4-Iodobutyl acetate (CA...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of organic synthesis, the strategic introduction of functionalized alkyl chains is a cornerstone of molecular construction. Among the reagents available for this purpose, 4-Iodobutyl acetate (CAS: 40596-44-9) emerges as a particularly potent and versatile building block. This technical guide provides an in-depth exploration of its applications, moving beyond a simple catalog of reactions to explain the mechanistic rationale behind its utility. We will examine its role as a bifunctional linker, its superior reactivity in nucleophilic substitutions, and provide field-proven protocols for its application in C-C, C-N, C-O, C-S, and C-P bond formation. This document is intended for researchers, chemists, and process development professionals engaged in pharmaceutical, agrochemical, and materials science R&D, offering both foundational knowledge and practical, actionable methodologies.

Core Concepts: Understanding the Utility of 4-Iodobutyl Acetate

4-Iodobutyl acetate, with the structure CH₃COO(CH₂)₄I, is more than a simple alkyl iodide. Its synthetic power lies in the combination of two key features: a highly reactive primary alkyl iodide and a protected hydroxyl group in the form of an acetate ester. This bifunctional nature allows for its use as a stable, four-carbon linear building block that can be sequentially or selectively functionalized at either end.

1.1. The Reactivity of the Carbon-Iodine Bond

The primary locus of reactivity is the terminal carbon-iodine bond. The iodide ion is an exceptional leaving group, a consequence of its large atomic radius, high polarizability, and the relative weakness of the C-I bond. This makes 4-iodobutyl acetate an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions.[1][2] Compared to its chloro- and bromo-analogs, the iodo-compound exhibits significantly faster reaction kinetics under identical conditions, often allowing for milder reaction temperatures and shorter reaction times. This enhanced reactivity is a critical factor in complex syntheses where sensitive functional groups must be preserved.[3]

1.2. The Acetate as a Protected Hydroxyl Group

The acetate moiety serves as a robust protecting group for the terminal hydroxyl function. It is stable to a wide range of nucleophilic and mildly basic conditions typically employed for the alkylation step. This allows the 4-acetoxybutyl chain to be installed chemoselectively via reaction at the iodide terminus. Subsequently, the acetate can be readily cleaved under standard hydrolysis conditions (e.g., acid or base catalysis) to liberate the free primary alcohol for further elaboration, such as oxidation, esterification, or etherification.

Physicochemical & Safety Profile

A thorough understanding of a reagent's properties is paramount for its safe and effective implementation in the laboratory.

PropertyValueReference
CAS Number 40596-44-9[4]
Molecular Formula C₆H₁₁IO₂[5]
Molecular Weight 242.05 g/mol [5]
Appearance Colorless to brown liquid[3]
Density 1.61 g/mL at 25 °C[6]
Boiling Point 94-95 °C at 5.5 mm Hg[6]
Refractive Index n20/D 1.497[6]
Solubility Difficult to mix with water; soluble in organic solvents[7]
Sensitivity Light Sensitive[7]

Safety & Handling: 4-Iodobutyl acetate is classified as an irritant, causing skin, eye, and respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood. Store the reagent in a cool, dark, and dry place, away from incompatible materials. It is often stabilized with copper.[8]

Key Applications & Experimental Protocols

The primary utility of 4-iodobutyl acetate is as an electrophile for the alkylation of a diverse range of nucleophiles. This section details its application in forming key chemical bonds, supported by detailed, actionable protocols.

Diagram: General Alkylation Strategy

The following diagram illustrates the core synthetic strategy: a nucleophile displaces the iodide via an SN2 mechanism, installing the 4-acetoxybutyl chain.

G cluster_alkylation Sₙ2 Alkylation reagent 4-Iodobutyl Acetate CH₃COO(CH₂)₄-I product Alkylated Product CH₃COO(CH₂)₄-Nu iodide I⁻ reagent->iodide + nucleophile Nucleophile (Nu:⁻) nucleophile->reagent Base, Solvent hydrolyzed Deprotected Alcohol HO-(CH₂)₄-Nu product->hydrolyzed Hydrolysis (H⁺ or OH⁻) G start Start: Di-tert-butyl malonate 4-Iodobutyl acetate NaH, THF step1 Combine Reagents & Stir at 80°C (Overnight) start->step1 step2 Reaction Quench & Work-up step1->step2 step3 Purification: Column Chromatography step2->step3 end Product: Di-tert-butyl 2-(4-acetoxybutyl)malonate step3->end

Caption: Experimental workflow for C-alkylation of a malonate ester.

Methodology:

  • Preparation: To a solution of di-tert-butyl malonate (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

  • Anion Formation: Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Add 4-iodobutyl acetate (1.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to 80 °C (oil bath temperature) and stir overnight. Monitor the reaction for completion by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether gradient, e.g., 1:15) to yield the pure product.

    • Reported Yield: 80% [5]

Carbon-Nitrogen Bond Formation: Alkylation of Amines and Amine Equivalents

The introduction of an amino group is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs). [2]4-Iodobutyl acetate can be used to alkylate primary and secondary amines. However, overalkylation can be a challenge. [9]A more controlled approach often involves using an amine equivalent, such as phthalimide, in a Gabriel-type synthesis.

Representative Protocol: Synthesis of N-(4-Acetoxybutyl)phthalimide

This protocol is adapted from analogous procedures using brominated electrophiles. [10] Methodology:

  • Preparation: In a round-bottom flask, combine potassium phthalimide (1.05 eq) and 4-iodobutyl acetate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to 70-80 °C and stir for 4-6 hours, monitoring by TLC until the starting iodide is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water with stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with water to remove residual DMF and potassium iodide.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to afford pure N-(4-acetoxybutyl)phthalimide. The subsequent deprotection with hydrazine (Ing-Manske procedure) would yield 4-aminobutan-1-ol after hydrolysis of the acetate.

Carbon-Oxygen & Carbon-Sulfur Bond Formation: Alkylation of Phenols and Thiols

Phenolic ethers and thioethers are common motifs in pharmaceuticals and materials. 4-Iodobutyl acetate provides a direct route to these structures.

Representative Protocol: O- or S-Alkylation

Methodology:

  • Preparation: Dissolve the phenol or thiol (1.0 eq) in a suitable solvent such as acetone or acetonitrile.

  • Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution.

  • Alkylation: Add 4-iodobutyl acetate (1.1 eq) and stir the mixture at reflux. The reaction is typically faster for the more nucleophilic thiolate. Monitor the reaction by TLC.

  • Work-up: Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.

Carbon-Phosphorus Bond Formation: Synthesis of Phosphonium Salts

Phosphonium salts are indispensable reagents in organic chemistry, most notably as precursors to ylides for the Wittig reaction. The high reactivity of 4-iodobutyl acetate makes it an excellent substrate for the quaternization of phosphines.

Representative Protocol: Synthesis of (4-Acetoxybutyl)triphenylphosphonium Iodide

Methodology:

  • Preparation: Dissolve triphenylphosphine (1.0 eq) in a suitable solvent like toluene or acetonitrile.

  • Reaction: Add 4-iodobutyl acetate (1.0 eq) to the solution.

  • Isolation: Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C). The phosphonium salt product is often insoluble and will precipitate from the solution as a white solid. The reaction can be monitored by the disappearance of the starting materials via TLC or by observing the formation of the precipitate.

  • Purification: Once the reaction is complete, cool the mixture and collect the solid product by vacuum filtration. Wash the solid with cold solvent to remove any unreacted starting materials and dry under vacuum.

Strategic Applications in Multistep Synthesis

The true value of 4-iodobutyl acetate is realized in its application to the synthesis of complex molecules where the introduction of a C4 linker with a latent hydroxyl group is required. In a recent example from the literature, it was used to prepare a malonate derivative, which then underwent further electrochemical modification. [5]This highlights its role in setting a key structural element early in a synthetic sequence for later-stage functionalization. Its use is particularly advantageous in fragment-based drug design and in the synthesis of linkers for bioconjugation, where the terminal acetate can be hydrolyzed to reveal a handle for attachment to biomolecules.

Conclusion

4-Iodobutyl acetate is a high-performance synthetic tool whose utility is grounded in fundamental principles of chemical reactivity. The superior leaving group ability of iodide ensures rapid and efficient SN2 reactions, while the acetate moiety provides a stable, yet readily cleavable, protected hydroxyl group. This combination allows for the reliable and strategic introduction of the 4-hydroxybutyl unit into a wide array of molecular scaffolds. The protocols and principles outlined in this guide demonstrate its broad applicability and provide a solid foundation for its integration into modern synthetic workflows, empowering chemists to construct complex molecular architectures with greater efficiency and control.

References

  • ChemBK. (2024). 4-iodo-1-butanol acetate. Available at: [Link]

  • Supporting Information for: Electrochemical Oxidative Decarboxylation of Malonic Acid Derivatives: A Simple and Efficient Method for the Synthesis of Ketals. (n.d.). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Phosphonium salt synthesis by alkylation or C-P coupling. Available at: [Link]

  • PubChemLite. (n.d.). 4-iodobutyl acetate (C6H11IO2). Available at: [Link]

  • DTIC. (n.d.). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Available at: [Link]

  • Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10(4), 385-394. Available at: [Link]

  • Scribd. (n.d.). Preparation of Catalyst. Available at: [Link]

  • Manzoni, L., et al. (2020). Design, synthesis, and physicochemical and pharmacological profiling of 7‐Hydroxy-5-oxopyrazolo[4,3‐b]pyridine-6-carboxamide derivatives with antiosteoarthritic activity in vivo. Journal of Medicinal Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Available at: [Link]

  • MSJChem. (2021). 20.1 Comparison of SN1 and SN2 reactions (HL). Available at: [Link]

Sources

Foundational

4-Iodobutyl Acetate: A Comprehensive Technical Guide for Advanced Synthesis

Foreword: The Unsung Workhorse of Complex Synthesis In the landscape of organic synthesis, certain reagents, while not headliners, are the indispensable workhorses that enable critical transformations. 4-Iodobutyl acetat...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unsung Workhorse of Complex Synthesis

In the landscape of organic synthesis, certain reagents, while not headliners, are the indispensable workhorses that enable critical transformations. 4-Iodobutyl acetate (CAS No. 40596-44-9) is a quintessential example of such a molecule.[1] As a bifunctional molecule, it possesses both a stable ester group and a highly reactive primary iodide, making it a strategic building block for introducing a C4-acetate chain in the intricate assembly of pharmaceuticals, agrochemicals, and specialty materials.[1] This guide provides an in-depth exploration of 4-iodobutyl acetate, from its synthesis and spectral characterization to its applications, designed for the practicing researcher and drug development professional.

Physicochemical & Safety Profile

A thorough understanding of a reagent's properties is paramount for its effective and safe use in the laboratory.

Key Properties

Quantitative data for 4-iodobutyl acetate are summarized below, providing essential parameters for reaction planning and purification.

PropertyValueSource(s)
CAS Number 40596-44-9[1][2][3]
Molecular Formula C₆H₁₁IO₂[2][3][4]
Molecular Weight 242.05 g/mol [3]
Monoisotopic Mass 241.98038 Da[4]
Appearance Colorless to brown liquid[2]
Boiling Point 94-95 °C @ 5.5 mm Hg[5]
Density 1.61 g/mL at 25 °C[5]
Refractive Index (n²⁰/D) 1.497[5]
Solubility Difficult to mix with water; soluble in organic solvents.[5]
Storage Conditions Store in a cool, well-ventilated place. Light sensitive.[1][2]
Safety & Handling

4-Iodobutyl acetate is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures:

    • P261: Avoid breathing vapors or mist.

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P302+P352: IF ON SKIN: Wash with plenty of water.

  • Expert Insight: As a primary alkyl iodide, 4-iodobutyl acetate is a potent alkylating agent. Handle with care, always within a fume hood, to avoid inhalation and skin contact. Its light sensitivity necessitates storage in amber bottles to prevent gradual decomposition and release of free iodine.

Synthesis of 4-Iodobutyl Acetate: A Comparative Analysis

While the specific first synthesis of 4-iodobutyl acetate is not prominently documented in readily accessible historical literature, several modern, efficient methods are employed for its preparation. The choice of method often depends on the availability of starting materials, desired scale, and economic factors.

Method 1: Halogen Exchange via Finkelstein Reaction

The Finkelstein reaction is a classic and highly reliable method for preparing alkyl iodides from the corresponding chlorides or bromides. This Sₙ2 reaction is driven to completion by the precipitation of the insoluble sodium salt (NaCl or NaBr) in an acetone solvent.

Workflow: Finkelstein Reaction

cluster_start Starting Materials cluster_process Process cluster_workup Workup & Purification start_bromo 4-Bromobutyl Acetate or 4-Chlorobutyl Acetate reaction Reaction Vessel (Reflux) start_bromo->reaction start_nai Sodium Iodide (NaI) start_nai->reaction solvent Acetone (Solvent) solvent->reaction filtration Filtration (Remove NaX salt) reaction->filtration Precipitate (NaX) forms evaporation Solvent Evaporation filtration->evaporation distillation Vacuum Distillation evaporation->distillation product 4-Iodobutyl Acetate (Final Product) distillation->product

Caption: Finkelstein reaction workflow for 4-iodobutyl acetate synthesis.

Causality and Field Insights: The choice of acetone as the solvent is critical; sodium iodide is soluble in acetone, whereas sodium chloride and sodium bromide are not. This solubility difference leverages Le Châtelier's principle, effectively removing the halide byproduct from the equilibrium and driving the reaction towards the desired iodo-product. For researchers, this method is often preferred for its high yields and straightforward execution, especially when the corresponding chloro- or bromo-acetate is commercially available and affordable.

Detailed Protocol:

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.

  • Charging Reagents: To the flask, add 4-chlorobutyl acetate (1.0 eq) and sodium iodide (1.5 eq).

  • Solvent Addition: Add anhydrous acetone to the flask (approx. 5-10 mL per gram of substrate).

  • Reaction: Heat the mixture to reflux with vigorous stirring. A white precipitate (NaCl) will begin to form. Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Filter off the sodium chloride precipitate through a pad of celite, washing the filter cake with a small amount of acetone.

  • Purification: Combine the filtrates and concentrate under reduced pressure to remove the acetone. The resulting crude oil can be purified by vacuum distillation to yield pure 4-iodobutyl acetate.

Method 2: Ring-Opening of Tetrahydrofuran (THF)

An alternative and atom-economical approach involves the acid-catalyzed ring-opening of tetrahydrofuran (THF) with an acetylating agent. This method builds the molecule directly from a simple cyclic ether.

Mechanism: Acid-Catalyzed THF Ring Opening

THF THF Protonated_THF Protonated THF (Oxonium Ion) THF->Protonated_THF + H+ H_plus H+ Intermediate 4-Iodobutanol Protonated_THF->Intermediate + I- (SN2 attack) I_minus I- (from NaI) Product 4-Iodobutyl Acetate Intermediate->Product + Acetic Anhydride (Esterification) Ac2O Acetic Anhydride AcOH Acetic Acid Product->AcOH (byproduct)

Caption: Simplified mechanism for 4-iodobutyl acetate synthesis from THF.

Causality and Field Insights: This reaction is typically initiated by a Lewis or Brønsted acid which protonates the ether oxygen of THF, activating the ring towards nucleophilic attack. The iodide ion (from a source like NaI) then acts as the nucleophile, opening the ring to form a 4-iodobutanol intermediate, which is subsequently acetylated. A one-pot procedure using reagents like acetyl iodide can accomplish this transformation directly. This route is advantageous when THF and an iodide source are more economical starting points than a pre-functionalized butyl chain.

Detailed Protocol (Illustrative, based on ring-opening principles):

  • Setup: In a 10mL Schlenk tube under a nitrogen atmosphere, add acetic acid (1.0 eq), copper(I) iodide (CuI, 0.1 eq) as a catalyst, and sodium iodide (NaI, 2.0 eq).

  • Reagent Addition: Add tetrahydrofuran (THF) followed by deionized water and a trifluoromethyl source (e.g., TMSCF₃, as described in some modern protocols) under N₂.

  • Reaction: Seal the tube and heat the mixture in an oil bath at high temperature (e.g., 150°C) for several hours (e.g., 12h).

  • Workup: After cooling, dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: After filtering and concentrating the organic phase, purify the crude product by flash chromatography on silica gel to obtain 4-iodobutyl acetate.

Spectroscopic Characterization

For the research scientist, unambiguous characterization of a reagent is non-negotiable. The following is a predicted analysis of the key spectroscopic signatures of 4-iodobutyl acetate, based on established principles of NMR, IR, and MS.

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)
  • δ ~4.07 ppm (t, 2H): Triplet corresponding to the two protons on the carbon bearing the ester oxygen (-CH₂-O-). The downfield shift is due to the strong deshielding effect of the adjacent oxygen.

  • δ ~3.21 ppm (t, 2H): Triplet for the two protons on the carbon bonded to the iodine (-CH₂-I). The electronegative iodine atom causes a significant downfield shift.

  • δ ~2.05 ppm (s, 3H): Sharp singlet for the three protons of the acetate methyl group (CH₃-C=O).

  • δ ~1.95 ppm (m, 2H): Multiplet for the internal methylene protons adjacent to the iodinated carbon (-CH₂-CH₂-I).

  • δ ~1.80 ppm (m, 2H): Multiplet for the internal methylene protons adjacent to the ester-linked carbon (-O-CH₂-CH₂-).

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz)
  • δ ~170.8 ppm: Carbonyl carbon of the ester group (C=O).

  • δ ~63.5 ppm: Carbon attached to the ester oxygen (-CH₂-O-).

  • δ ~32.8 ppm: Internal methylene carbon (-CH₂-CH₂-I).

  • δ ~29.5 ppm: Internal methylene carbon (-O-CH₂-CH₂-).

  • δ ~20.9 ppm: Methyl carbon of the acetate group (CH₃-).

  • δ ~6.5 ppm: Carbon bonded to iodine (-CH₂-I). This is the most upfield of the methylene signals due to the "heavy atom effect" of iodine.

Predicted Key IR Absorptions (Liquid Film)
  • ~2960-2850 cm⁻¹: C-H stretching vibrations of the methylene and methyl groups.

  • ~1740 cm⁻¹ (Strong): A very strong and sharp absorption characteristic of the C=O (carbonyl) stretch of an aliphatic ester. This is often the most diagnostic peak.

  • ~1235 cm⁻¹ (Strong): Strong C-O stretching vibration of the ester linkage.

  • ~560 cm⁻¹: C-I stretching vibration. This peak appears in the far-IR region and can be weak.

Predicted Mass Spectrum (EI)
  • Molecular Ion (M⁺): A peak at m/z = 242 would be expected for the molecular ion, C₆H₁₁IO₂⁺.

  • Key Fragments:

    • m/z = 182: Loss of acetic acid ([M - 60]⁺) via rearrangement.

    • m/z = 115: Loss of iodine radical ([M - 127]⁺), resulting in the C₆H₁₁O₂⁺ fragment.

    • m/z = 43 (Base Peak): The acetyl cation ([CH₃CO]⁺) is very stable and often represents the base peak for acetates.

Applications in Drug Development & Advanced Synthesis

The utility of 4-iodobutyl acetate lies in its ability to act as a potent electrophile in Sₙ2 reactions, introducing a four-carbon chain that can be a key structural motif or a precursor to other functional groups.

Alkylating Agent for Heteroatoms

4-Iodobutyl acetate is an excellent agent for the alkylation of nucleophiles such as amines, phenols, thiols, and carboxylates. The primary iodide is highly reactive, allowing these reactions to proceed under mild conditions.

Iodo 4-Iodobutyl Acetate Reaction Alkylation Reaction Iodo->Reaction Nucleophile Nucleophile (R-NH₂, R-OH, R-SH) Nucleophile->Reaction Base Base (e.g., K₂CO₃, Et₃N) Base->Reaction Solvent Solvent (e.g., DMF, ACN) Solvent->Reaction Product Alkylated Product (R-Nu-(CH₂)₄-OAc) Reaction->Product

Caption: General scheme for heteroatom alkylation using 4-iodobutyl acetate.

Expert Insight: The ester functionality is generally stable under the basic conditions used for these alkylations (e.g., K₂CO₃ in DMF), but it can be readily hydrolyzed post-alkylation using aqueous acid or base to unmask a primary alcohol. This "protected alcohol" strategy is a powerful tool, allowing chemists to perform modifications on other parts of a molecule before revealing the hydroxyl group for further functionalization. This is particularly valuable in multi-step syntheses of complex drug molecules.

Precursor for Radiotracers in PET Imaging

Positron Emission Tomography (PET) is a crucial diagnostic imaging technique that relies on molecules labeled with positron-emitting isotopes, such as ¹⁸F. While not directly containing fluorine, iodo- and other halo-precursors are sometimes used in the synthesis of the non-radioactive standards or precursors for these tracers. The butoxy acetate moiety is a structural component found in various biologically active molecules, and 4-iodobutyl acetate serves as a key reagent for installing this group during synthetic route development. For instance, developing synthetic routes to novel PET tracers often involves the alkylation of phenols or amines with functionalized chains, a role for which 4-iodobutyl acetate is well-suited.

Synthesis of the Anticancer Drug Busulfan and its Analogs

Busulfan is an alkylating agent used in cancer chemotherapy. Its structure is 1,4-butanediol dimethanesulfonate. While the industrial synthesis of Busulfan typically starts from 1,4-butanediol,[6][7] the underlying 1,4-disubstituted butane scaffold highlights the importance of C4 linkers in medicinal chemistry. In the development of novel Busulfan derivatives or other bifunctional alkylating agents, a precursor like 4-iodobutyl acetate could be strategically employed.[8] For example, it could be used to alkylate a targeting moiety, followed by hydrolysis of the acetate and subsequent conversion of the resulting alcohol to a mesylate or another leaving group, creating a molecule with dual functionality for biological investigation.

Conclusion

4-Iodobutyl acetate exemplifies a reagent whose value is defined by its versatility and reliability. Its bifunctional nature as a stable ester and a reactive alkyl iodide provides a robust platform for introducing the 4-acetoxybutyl group, a common structural element in complex organic targets. A comprehensive understanding of its synthesis, properties, and reactivity, as detailed in this guide, empowers researchers to strategically leverage this compound to accelerate discovery in pharmaceutical and chemical sciences.

References

  • Current time information in DE. (n.d.). Google.
  • Al-Sultani, A. A., & Al-Shawi, A. A. (2022). Synthesis and Evaluation of New Derivatives of Busulfan as an Anti-carcinogenic Drug against k562 Cancer Cells Using the AO / PI Method. The Open Medicinal Chemistry Journal.
  • 4-iodo-1-butanol acetate. (2024, April 9). ChemBK. Retrieved December 12, 2024, from [Link]

  • CN102408363A - Synthesis method of busulfan. (n.d.). Google Patents.
  • CN102408363B - Method for synthesizing busulfan. (n.d.). Google Patents.
  • 4-iodobutyl acetate (C6H11IO2). (n.d.). PubChem. Retrieved December 12, 2024, from [Link]

  • Spectral Database for Organic Compounds, SDBS. (n.d.). UW-Madison Libraries. Retrieved December 12, 2024, from [Link]

  • Introduction to the Spectral Data Base (SDBS). (n.d.). AIST. Retrieved December 12, 2024, from [Link]

  • Spectral Database for Organic Compounds. (2023, June 20). Re3data.org. Retrieved December 12, 2024, from [Link]

  • NMR, mass spectroscopy, IR - finding compound structure. (2019, March 6). ResearchGate. Retrieved December 12, 2024, from [Link]

  • 4-Iodobutyl Acetate (CAS 40596-44-9): Key Intermediate for Organic Synthesis. (2025, October 21). Chemical Supplier Website.
  • 4-Iodobenzyl alcohol, acetate. (n.d.). SpectraBase. Retrieved December 12, 2024, from [Link]

  • CAS SciFinder. (2025, October 22). CAS. Retrieved December 12, 2024, from [Link]

  • EP1660433A2 - Preparation and use of alkylating agents. (n.d.). Google Patents.
  • Al-Sultani, A. A., et al. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. MDPI.
  • Design and Synthesis of Duocarmycin Analogues for the Treatment of Cancer. (n.d.). UEA Digital Repository. Retrieved December 12, 2024, from [Link]

  • 4-IODOBUTYL ACETATE | CAS: 40596-44-9 | Chemical Product. (n.d.). Finetech Industry Limited. Retrieved December 12, 2024, from [Link]

  • Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. (n.d.). Frontiers. Retrieved December 12, 2024, from [Link]

  • Organic Chemistry - Spectroscopy - Butyl Acetate. (2017, July 7). YouTube. Retrieved December 12, 2024, from [Link]

  • Synthesis of isobutyl acetate. (n.d.). ETH Zurich. Retrieved December 12, 2024, from [Link]

  • Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. (n.d.). PubMed Central. Retrieved December 12, 2024, from [Link]

  • Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. (2024, April 18). PubMed Central. Retrieved December 12, 2024, from [Link]

  • Natural Products/Bioactive Compounds as a Source of Anticancer Drugs. (n.d.). PubMed Central. Retrieved December 12, 2024, from [Link]

  • Synthesis, anticancer activity and molecular docking studies on a series of heterocyclic trans-cyanocombretastatin analogues as antitubulin agents. (n.d.). PubMed Central. Retrieved December 12, 2024, from [Link]

  • NMR Analysis of Isobutyl Acetate Signals. (n.d.). Scribd. Retrieved December 12, 2024, from [Link]

  • Ester synthesis by O-alkylation. (n.d.). Organic Chemistry Portal. Retrieved December 12, 2024, from [Link]

  • Alkylation of isobutane with C2–C4 alcohols on hybrid catalyst based on pillared clay | Request PDF. (2025, August 6). ResearchGate. Retrieved December 12, 2024, from [Link]

  • Methyl 2,4-dichlorobenzeneacetate. (n.d.). CAS Common Chemistry. Retrieved December 12, 2024, from [Link]

  • Results for 75889622. (n.d.). CAS Common Chemistry. Retrieved December 12, 2024, from [Link]

  • An alternative and expedient synthesis of radioiodinated 4-iodophenylalanine. (n.d.). Scholars@Duke. Retrieved December 12, 2024, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for O-Alkylation using 4-Iodobutyl Acetate

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Reagent for O-Alkylation In the landscape of synthetic organic chemistry, the formation of ether and ester linkages is a cornersto...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Reagent for O-Alkylation

In the landscape of synthetic organic chemistry, the formation of ether and ester linkages is a cornerstone of molecular construction, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. 4-Iodobutyl acetate has emerged as a highly valuable and versatile reagent for the introduction of a butoxy-acetate moiety onto a variety of nucleophilic oxygen-containing functional groups, including phenols, alcohols, and carboxylic acids. This process, known as O-alkylation, provides a straightforward and efficient route to compounds bearing a flexible four-carbon spacer arm terminating in an ester group. The ester functionality can serve as a handle for further chemical transformations or as a key pharmacophoric element.

This comprehensive guide provides detailed protocols and in-depth technical insights into the application of 4-iodobutyl acetate for O-alkylation reactions. As your Senior Application Scientist, my objective is to equip you with not only the step-by-step procedures but also the underlying chemical principles and practical wisdom to ensure successful and reproducible outcomes in your research endeavors.

The Underlying Chemistry: A Mechanistic Perspective

The O-alkylation reaction with 4-iodobutyl acetate is fundamentally a nucleophilic substitution reaction, most commonly proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism .[1][2] The success of this reaction hinges on the generation of a sufficiently nucleophilic oxygen species that can attack the electrophilic carbon atom of the 4-iodobutyl acetate, displacing the iodide leaving group.

Activation of the Oxygen Nucleophile

For phenols and alcohols, the hydroxyl group is generally not nucleophilic enough to react directly with 4-iodobutyl acetate at a practical rate. Therefore, a crucial first step is the deprotonation of the hydroxyl group using a suitable base to form a more potent nucleophile: an alkoxide or a phenoxide ion.[3][4]

G cluster_0 Activation Step R-OH Phenol/Alcohol R-O⁻ Phenoxide/Alkoxide Ion R-OH->R-O⁻ Deprotonation Base Base (e.g., K₂CO₃) BH⁺ Conjugate Acid of Base Base->BH⁺

The choice of base is critical and depends on the acidity of the hydroxyl group. For phenols, which are more acidic, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient.[4] For less acidic aliphatic alcohols, stronger bases such as sodium hydride (NaH) may be necessary to achieve complete deprotonation.[5]

Carboxylic acids are sufficiently acidic to be readily deprotonated by a wide range of bases, including carbonates and hydroxides, to form a carboxylate anion, which is an excellent nucleophile.

The SN2 Reaction Pathway

Once the nucleophilic oxygen anion is formed, it attacks the carbon atom bearing the iodine in the 4-iodobutyl acetate molecule. The reaction proceeds in a single, concerted step where the new carbon-oxygen bond is formed simultaneously with the cleavage of the carbon-iodine bond.[1]

G cluster_1 SN2 Reaction R-O⁻ Phenoxide/Alkoxide/Carboxylate Reagent 4-Iodobutyl acetate TransitionState [R-O···CH₂(CH₂)₂CH₂···I]⁻OAc Product O-alkylated Product I⁻ Iodide Ion

Critical Experimental Parameters: The Keys to Success

Choice of Base

The selection of the base is paramount and influences both the reaction rate and the potential for side reactions.

BaseSubstrate SuitabilityKey Considerations
Potassium Carbonate (K₂CO₃) Phenols, Carboxylic AcidsA mild, inexpensive, and commonly used base. Generally requires heating.
Cesium Carbonate (Cs₂CO₃) Phenols, AlcoholsMore reactive than K₂CO₃, often allowing for milder reaction conditions.
Sodium Hydride (NaH) AlcoholsA strong, non-nucleophilic base that provides irreversible deprotonation. Requires an anhydrous solvent and careful handling.
Potassium tert-Butoxide (KOtBu) AlcoholsA strong, sterically hindered base. Can promote elimination side reactions with secondary alkyl halides.
Solvent Selection

The choice of solvent can significantly impact the reaction's efficiency and selectivity, particularly in the case of phenol alkylation.

SolventPropertiesImpact on Reaction
Dimethylformamide (DMF) Polar aproticExcellent for solvating the cation of the base, leaving the oxygen anion more nucleophilic. Promotes O-alkylation.[6]
Acetone Polar aproticAnother good choice for SN2 reactions. Its lower boiling point can be advantageous for easier removal.
Acetonitrile (CH₃CN) Polar aproticA versatile solvent for a wide range of organic reactions.
Dimethyl Sulfoxide (DMSO) Polar aproticA highly polar solvent that can accelerate SN2 reactions. Can be difficult to remove completely.[6]

For the O-alkylation of phenoxides, it is crucial to use a polar aprotic solvent to avoid solvating the phenoxide oxygen through hydrogen bonding.[6] Protic solvents can shield the oxygen anion, reducing its nucleophilicity and potentially favoring the competing C-alkylation at the aromatic ring.[6]

Potential Side Reactions and Mitigation Strategies

C-Alkylation of Phenols

A common side reaction in the alkylation of phenols is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen atom.[6]

To favor O-alkylation over C-alkylation:

  • Use a polar aprotic solvent such as DMF or acetone.[6]

  • Employ a counterion that does not strongly associate with the phenoxide oxygen.

Ester Hydrolysis

The acetate ester group in 4-iodobutyl acetate is susceptible to hydrolysis under basic conditions, which can lead to the formation of 4-iodobutanol and the corresponding acetate salt.[7][8]

To minimize ester hydrolysis:

  • Use a milder base like K₂CO₃ instead of strong bases like NaOH or KOH.

  • Avoid prolonged reaction times and high temperatures. Monitor the reaction progress by TLC to determine the optimal reaction time.

  • Use a stoichiometric amount of base to avoid a large excess that could promote hydrolysis.

Detailed Experimental Protocols

Protocol 1: O-Alkylation of a Phenol

This protocol provides a general procedure for the O-alkylation of a phenolic substrate using 4-iodobutyl acetate and potassium carbonate in DMF.

Materials:

  • Phenolic substrate (1.0 eq)

  • 4-Iodobutyl acetate (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenolic substrate (1.0 eq) and anhydrous potassium carbonate (2.0 - 3.0 eq).

  • Add anhydrous DMF to the flask to achieve a concentration of the phenolic substrate of approximately 0.1-0.5 M.

  • Stir the suspension at room temperature for 15-30 minutes to ensure good mixing.

  • Add 4-iodobutyl acetate (1.1 - 1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine Phenol and K₂CO₃ in DMF B Add 4-Iodobutyl acetate A->B C Heat and Stir (60-80 °C) B->C D Monitor by TLC C->D E Quench with Water and Extract D->E F Wash Organic Layer E->F G Dry and Concentrate F->G H Purify by Chromatography G->H

Protocol 2: O-Alkylation of an Alcohol

This protocol describes a general method for the O-alkylation of an alcoholic substrate using 4-iodobutyl acetate and sodium hydride in an anhydrous solvent.

Materials:

  • Alcoholic substrate (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 - 1.5 eq)

  • 4-Iodobutyl acetate (1.1 - 1.5 eq)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.2 - 1.5 eq) in the anhydrous solvent.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the alcohol (1.0 eq) in the anhydrous solvent and add it dropwise to the NaH suspension via the dropping funnel.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, and then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add 4-iodobutyl acetate (1.1 - 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Gentle heating may be required for less reactive alcohols.

  • Carefully quench the reaction at 0 °C by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: O-Alkylation of a Carboxylic Acid

This protocol outlines a general procedure for the esterification of a carboxylic acid with 4-iodobutyl acetate.

Materials:

  • Carboxylic acid (1.0 eq)

  • 4-Iodobutyl acetate (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in DMF.

  • Add potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes to form the carboxylate salt.

  • Add 4-iodobutyl acetate (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) until the reaction is complete as indicated by TLC.

  • Work up the reaction as described in Protocol 1 (steps 8-12).

Data Summary Table

Substrate ClassTypical BaseTypical SolventTypical Temp. (°C)Typical Time (h)
PhenolsK₂CO₃, Cs₂CO₃DMF, Acetone60 - 804 - 24
AlcoholsNaH, KOtBuTHF, DMF0 - 602 - 12
Carboxylic AcidsK₂CO₃DMF25 - 602 - 8

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion Insufficiently strong base; Inactive base or reagent; Low reaction temperature.Use a stronger base (e.g., NaH for alcohols); Ensure reagents are fresh and anhydrous; Increase the reaction temperature.
Formation of C-alkylated product (phenols) Use of a protic solvent.Switch to a polar aprotic solvent like DMF or acetone.[6]
Presence of 4-iodobutanol in the product Hydrolysis of the ester group in 4-iodobutyl acetate.Use a milder base; Reduce reaction time and/or temperature; Use a stoichiometric amount of base.
Elimination side products Use of a sterically hindered base with a secondary alkyl halide (not applicable to 4-iodobutyl acetate, which is primary).N/A for this specific reagent.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 4-Iodobutyl acetate is an alkylating agent and should be handled with care.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle NaH with extreme caution in an inert atmosphere.

  • DMF is a potential teratogen and should be handled with appropriate care.

Conclusion

4-Iodobutyl acetate is a valuable and versatile reagent for the O-alkylation of phenols, alcohols, and carboxylic acids. By understanding the underlying SN2 mechanism and carefully controlling the reaction conditions, particularly the choice of base and solvent, researchers can achieve high yields of the desired O-alkylated products while minimizing side reactions. The protocols and insights provided in this guide are intended to serve as a robust starting point for your synthetic endeavors, empowering you to confidently and successfully incorporate the butoxy-acetate moiety into your target molecules.

References

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • PharmaXChange.info. Phenolates- O-alkylation and C-alkylation. [Link]

  • Reddit. Is a base necessary for a phenol O-alkylation using alkyl iodides? [Link]

  • Organic Chemistry Portal. Ester synthesis by O-alkylation. [Link]

  • YouTube. Carboxylic acid to ester in basic conditions. [Link]

  • YouTube. Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]

  • YouTube. Hydrolysis of esters mechanism. [Link]

  • Jack Westin. Synthesis of Ethers. [Link]

  • PharmaXChange.info. Phenolates- O-alkylation and C-alkylation. [Link]

  • Organic Chemistry Tutor. Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]

  • YouTube. Hydrolysis of esters mechanism. [Link]

Sources

Application

Application Note: Strategic N-alkylation of Amines with 4-Iodobutyl Acetate

Introduction: The Utility of the N-(4-Acetoxybutyl) Moiety The formation of carbon-nitrogen bonds via N-alkylation is one of the most fundamental and widely utilized transformations in modern organic synthesis, particula...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility of the N-(4-Acetoxybutyl) Moiety

The formation of carbon-nitrogen bonds via N-alkylation is one of the most fundamental and widely utilized transformations in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] This reaction provides a direct pathway to construct more complex amines from simpler precursors. The introduction of a 4-acetoxybutyl group onto a nitrogen center is of particular strategic importance. The resulting N-(4-acetoxybutyl)amine products serve as valuable intermediates, where the terminal acetate functions as a stable protecting group for a primary alcohol. This latent hydroxyl functionality can be unmasked in a subsequent synthetic step, providing a versatile handle for further derivatization, such as linker attachment in antibody-drug conjugates (ADCs) or the modulation of pharmacokinetic properties.

4-Iodobutyl acetate is an ideal reagent for this purpose. As an alkyl iodide, it is a highly reactive electrophile due to the excellent leaving group ability of iodide, facilitating the alkylation of even weakly nucleophilic amines.[2] This application note provides a comprehensive guide to the N-alkylation of primary and secondary amines using 4-iodobutyl acetate, detailing the underlying mechanism, critical parameters for controlling selectivity, and a robust experimental protocol for achieving high yields of the desired mono-alkylated products.

Reaction Principle and Mechanism

The N-alkylation of an amine with 4-iodobutyl acetate proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The reaction can be dissected into two critical stages:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic methylene carbon (C1) of 4-iodobutyl acetate. This concerted step results in the formation of a new C-N bond and the simultaneous displacement of the iodide ion.[3]

  • Acid Neutralization: The initial product of the SN2 reaction is an ammonium iodide salt. This protonated amine is no longer nucleophilic. To regenerate the free amine and allow the reaction to proceed to completion, a base is required to scavenge the liberated proton (from hydroiodic acid, HI).[5][6]

The choice of base is critical; it must be strong enough to deprotonate the ammonium salt but should ideally be non-nucleophilic to avoid competing with the substrate amine in reacting with the alkylating agent.[7]

Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purify 4. Purification & Analysis setup1 Dissolve Amine (1.1 eq) & K₂CO₃ (2.0 eq) in MeCN setup2 Place under N₂ atmosphere setup1->setup2 setup3 Prepare 4-Iodobutyl Acetate (1.0 eq) in MeCN setup2->setup3 react1 Add 4-Iodobutyl Acetate dropwise at 0 °C to RT setup3->react1 react2 Stir at RT or heat gently (e.g., 50 °C) react1->react2 react3 Monitor by TLC/LC-MS (disappearance of amine) react2->react3 workup1 Filter solids (K₂CO₃, KI) react3->workup1 workup2 Concentrate filtrate workup1->workup2 workup3 Partition between EtOAc & H₂O workup2->workup3 workup4 Wash organic layer (NaHCO₃, Brine) workup3->workup4 workup5 Dry (Na₂SO₄) & Concentrate workup4->workup5 purify1 Purify crude oil via Silica Gel Chromatography workup5->purify1 purify2 Characterize pure product (NMR, MS) purify1->purify2

Sources

Method

Application Note: The 4-Acetoxybutyl (AcOBu) Group - A Specialized Orthogonal Protecting Strategy for Alcohols

An in-depth guide for researchers, scientists, and drug development professionals. The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the construction of complex molecules by se...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the construction of complex molecules by selectively masking the reactivity of certain functional groups.[1] While a large arsenal of protecting groups for alcohols exists, specialized applications often demand unique solutions that offer distinct modes of cleavage.[2] The 4-acetoxybutyl (AcOBu) ether is a specialized protecting group for alcohols that offers a unique, two-stage deprotection mechanism. This feature provides an additional layer of orthogonality, proving invaluable in intricate synthetic routes where multiple hydroxyl groups must be differentiated.

This guide details the strategic application of the AcOBu group, from its introduction and stability profile to its sequential deprotection. We will explore the causality behind its unique reactivity and provide detailed protocols for its use in a research and development setting.

Core Principles of the 4-Acetoxybutyl Group

The utility of the AcOBu group is derived from its composite structure: a stable alkyl ether linkage for robust protection and a terminal acetate ester that serves as a latent reactive "handle" for deprotection.

  • Protection: As an alkyl ether, the AcOBu group is stable to a wide range of conditions that typically cleave other common protecting groups. This includes strongly basic conditions, organometallic reagents, nucleophilic reagents, and many oxidizing conditions.[3]

  • Two-Stage Deprotection: The deprotection sequence is not a single chemical step but a strategic two-stage process.

    • Stage 1 (Activation): The terminal acetate ester is selectively hydrolyzed under basic conditions to unmask a primary hydroxyl group. The protecting group is now a 4-hydroxybutyl ether.

    • Stage 2 (Cleavage): The newly formed hydroxyl group is activated (e.g., by conversion to a tosylate) and triggers an intramolecular cyclization, forming tetrahydrofuran (THF) and liberating the protected alcohol.

This sequential process allows for deprotection under conditions that are orthogonal to both acid-labile (e.g., TBDMS, Boc, Trityl) and standard hydrogenolysis-labile (e.g., Benzyl, Cbz) protecting groups.[4][5]

Data Presentation: Stability Profile of the AcOBu Group

The following table summarizes the stability of the 4-acetoxybutyl ether group in the presence of various common reagents, contrasted with other standard alcohol protecting groups.

Reagent/Condition4-Acetoxybutyl (AcOBu) EtherTBDMS EtherBenzyl (Bn) Ether
Acidic
1M HCl, aq.StableCleaved Stable
Trifluoroacetic Acid (TFA)StableCleaved Stable
Basic
LiOH, K₂CO₃ / MeOHAcetate Cleaved (Stage 1) StableStable
NaH, n-BuLiStableStableStable
Nucleophilic
Grignard Reagents (RMgX)StableStableStable
Organolithium Reagents (RLi)StableStableStable
Reductive
H₂, Pd/CStableStableCleaved
LiAlH₄Acetate Reduced StableStable
Oxidative
PCC, Swern, DMPStableStableStable
Fluoride Source
TBAFStableCleaved Stable

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with the AcOBu Group

This protocol describes the formation of a 4-acetoxybutyl ether from a substrate containing a primary alcohol using Williamson ether synthesis conditions. The key reagent, 4-acetoxybutyl bromide, can be synthesized from 1,4-butanediol.

Materials:

  • Substrate containing a primary alcohol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • 4-Acetoxybutyl bromide (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol substrate.

  • Dissolve the substrate in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add 4-acetoxybutyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G Substrate Substrate-OH NaH 1. NaH, DMF, 0 °C Alkoxide Substrate-O⁻Na⁺ NaH->Alkoxide Deprotonation AcOBuBr 2. 4-Acetoxybutyl-Br (AcO(CH₂)₄Br) Product Protected Substrate Substrate-O-(CH₂)₄OAc AcOBuBr->Product SN2 Reaction

Workflow for the protection of an alcohol as a 4-acetoxybutyl ether.
Protocol 2: Two-Stage Deprotection of the AcOBu Group

This protocol details the sequential removal of the AcOBu group.

Part A: Stage 1 - Acetate Hydrolysis

Materials:

  • AcOBu-protected substrate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1M HCl (aq)

Procedure:

  • Dissolve the AcOBu-protected substrate in a 3:1:1 mixture of THF:MeOH:H₂O.

  • Add LiOH·H₂O and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, neutralize the reaction mixture to pH ~7 by the dropwise addition of 1M HCl at 0 °C.

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the 4-hydroxybutyl ether intermediate. This intermediate is often used directly in the next step without further purification.

Part B: Stage 2 - Intramolecular Cleavage

Materials:

  • 4-Hydroxybutyl ether intermediate (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) (2.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Sodium hydride (NaH), 60% dispersion (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the 4-hydroxybutyl ether intermediate in anhydrous DCM under an inert atmosphere.

  • Add triethylamine and DMAP.

  • Cool the solution to 0 °C and add p-toluenesulfonyl chloride portion-wise.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Wash the reaction mixture sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude tosylate.

  • Dissolve the crude tosylate in anhydrous THF under an inert atmosphere.

  • Cool to 0 °C and add sodium hydride portion-wise.

  • Warm the reaction to room temperature and then heat to reflux (approx. 65 °C) for 2-4 hours, monitoring the disappearance of the tosylate and the appearance of the deprotected alcohol by TLC.

  • Cool the reaction to 0 °C and quench carefully with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the final deprotected alcohol.

G cluster_stage1 Stage 1: Acetate Hydrolysis cluster_stage2 Stage 2: Intramolecular Cleavage Start Protected Substrate Substrate-O-(CH₂)₄OAc Reagent1 LiOH, THF/MeOH/H₂O Intermediate Hydroxybutyl Ether Intermediate Substrate-O-(CH₂)₄OH Reagent1->Intermediate Saponification Reagent2 1. TsCl, Et₃N 2. NaH, THF, Reflux Final Deprotected Alcohol Substrate-OH Reagent2->Final Intramolecular Cyclization (SN2) Byproduct Byproduct: Tetrahydrofuran (THF) Reagent2->Byproduct

The two-stage deprotection mechanism of the 4-acetoxybutyl group.

Authoritative Grounding & Field-Proven Insights

The choice of a protecting group strategy is critical to the success of a complex synthesis.[6] While minimalist approaches that avoid protecting groups altogether are ideal, they are not always feasible.[7] The AcOBu group provides a solution for scenarios requiring an ether that can be cleaved without resorting to harsh acidic conditions or hydrogenolysis.

Expertise & Causality:

  • Why NaH for Protection? Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the subsequent Williamson ether synthesis to completion.[8]

  • Why LiOH for Saponification? Lithium hydroxide is effective for ester hydrolysis under mild conditions that will not affect most other functional groups.[9]

  • Why a Two-Step Cleavage? The conversion of the terminal hydroxyl to a tosylate in Stage 2 transforms it into an excellent leaving group. The subsequent addition of a base (NaH) deprotonates the ether oxygen (or any remaining substrate alcohol, facilitating intramolecular proton transfer), setting up a high-yielding intramolecular Sₙ2 reaction. The formation of the stable, five-membered THF ring is the thermodynamic driving force for the cleavage.

Trustworthiness & Self-Validation:

  • Each step of the protection and deprotection sequence can be monitored by Thin Layer Chromatography (TLC).

  • The appearance and disappearance of key functional groups can be confirmed by IR spectroscopy (disappearance of O-H stretch at ~3300 cm⁻¹ on protection; appearance of O-H stretch on deprotection).

  • Mass spectrometry can confirm the expected molecular weight at each stage of the process.

References

  • Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]

  • University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Wikipedia. (2024). Protecting group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • Baran Group, The Scripps Research Institute. (n.d.). Protective Groups: Orthogonal Sets of Protecting Groups. Retrieved from [Link]

  • Total Synthesis. (n.d.). Protecting Groups In Organic Chemistry. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from [Link]

  • Ready Lab, UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Saha, A., et al. (n.d.). The Logic of Organic Synthesis: The use of Protecting Groups. Study Guide to Organic Chemistry, Volume 5. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

Sources

Application

Step-by-step guide for a Williamson ether synthesis with 4-Iodobutyl acetate

An Application Guide for the Synthesis of Functionalized Ethers: A Step-by-Step Protocol for the Williamson Ether Synthesis using 4-Iodobutyl Acetate Authored by: A Senior Application Scientist Introduction: Beyond Simpl...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Functionalized Ethers: A Step-by-Step Protocol for the Williamson Ether Synthesis using 4-Iodobutyl Acetate

Authored by: A Senior Application Scientist

Introduction: Beyond Simple Ether Formation

The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for constructing ether linkages.[1][2] The reaction classically involves the SN2 displacement of a halide by an alkoxide or phenoxide ion, providing a straightforward route to both symmetrical and asymmetrical ethers.[3][4]

This application note moves beyond the synthesis of simple ethers to explore a more nuanced application: the use of a bifunctional electrophile, 4-iodobutyl acetate. This substrate is strategically valuable for several reasons. The primary iodide serves as an excellent leaving group, facilitating a high-yield SN2 reaction while minimizing the potential for competing elimination side reactions.[5][6] Concurrently, the acetate moiety acts as a stable protecting group for a primary alcohol.

The resulting product, an ether-ester, is a versatile synthetic intermediate. The ester can be readily hydrolyzed post-synthesis to unmask a terminal hydroxyl group, opening pathways for further functionalization. This guide provides researchers, scientists, and drug development professionals with a detailed, field-proven protocol for executing this synthesis, complete with mechanistic insights, safety protocols, and troubleshooting advice.

Pillar 1: The Underlying Mechanism and Strategic Choices

The efficacy of this synthesis hinges on the principles of the SN2 (bimolecular nucleophilic substitution) reaction.[1][6] The process is a concerted, single-step mechanism where a potent nucleophile attacks an electrophilic carbon, simultaneously displacing a leaving group.

  • Nucleophile Generation: The reaction is initiated by the deprotonation of a precursor alcohol (R-OH) or phenol (Ar-OH) using a suitable base. For aliphatic alcohols, a strong, non-nucleophilic base such as sodium hydride (NaH) is required to generate the highly reactive alkoxide (RO⁻).[6][7] For more acidic phenols, a milder base like potassium carbonate (K₂CO₃) is often sufficient.[7] The choice of base is critical to ensure complete and rapid formation of the nucleophile.

  • The SN2 Displacement: The generated alkoxide/phenoxide, now a potent nucleophile, attacks the electrophilic carbon of 4-iodobutyl acetate. This carbon is rendered electrophilic by the electron-withdrawing effect of the adjacent iodine atom. The iodide ion is an exceptional leaving group due to its large size and the stability of the resulting I⁻ anion. The reaction proceeds via a backside attack, leading to an inversion of stereochemistry if the carbon were chiral (though it is achiral in this case).[6]

The overall transformation is as follows: R-O⁻Na⁺ + I-(CH₂)₄-OAc → R-O-(CH₂)₄-OAc + NaI

Below is a diagram illustrating the core SN2 mechanism.

Caption: The SN2 mechanism of the Williamson ether synthesis.

Pillar 2: A Self-Validating Experimental Protocol

This protocol provides a detailed methodology for the synthesis of an alkyl-aryl ether using phenol as the nucleophile precursor. The quantities can be adapted for other alcohols, though reaction conditions may require optimization.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
PhenolACS Reagent, ≥99%Sigma-AldrichCorrosive and toxic. Handle with care.
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-AldrichFlammable solid, reacts violently with water.
4-Iodobutyl acetate≥98%TCI ChemicalsLight-sensitive. Store protected from light.
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeAcros OrganicsUse from a freshly opened bottle or dried still.
Saturated NH₄Cl (aq)N/ALab-preparedFor quenching the reaction.
Diethyl EtherACS GradeFisher ScientificFor extraction.
Brine (Saturated NaCl aq)N/ALab-preparedFor washing.
Anhydrous MgSO₄ or Na₂SO₄AnhydrousVWRFor drying the organic phase.
Essential Safety Precautions
  • Sodium Hydride (NaH): NaH is a highly reactive and flammable solid that reacts violently with water and other protic sources to produce flammable hydrogen gas.[8][9] It must be handled under an inert atmosphere (e.g., nitrogen or argon).[8] Wear a flame-retardant lab coat, safety goggles, and appropriate gloves.[9][10] A Class D fire extinguisher for combustible metals should be accessible.[8]

  • Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Always use from a fresh source or test for peroxides if the container has been opened previously.

  • General Precautions: Conduct the entire experiment in a certified chemical fume hood.[9] Avoid inhalation of dust and vapors. Ensure all glassware is thoroughly dried before use to prevent unwanted reactions with NaH.

Reaction Setup Workflow

The reaction should be performed under an inert atmosphere to ensure anhydrous conditions.

Reaction_Setup Flask Three-Neck Round-Bottom Flask (with stir bar) Septum Rubber Septum (for additions via syringe) Flask->Septum Heating Heating Mantle on Stir Plate Flask->Heating Heat & Stir Condenser Reflux Condenser Condenser->Flask Bubbler Oil Bubbler Condenser->Bubbler Gas Outlet N2_Inlet Nitrogen/Argon Inlet N2_Inlet->Condenser Inert Gas Flow

Caption: Standard glassware setup for an inert atmosphere reaction.

Step-by-Step Synthesis Procedure

Part A: Formation of the Sodium Phenoxide Nucleophile

  • Preparation: In a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add sodium hydride (0.44 g, 11.0 mmol, 1.1 eq, 60% dispersion).

  • Washing NaH (Optional but Recommended): To remove the mineral oil, add 5 mL of anhydrous hexanes via syringe. Stir the suspension for 5 minutes, then stop stirring and allow the NaH to settle. Carefully remove the hexane supernatant via a cannula or syringe. Repeat this wash two more times. Place the flask under a vacuum for 10 minutes to remove residual hexanes.

  • Solvent Addition: Backfill the flask with nitrogen and add 30 mL of anhydrous THF via syringe. Cool the suspension to 0 °C using an ice-water bath.

  • Phenol Addition: Dissolve phenol (0.94 g, 10.0 mmol, 1.0 eq) in 10 mL of anhydrous THF. Add this solution dropwise to the stirred NaH suspension at 0 °C over 15 minutes. Vigorous hydrogen gas evolution will be observed.

  • Completion of Deprotonation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

Part B: The SN2 Alkylation Reaction

  • Electrophile Addition: Add 4-iodobutyl acetate (2.56 g, 10.0 mmol, 1.0 eq) to the reaction mixture dropwise via syringe at room temperature over 10 minutes.

  • Heating: Heat the reaction mixture to a gentle reflux (approx. 65 °C) using a heating mantle.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). Spot the starting phenol, 4-iodobutyl acetate, and the reaction mixture. The reaction is complete upon the disappearance of the limiting reagent (typically the phenol) and the appearance of a new, less polar product spot. This typically takes 4-6 hours.

Part C: Workup and Purification

  • Quenching: After the reaction is complete (as determined by TLC), cool the flask to 0 °C in an ice bath. Very carefully and slowly add 10 mL of saturated aqueous ammonium chloride solution dropwise to quench any unreacted NaH. Caution: Vigorous gas evolution may occur.

  • Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 20 mL of water. Shake vigorously and allow the layers to separate. Remove the aqueous layer.

  • Washing: Wash the organic layer sequentially with 2 x 30 mL of water and 1 x 30 mL of brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 10% ethyl acetate) to yield the pure 4-phenoxybutyl acetate.

Pillar 3: Characterization and Troubleshooting

Product Characterization

The identity and purity of the final product, 4-phenoxybutyl acetate, should be confirmed using standard analytical techniques.

  • ¹H NMR (CDCl₃): Expect characteristic peaks for the aromatic protons of the phenoxy group, the methylene protons of the butyl chain (specifically the -O-CH₂- protons adjacent to the ether oxygen at ~4.0 ppm and the -O-CH₂- protons adjacent to the acetate at ~4.2 ppm), and the methyl protons of the acetate group (~2.1 ppm).

  • ¹³C NMR (CDCl₃): Confirm the presence of all expected carbon signals, including the carbonyl carbon of the ester at ~171 ppm.

  • Mass Spectrometry (MS): Verify the molecular weight of the product.

Field-Proven Insights & Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete deprotonation; wet reagents/glassware; inactive NaH.Ensure all glassware is flame-dried. Use freshly opened anhydrous solvents. Wash NaH to remove the protective oil coating.
Recovery of Starting Alcohol/Phenol Insufficient base; poor leaving group (if not using iodide).Use a slight excess (1.1 eq) of NaH. Confirm the quality of the alkyl halide.
Formation of Alkene Byproduct E2 elimination.This is unlikely with a primary halide but can occur with secondary/tertiary halides or with very sterically hindered nucleophiles. Ensure the reaction is not overheated.[7]
Presence of C-Alkylated Byproduct (with phenols) Use of certain solvents or counter-ions.O-alkylation is generally favored. Using polar aprotic solvents like THF or DMF typically promotes the desired O-alkylation.[7]
Hydrolysis of Acetate Group Presence of water during workup with residual base; prolonged heating.Ensure the reaction is properly quenched before extraction. Avoid unnecessarily long reaction times at high temperatures.

Synthetic Utility: Post-Reaction Deprotection

The true utility of this protocol lies in the versatility of the ether-ester product. The acetate group can be easily removed under mild basic conditions (e.g., K₂CO₃ in methanol) to yield 4-phenoxybutan-1-ol, a valuable bifunctional molecule for subsequent synthetic steps.[11]

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • University of Calgary. Ch24: ArOH to ArOR. [Link]

  • California State University, Long Beach. Williamson Ether Synthesis Lab Manual. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Royal Society of Chemistry. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

  • University of California, Santa Barbara. Sodium Hydride - Standard Operating Procedure. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Sodium Hydride. [Link]

  • University of Wisconsin-Stout. The Williamson Ether Synthesis. [Link]

  • Pearson. Suggest a phenoxide and an alkyl halide to make the following aryl ether. [Link]

  • Pearson. Suggest a phenoxide and an alkyl halide to make the following aryl ether. [Link]

  • ChemScience. Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil. [Link]

  • Professor Dave Explains. Williamson Ether Synthesis. [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • CHEM 2212L Experiment 5. Williamson Ether Synthesis. [Link]

  • SynArchive. Protection of Alcohol by Ester - Acetate (Ac). [Link]

  • Chem-Station. Williamson Ether Synthesis. [Link]

  • ResearchGate. Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions. [Link]

  • Organic Chemistry Research. An Efficient Tandem Synthesis of Alkyl Aryl Ethers. [Link]

  • CEM Corporation. Protection and Deprotection. [Link]

  • ResearchGate. A Mild and Chemoselective Method for Deprotection of Aryl Acetates and Benzoates under Non-hydrolytic Condition. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Kaplan MCAT Prep. Organic Chem Review: Synthesizing Ethers via Williamson Ether Synthesis. [Link]

  • Google Patents.
  • Organic Syntheses. ethyl (1-ethylpropenyl)methylcyanoacetate. [Link]

  • Organic Syntheses. ethyl phenylcyanoacetate. [Link]

  • Sciencemadness.org. Sodium Ethoxide. [Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of 4-Iodobutyl Acetate in the Synthesis of Advanced Imaging Agents

Abstract The development of targeted imaging agents for modalities like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) is a cornerstone of modern molecular medicine. The design...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of targeted imaging agents for modalities like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) is a cornerstone of modern molecular medicine. The design of these agents often requires a bifunctional linker to conjugate a targeting vector to a signaling moiety, such as a radionuclide. 4-Iodobutyl acetate emerges as a highly valuable synthon in this context. Its dual functionality—a reactive alkyl iodide for nucleophilic substitution and a protected hydroxyl group—provides a versatile platform for multi-step synthetic strategies. This guide provides an in-depth exploration of the chemical principles, strategic applications, and detailed protocols for leveraging 4-iodobutyl acetate in the preparation of novel imaging agents.

Introduction: The Role of Alkylating Linkers in Radiopharmaceutical Design

Alkylating agents are a class of compounds that introduce alkyl groups into nucleophilic molecules.[1][2] In cancer therapy, their ability to alkylate DNA guanine bases forms the basis of their cytotoxic effect.[3][4] However, in the synthesis of imaging agents, this reactivity is harnessed for a different purpose: to form stable, covalent bonds between different components of a molecular probe.

4-Iodobutyl acetate is a prime example of an alkylating linker. It consists of a four-carbon chain, which offers flexibility and optimal spacing between conjugated moieties. Its strategic utility is derived from two key features:

  • The Iodide Group: Iodine is an excellent leaving group, making the terminal carbon highly susceptible to nucleophilic attack by amines, thiols, or other nucleophiles present on targeting molecules (e.g., peptides, antibodies, or small molecule inhibitors). This facilitates efficient conjugation via an SN2 mechanism.

  • The Acetate Group: The acetate functions as a protecting group for a terminal hydroxyl. This is crucial as it prevents the hydroxyl from engaging in unwanted side reactions during the initial alkylation step. Post-conjugation, the acetate can be easily removed (deprotected) to reveal a primary alcohol, which serves as a new reactive handle for subsequent modifications, such as the introduction of a radionuclide or a chelator for a radiometal.[5]

This dual-functionality allows for a modular and controlled approach to building complex imaging agents, separating the conjugation of the targeting vector from the often sensitive and time-critical radiolabeling step.

Core Chemistry: The SN2 Reaction and Deprotection

The primary reaction involving 4-iodobutyl acetate is a bimolecular nucleophilic substitution (SN2). A nucleophile (Nu:), typically an amine (-NH₂) or thiol (-SH) on the targeting biomolecule, attacks the carbon atom bonded to the iodine. The reaction proceeds in a single, concerted step where the nucleophile forms a new bond while the carbon-iodine bond is broken.

Figure 1: General reaction scheme for the alkylation of a nucleophilic targeting molecule (R-Nu:) with 4-iodobutyl acetate, followed by hydrolysis of the acetate protecting group.

This two-step process yields a versatile intermediate, now equipped with a terminal hydroxyl group ready for the introduction of an imaging component.

Experimental Protocols

Protocol 1: Conjugation of a Peptide to 4-Iodobutyl Acetate

This protocol describes the alkylation of a primary amine on a model peptide sequence. The principle is broadly applicable to other amine-containing small molecules or biomolecules.

Objective: To covalently link 4-iodobutyl acetate to a peptide via a stable secondary amine bond.

Materials and Reagents:

  • Model Peptide (with an accessible primary amine, e.g., a lysine residue)

  • 4-Iodobutyl Acetate

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl Ether (cold)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (e.g., ESI-MS)

Step-by-Step Methodology:

  • Peptide Solubilization: Dissolve the peptide in anhydrous DMF to a final concentration of 10 mg/mL in a clean, dry reaction vial.

    • Rationale: DMF is a polar aprotic solvent that effectively dissolves peptides and reagents while facilitating the SN2 reaction. Anhydrous conditions prevent hydrolysis of the acetate group.

  • Base Addition: Add 3 molar equivalents of DIPEA to the peptide solution. Mix gently by vortexing for 1 minute.

    • Rationale: DIPEA is a non-nucleophilic organic base that deprotonates the primary amine (e.g., the ε-amino group of lysine), increasing its nucleophilicity without competing in the alkylation reaction.

  • Alkylation Reaction: Add 1.5 molar equivalents of 4-iodobutyl acetate to the reaction mixture. Seal the vial under an inert atmosphere (e.g., Argon or Nitrogen) and stir at room temperature for 12-18 hours.

    • Rationale: A slight excess of the alkylating agent ensures complete consumption of the activated peptide. The reaction is typically run overnight at room temperature to achieve high conversion without promoting side reactions.

  • Reaction Monitoring: Monitor the reaction progress by taking a small aliquot and analyzing it via RP-HPLC and Mass Spectrometry to observe the consumption of the starting peptide and the formation of the desired product peak with the expected mass increase (+198.05 Da).

  • Product Precipitation: Once the reaction is complete, precipitate the crude product by adding the reaction mixture dropwise into a 10-fold volume of cold diethyl ether.

    • Rationale: Peptides and their conjugates are generally insoluble in diethyl ether, allowing for separation from the DMF and excess reagents.

  • Purification: Centrifuge the suspension, decant the ether, and air-dry the pellet. Re-dissolve the crude product in a suitable solvent (e.g., water/acetonitrile) and purify using preparative RP-HPLC.

    • Rationale: HPLC purification is critical to isolate the desired mono-alkylated product from unreacted peptide, di-alkylated species, and other impurities, ensuring high chemical purity for subsequent steps.[6]

  • Characterization: Confirm the identity and purity of the final product using analytical RP-HPLC and ESI-MS. Lyophilize the pure fractions for storage.

ParameterConditionRationale
Solvent Anhydrous DMFPolar aprotic; good solubility for reactants.
Base DIPEA (3 eq.)Non-nucleophilic; activates the amine.
Temperature Room TemperatureBalances reaction rate and stability.
Time 12 - 18 hoursAllows for high conversion.
Purification RP-HPLCEnsures high chemical and radiochemical purity.
Table 1: Summary of typical reaction parameters for peptide alkylation.
Protocol 2: Two-Step Synthesis of an [¹⁸F]-Fluorinated Imaging Agent

This protocol outlines the subsequent steps to convert the hydroxyl-terminated conjugate from Protocol 1 into a PET imaging agent using the widely available radionuclide, Fluorine-18.

Objective: To deprotect the acetate, activate the resulting alcohol, and perform a radiolabeling reaction with [¹⁸F]Fluoride.

Step-by-Step Methodology:

A. Deprotection of the Acetate Group

  • Hydrolysis: Dissolve the purified peptide-(CH₂)₄-OAc conjugate in a 1:1 mixture of Tetrahydrofuran (THF) and water. Add 5 equivalents of Lithium Hydroxide (LiOH) and stir at room temperature for 2-4 hours.

  • Monitoring and Neutralization: Monitor the reaction by RP-HPLC. Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 0.1 M HCl) to pH ~7.

  • Purification: Purify the resulting peptide-(CH₂)₄-OH product by RP-HPLC and lyophilize. This is now the "precursor" for radiolabeling.

B. Activation and Radiolabeling

  • Precursor Preparation: In a shielded hot cell, dissolve the peptide-(CH₂)₄-OH precursor in anhydrous acetonitrile. Add 2 equivalents of pyridine and 1.5 equivalents of 4-toluenesulfonyl chloride (TsCl). Stir at room temperature for 1 hour to form the tosylated precursor, peptide-(CH₂)₄-OTs.

    • Rationale: The hydroxyl group is a poor leaving group. Tosylation converts it into a tosylate, which is an excellent leaving group for nucleophilic substitution by [¹⁸F]fluoride.

  • [¹⁸F]Fluoride Preparation: [¹⁸F]Fluoride is typically produced as an aqueous solution. It must be converted to its reactive, "naked" form by azeotropic drying with acetonitrile in the presence of a phase transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃).

  • Radiolabeling Reaction: Add the solution of the tosylated precursor to the dried [¹⁸F]K/K₂₂₂ complex. Seal the reaction vial and heat at 90-110 °C for 10-15 minutes.

    • Rationale: The high temperature and anhydrous, aprotic conditions are necessary to drive the nucleophilic substitution of the tosylate group with the relatively low concentration of [¹⁸F]fluoride.[7]

  • Purification: After cooling, quench the reaction with water and purify the final [¹⁸F]peptide-(CH₂)₄-F radiotracer using semi-preparative RP-HPLC.

  • Formulation: The collected radioactive peak is typically reformulated into a physiologically compatible buffer (e.g., saline with ethanol) for in vivo use. Quality control tests (radiochemical purity, specific activity) must be performed before application.

Figure 2: A complete workflow diagram illustrating the multi-step synthesis of a PET imaging agent using the 4-iodobutyl acetate strategy.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Suggested Solution(s)
Low Alkylation Yield Insufficient base; poor peptide solubility; moisture in the reaction.Ensure anhydrous conditions; increase DIPEA to 3-4 equivalents; co-solvents like DMSO may improve solubility.
Di-alkylation Product Peptide has multiple accessible amines; reaction time is too long.Use a peptide with a single target amine or employ protecting group chemistry; monitor reaction closely and stop once mono-adduct is maximized.
Incomplete Deprotection Insufficient LiOH; short reaction time.Increase LiOH to 5-10 equivalents; extend reaction time and monitor by HPLC.
Low Radiolabeling Yield Ineffective drying of [¹⁸F]fluoride; precursor degradation; poor leaving group.Ensure azeotropic drying is complete; use fresh precursor; consider a better leaving group (e.g., nosylate or triflate instead of tosylate).

Conclusion

4-Iodobutyl acetate serves as a powerful and versatile building block in the synthesis of molecular imaging agents. Its distinct functionalities enable a robust, modular approach, allowing for the careful construction and purification of a precursor molecule prior to the introduction of a radionuclide. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to apply this synthon in the creation of novel PET and SPECT tracers, ultimately advancing the capabilities of molecular imaging in both preclinical research and clinical diagnostics.

References

  • Oncohema Key. (2016).
  • National Institute of Health. (2015). Alkylating Agents - LiverTox - NCBI Bookshelf.
  • ResearchGate. (2023).
  • Moravek. (n.d.).
  • Colvin, M. (n.d.). Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf.
  • Wikipedia. (2023).
  • Lewis, M. R., et al. (n.d.). Modular Strategies for PET Imaging Agents.
  • Mach, R. H., et al. (1993). The use of [18F]4-fluorobenzyl iodide (FBI) in PET radiotracer synthesis: model alkylation studies and its application in the design of dopamine D1 and D2 receptor-based imaging agents. PubMed.

Sources

Application

Application Notes and Protocols for Reactions with 4-Iodobutyl Acetate

Abstract This document provides a comprehensive guide to the experimental use of 4-iodobutyl acetate (CAS: 40596-44-9), a versatile alkylating agent in organic synthesis. We delve into the fundamental principles governin...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the experimental use of 4-iodobutyl acetate (CAS: 40596-44-9), a versatile alkylating agent in organic synthesis. We delve into the fundamental principles governing its reactivity, present detailed, field-tested protocols for key applications, and offer insights into reaction optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of how to effectively and safely utilize this reagent. The protocols are designed as self-validating systems, with explanations for critical steps grounded in established chemical principles.

Introduction to 4-Iodobutyl Acetate

4-Iodobutyl acetate is a bifunctional organic compound featuring a primary alkyl iodide and an ester moiety.[1][2] This structure makes it an excellent four-carbon building block for introducing an acetoxybutyl group onto various nucleophiles.

Chemical Structure and Properties:

  • Molecular Formula: C₆H₁₁IO₂[3][4]

  • Molecular Weight: 242.05 g/mol [3][4]

  • Appearance: Colorless to brown liquid.[3]

  • Key Physicochemical Data: A summary of its properties is presented in Table 1.

The primary iodide is the key to its utility. The carbon-iodine bond is relatively weak, and the iodide ion (I⁻) is an excellent leaving group, making the terminal carbon atom highly susceptible to nucleophilic attack. This reactivity is central to its application in forming new carbon-heteroatom and carbon-carbon bonds. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds.[5][6]

PropertyValueSource
CAS Number 40596-44-9[1]
Density 1.61 g/mL at 25 °C[4]
Boiling Point 94-95 °C at 5.5 mmHg[4][5]
Flash Point 91 °C (196 °F)[7]
Refractive Index n20/D 1.497[4][5]
Solubility Difficult to mix with water; soluble in many organic solvents.[5]

Safety, Handling, and Storage

Proper handling of 4-iodobutyl acetate is critical for ensuring laboratory safety and maintaining reagent integrity.

2.1. Hazard Profile 4-Iodobutyl acetate is classified as an irritant, causing skin, eye, and respiratory irritation.[3][5] It is also a combustible liquid.[7] Prolonged exposure may cause skin dryness or cracking.[8]

Causality Behind Precautions:

  • Irritation: The compound can react with biological nucleophiles on the skin, eyes, and mucous membranes.

  • Light Sensitivity: Like many alkyl iodides, it can undergo decomposition upon exposure to light, often liberating iodine and causing the liquid to darken.[3][5] This degradation compromises its purity and reactivity.

  • Combustibility: While not highly flammable, it has a flash point of 91°C and should be kept away from open flames and high-heat sources.[7]

2.2. Handling and Storage Protocol

GuidelineProcedure & Rationale
Personal Protective Equipment (PPE) Wear nitrile gloves, chemical safety goggles, and a lab coat.[3][5][8] Rationale: To prevent skin and eye contact with the irritant liquid.
Ventilation Handle exclusively in a well-ventilated chemical fume hood.[3] Rationale: To avoid inhaling vapors which may cause respiratory irritation.
Storage Store in a tightly sealed, amber glass bottle in a cool, dry, and dark place.[3][5] A refrigerator is recommended. Some commercial preparations are stabilized with copper.[7][9][10] Rationale: To prevent decomposition from light, moisture, and heat.
Spill & Waste Disposal Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Dispose of contents and container in accordance with local regulations.[11]

Core Reactivity: The Sₙ2 Pathway

The primary application of 4-iodobutyl acetate is in nucleophilic substitution reactions. As a primary alkyl halide, it reacts almost exclusively through the Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism.

Mechanism Explained: The Sₙ2 reaction is a single, concerted step where a nucleophile (Nu:⁻) attacks the electrophilic carbon atom bearing the iodine, simultaneously displacing the iodide leaving group.[12] This attack occurs from the "backside" relative to the leaving group, resulting in an inversion of stereochemistry if the carbon were chiral (though in this case, it is not).

The rate of the Sₙ2 reaction is dependent on the concentration of both the substrate (4-iodobutyl acetate) and the nucleophile. The iodide ion is an exceptional leaving group due to its large size and the high polarizability of the C-I bond, making these reactions efficient.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu Nu:⁻ Substrate I-CH₂(CH₂)₂CH₂-OAc TS [Nu---C---I]⁻ Substrate->TS Product Nu-CH₂(CH₂)₂CH₂-OAc TS->Product Bond Formation LG I⁻ TS->LG Bond Cleavage

Caption: General Sₙ2 mechanism for 4-iodobutyl acetate.

Application Protocol 1: O-Alkylation of a Phenolic Substrate

This protocol details a standard procedure for the etherification of a phenol, a common transformation in drug discovery and materials science.

4.1. Materials and Equipment

ReagentsSpecificationsEquipment
4-Chlorophenol≥99% purityRound-bottom flask (50 mL)
4-Iodobutyl acetate ≥96% purityReflux condenser
Potassium Carbonate (K₂CO₃)Anhydrous, powderedMagnetic stir plate & stir bar
AcetoneAnhydrousHeating mantle
Diethyl EtherACS GradeSeparatory funnel (125 mL)
Saturated NaCl (Brine)Rotary evaporator
Anhydrous MgSO₄Standard glassware

4.2. Experimental Workflow Diagram

Workflow_Alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Purification & Analysis A Combine Phenol, K₂CO₃, and Acetone in Flask B Add 4-Iodobutyl Acetate A->B C Heat to Reflux (e.g., 60 °C) Monitor by TLC B->C D Cool to RT, Filter Solids C->D E Evaporate Acetone D->E F Dissolve in Ether/Water E->F G Wash with NaOH (aq), then Brine F->G H Dry Organic Layer (MgSO₄) G->H I Concentrate in vacuo H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS, IR) J->K

Caption: Experimental workflow for O-alkylation.

4.3. Step-by-Step Protocol

  • Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorophenol (1.0 eq), potassium carbonate (2.0 eq), and 20 mL of anhydrous acetone.

    • Expert Insight: K₂CO₃ is a mild base sufficient to deprotonate the phenol, forming the more nucleophilic phenoxide in situ. Anhydrous acetone is used as it is a polar aprotic solvent that promotes Sₙ2 reactions and readily dissolves the reactants.

  • Reagent Addition: Add 4-iodobutyl acetate (1.2 eq) to the stirring suspension.

    • Expert Insight: A slight excess of the alkylating agent ensures the complete consumption of the limiting phenolic starting material.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 60 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot is consumed (typically 4-8 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter the solid K₂CO₃ and potassium iodide byproduct, washing the filter cake with a small amount of acetone. c. Concentrate the filtrate using a rotary evaporator to remove the acetone. d. Partition the residue between diethyl ether (30 mL) and water (20 mL). e. Wash the organic layer sequentially with 1M NaOH (2 x 15 mL) to remove any unreacted phenol, and then with saturated brine (1 x 20 mL) to remove residual water and base. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 4-(4-acetoxybutoxy)chlorobenzene.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application Protocol 2: N-Alkylation for PET Radiotracer Precursor Synthesis

This protocol describes the alkylation of a secondary amine, a key step in synthesizing precursors for Positron Emission Tomography (PET) radiotracers. The final product can then be de-acetylated and radiolabeled in a subsequent step.

5.1. Materials and Equipment

ReagentsSpecificationsEquipment
N-methyl-4-aminopyridine≥98% puritySchlenk flask (25 mL)
4-Iodobutyl acetate ≥96% puritySyringes and needles
Cesium Carbonate (Cs₂CO₃)≥99% purityInert gas line (N₂ or Ar)
Acetonitrile (MeCN)AnhydrousMagnetic stir plate & stir bar
Ethyl AcetateACS GradeTLC plates and chamber
Saturated NaHCO₃Rotary evaporator

5.2. Reaction Scheme

N_Alkylation reactant1 N-methyl-4-aminopyridine reagents Cs₂CO₃, MeCN 60 °C reactant1->reagents reactant2 4-Iodobutyl acetate reactant2->reagents product Precursor Product reagents->product + +

Caption: N-alkylation reaction scheme.

5.3. Step-by-Step Protocol

  • Setup: Add N-methyl-4-aminopyridine (1.0 eq) and cesium carbonate (1.5 eq) to a 25 mL Schlenk flask. Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen) three times.

    • Expert Insight: An inert atmosphere is crucial to prevent side reactions with atmospheric moisture and CO₂. Cs₂CO₃ is a stronger base than K₂CO₃ and is highly effective for N-alkylation reactions, enhancing the nucleophilicity of the amine. Acetonitrile is an excellent polar aprotic solvent for this transformation.

  • Reagent Addition: Add 10 mL of anhydrous acetonitrile via syringe, followed by 4-iodobutyl acetate (1.1 eq), also via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 60 °C and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

    • Trustworthiness: Reaction monitoring is a self-validating step. A successful reaction will show the disappearance of the starting amine and the appearance of a new, less polar product spot on the TLC plate.

  • Work-up: a. After cooling, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of celite to remove inorganic salts. b. Wash the filtrate with saturated aqueous NaHCO₃ (2 x 15 mL) and then brine (1 x 15 mL). c. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization: Purify the residue by flash chromatography (silica gel, e.g., dichloromethane/methanol gradient) to yield the desired precursor. Confirm structure and purity via NMR and high-resolution mass spectrometry (HRMS). This precursor is now ready for the final deprotection and radiolabeling steps.[13][14][15]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive nucleophile (insufficiently deprotonated).2. Reagent degradation (old 4-iodobutyl acetate).3. Insufficient temperature/time.1. Use a stronger base (e.g., switch from K₂CO₃ to Cs₂CO₃) or a more polar solvent (e.g., DMF).2. Use a fresh bottle of the reagent or purify by passing through a short plug of alumina.3. Increase reaction temperature or time, monitoring carefully by TLC.
Incomplete Reaction 1. Stoichiometry imbalance.2. Poor solubility of reactants.1. Add a small additional charge of 4-iodobutyl acetate (e.g., 0.2 eq) and continue heating.2. Try a different solvent system (e.g., DMF) that better solubilizes all components.
Formation of Side Products 1. Over-alkylation (for di-functional nucleophiles).2. Hydrolysis of the acetate ester.1. Use an excess of the nucleophile relative to the alkylating agent.2. Ensure anhydrous conditions. If hydrolysis is unavoidable, the resulting alcohol may be the desired product.

References

  • Vertex AI Search. (2016).
  • Sigma-Aldrich. (2024).
  • Fisher Scientific. (2025).
  • Guidechem. (n.d.).
  • ChemBK. (2024).
  • Barman, P. et al. (n.d.).
  • Radiology Key. (2016). Synthesis of PET Radiopharmaceuticals.
  • Fisher Scientific. (n.d.).
  • Saxena, M. et al. (2021). An Exposition of 11C and 18F Radiotracers Synthesis for PET Imaging.
  • Autech Industry Co.,Limited. (2025). 4-Iodobutyl Acetate (CAS 40596-44-9)
  • Finetech Industry Limited. (n.d.).
  • Thermo Scientific Chemicals. (n.d.).
  • ChemicalBook. (n.d.).
  • Thermo Scientific Chemicals. (n.d.).
  • PubChemLite. (n.d.).
  • BenchChem. (2025).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Reaction Yields with 4-Iodobutyl Acetate

Welcome to the technical support center for 4-Iodobutyl Acetate applications. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance to overcome common challenges and optimize your...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Iodobutyl Acetate applications. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance to overcome common challenges and optimize your reaction outcomes. This guide is structured in a question-and-answer format to directly address the issues you may encounter in the lab.

Frequently Asked Questions (FAQs)
Q1: I'm getting a low yield in my reaction with 4-iodobutyl acetate. What are the most common culprits and what is a good general troubleshooting strategy?

A1: Low yields with 4-iodobutyl acetate, a highly effective alkylating agent, typically stem from a few key areas: reagent quality, reaction conditions, and competing side reactions. As a primary alkyl iodide, it is primed for bimolecular nucleophilic substitution (Sₙ2) reactions, but success hinges on controlling the variables.

Primary Causes of Low Yield:

  • Reagent Purity and Stability: 4-Iodobutyl acetate can degrade over time, especially when exposed to light, releasing iodine and forming impurities[1]. Ensure you are using a high-purity reagent, which is often stabilized with copper[2]. The purity of your nucleophile, solvent, and base is equally critical[3].

  • Presence of Water: Sₙ2 reactions involving anionic nucleophiles (like alkoxides or deprotonated amines) are highly sensitive to moisture. Water can protonate your nucleophile, rendering it inactive, and can also react with strong bases[4].

  • Suboptimal Solvent Choice: The solvent plays a profound role in an Sₙ2 reaction's kinetics. Using a polar protic solvent instead of a polar aprotic one is a very common mistake that drastically reduces reaction rates[5][6].

  • Incorrect Base: The base must be strong enough to fully deprotonate your nucleophile but not so strong or sterically hindered that it promotes the E2 elimination side reaction.

  • Competing Side Reactions: The primary competing pathway is elimination (E2), which produces but-3-en-1-yl acetate. Hydrolysis of the acetate ester can also occur under harsh basic or acidic conditions.

A logical troubleshooting workflow is essential. The following diagram outlines a decision-making process to diagnose and resolve low-yield issues.

Troubleshooting_Workflow start Low Yield Observed reagent_check 1. Verify Reagent Quality - Check purity of 4-iodobutyl acetate - Use fresh, anhydrous solvent - Confirm nucleophile/base integrity start->reagent_check conditions_check 2. Assess Reaction Conditions - Anhydrous setup? - Inert atmosphere? - Correct temperature? reagent_check->conditions_check analysis 3. Analyze Crude Product (TLC, LC-MS, NMR) - Starting material remaining? - Evidence of side products? conditions_check->analysis sm_present Incomplete Conversion analysis->sm_present Yes side_products Side Products Detected analysis->side_products Yes optimize_kinetics Optimize for Rate: - Switch to Polar Aprotic Solvent (DMF, DMSO) - Increase Temperature Incrementally - Increase Reaction Time sm_present->optimize_kinetics optimize_selectivity Optimize for Selectivity: - Lower Temperature - Use a less hindered, weaker base - Check nucleophile concentration side_products->optimize_selectivity success Yield Improved optimize_kinetics->success optimize_selectivity->success

Caption: Troubleshooting workflow for low-yield reactions.

Q2: How do I choose the optimal solvent for my Sₙ2 reaction with 4-iodobutyl acetate?

A2: This is one of the most critical decisions for achieving a high yield. For a typical Sₙ2 reaction with an anionic nucleophile, polar aprotic solvents are strongly recommended.

  • Why Polar Aprotic? Solvents like DMF, DMSO, and acetonitrile excel because they can dissolve the ionic nucleophile (by solvating the cation) but do not form strong hydrogen bonds with the anion. This leaves the nucleophile "naked" and highly reactive, dramatically increasing the reaction rate[5][6][7].

  • Why Not Polar Protic? Solvents like water, ethanol, or methanol will form a "cage" of hydrogen bonds around the anionic nucleophile. This stabilizes the nucleophile, increases the activation energy of the reaction, and significantly slows it down[5][8].

The table below summarizes the impact of solvent choice on Sₙ2 reaction rates.

Solvent ClassExamplesInteraction with Nucleophile (Nu⁻)Effect on Sₙ2 Rate
Polar Aprotic DMF, DMSO, AcetonitrileWeak dipole-ion interactions; Nu⁻ is poorly solvated and highly reactive.Greatly Accelerated
Polar Protic Water, Ethanol, MethanolStrong hydrogen bonding; Nu⁻ is heavily solvated and less reactive.Greatly Decelerated
Non-Polar Hexane, Toluene, BenzenePoor solubility for most ionic nucleophiles.Very Slow / No Reaction

The following diagram illustrates the mechanistic difference in solvation.

Solvent_Effect cluster_0 Polar Aprotic Solvent (e.g., DMF) cluster_1 Polar Protic Solvent (e.g., H₂O) Nu_aprotic Nu⁻ Cation_aprotic M⁺ DMF1 DMF Cation_aprotic->DMF1 DMF2 DMF Cation_aprotic->DMF2 label_aprotic "Naked" Nucleophile (Highly Reactive) Nu_protic Nu⁻ H2O1 H₂O Nu_protic->H2O1 H-Bond H2O2 H₂O Nu_protic->H2O2 H-Bond H2O3 H₂O Nu_protic->H2O3 H-Bond label_protic Solvated Nucleophile (Poorly Reactive)

Caption: Solvation of nucleophiles in different solvent types.

Q3: My Williamson ether synthesis (O-alkylation) is not working well. What specific steps should I take?

A3: The Williamson ether synthesis is a classic Sₙ2 reaction and is highly effective with 4-iodobutyl acetate, provided the protocol is robust[9][10]. Failure usually points to incomplete deprotonation of the alcohol or unfavorable reaction conditions.

Key Optimization Points:

  • Choice of Base: The pKa of your alcohol determines the required base strength. For simple primary or secondary alcohols, sodium hydride (NaH) is an excellent choice as it provides irreversible deprotonation[4]. For phenols or more acidic alcohols, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective.

  • Anhydrous Conditions: This cannot be overstated. Use flame-dried glassware, an inert atmosphere (Nitrogen or Argon), and anhydrous solvents. Any trace of water will quench the NaH or the resulting alkoxide[4].

  • Order of Addition: Add the alcohol solution slowly to a suspension of the base (e.g., NaH) in the solvent. Wait for hydrogen evolution to cease completely before adding the 4-iodobutyl acetate. This ensures the alkoxide is fully formed before the electrophile is introduced.

  • Temperature Control: The deprotonation is often done at 0 °C for safety and control. The subsequent alkylation can typically be run at room temperature or with gentle heating (e.g., 40-60 °C) to increase the rate[4][11].

Protocol: Optimized Williamson Ether Synthesis

  • Setup: Under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) to a flame-dried round-bottom flask containing anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C. Slowly add a solution of your alcohol (1.0 eq.) in anhydrous DMF dropwise.

  • Stirring: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of H₂ gas stops.

  • Alkylation: Cool the reaction mixture back to 0 °C and add 4-iodobutyl acetate (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC. If the reaction is sluggish, heat gently to 50 °C.

  • Workup: Carefully quench the reaction by slowly adding it to a beaker of ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography[12].

Q4: I'm observing a significant byproduct that seems to be from elimination. How can I favor substitution over elimination?

A4: While 4-iodobutyl acetate is a primary iodide and thus heavily favors substitution, elimination (E2) can become a competitive pathway under certain conditions, particularly with a strong, sterically hindered base.

SN2_vs_E2 Reactants 4-Iodobutyl Acetate + Base/Nucleophile (B:⁻) Transition_SN2 Sₙ2 Transition State Reactants->Transition_SN2 Transition_E2 E2 Transition State Reactants->Transition_E2 SN2_Product Substitution Product (Sₙ2) E2_Product Elimination Product (E2) Transition_SN2->SN2_Product Favored by: - Strong, unhindered nucleophile - Lower temperature - Polar aprotic solvent Transition_E2->E2_Product Favored by: - Strong, hindered base - Higher temperature

Caption: Competing Sₙ2 Substitution and E2 Elimination pathways.

Strategies to Minimize Elimination:

  • Base/Nucleophile Choice: Use a nucleophile that is a relatively weak base. If a strong base is required for deprotonation, ensure it is not sterically hindered. For example, use sodium hydride (NaH) or potassium carbonate (K₂CO₃) instead of potassium tert-butoxide (t-BuOK).

  • Temperature: Lowering the reaction temperature will favor the substitution pathway, which has a lower activation energy than elimination. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Concentration: Use the minimum effective concentration of the base/nucleophile.

Q5: Is there a risk of the acetate group being cleaved during my reaction? How can I prevent this?

A5: Yes, the acetate ester is susceptible to hydrolysis under either strongly basic or acidic conditions. If your reaction requires a strong base like NaOH or NaH for an extended period at high temperatures, or if your workup involves a strong acid or base wash, you risk cleaving the ester to form 4-iodobutanol.

Mitigation Strategies:

  • Use Non-Hydrolytic Bases: Prefer bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic amines like triethylamine (TEA) or DIPEA where possible[13]. If a very strong base is needed, use NaH for the initial deprotonation and ensure the reaction is not heated excessively for long periods.

  • Careful Workup: Quench the reaction with a mild reagent like saturated ammonium chloride (NH₄Cl) solution or cold water instead of strong acids. Perform any necessary washes with dilute, weak acids or bases (e.g., dilute NaHCO₃ solution).

  • Protecting Group Strategy: In a multi-step synthesis where the acetate is not desired in the final product or is too labile, consider using a more robust protecting group for the alcohol, such as a benzyl (Bn) or silyl (e.g., TBS) ether[14][15].

References
  • Vertex AI Search. (2018). Difference in leaving group ability due to variation in nucleophiles. Chemistry Stack Exchange.
  • Nagata, K., et al. (2014). Carbonylation Reactions of Alkyl Iodides through the Interplay of Carbon Radicals and Pd Catalysts. Accounts of Chemical Research. [Link]

  • Gauth. (n.d.).
  • Quora. (2018). What is the effect of solvent on SN2?. Quora. [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Organic Chemistry Portal. [Link]

  • OpenOChem Learn. (n.d.). SN2 Effect of Solvent. OpenOChem Learn. [Link]

  • Correa, A., et al. (2008). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Predicting Solvent Effects on SN2 Reaction Rates – Comparison of QM/MM, Implicit and MM Explicit Solvent Models. ResearchGate. [Link]

  • Chem LibreTexts. (2023). Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. Chem LibreTexts. [Link]

  • YouTube. (2012). Leaving Group Effect - Alkyl Halides 003. YouTube. [Link]

  • Reddit. (2017). What effect does the polarity of a solvent have on an Sn2 Reaction?. Reddit. [Link]

  • YouTube. (2020). 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction. YouTube. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • ResearchGate. (n.d.). Competitive reactions of alkyl halides. ResearchGate. [Link]

  • ResearchGate. (n.d.). Development of a coupling between alkyl iodides and N-nucleophiles by merging XAT and copper catalysis. ResearchGate. [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • Leiden University. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Leiden University. [Link]

  • ChemBK. (2024). 4-iodo-1-butanol acetate. ChemBK. [Link]

  • YouTube. (2020). Williamson Ether Synthesis. YouTube. [Link]

  • YouTube. (2021). Williamson Ether Synthesis. YouTube. [Link]

  • PubMed. (1998). New Protecting Group Strategies for the Solid-Phase Synthesis and Modification of Peptides, Oligonucleotides, and Oligosaccharides. PubMed. [Link]

  • PubChem. (n.d.). 4-iodobutyl acetate. PubChem. [Link]

  • NIH. (n.d.). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. NIH. [Link]

  • ResearchGate. (n.d.). "Safety-Catch" Protecting Groups in Peptide Synthesis. ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimal conditions for N-alkylation of uracil by ethyl bromoacetate.... ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Semantic Scholar. [Link]

  • Scholarly Publications Leiden University. (n.d.). Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. [Link]

  • YouTube. (2022). Organic Reactions: Substitution Reactions (Part 1). YouTube. [Link]

  • Google Patents. (n.d.). Method for purifying ethyl acetate.
  • Google Patents. (n.d.). Process for the purification of abiraterone acetate.

Sources

Optimization

Common side reactions and byproducts with 4-Iodobutyl acetate

Welcome to the technical support guide for 4-Iodobutyl acetate (CAS: 40596-44-9). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Iodobutyl acetate (CAS: 40596-44-9). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when handling and using this versatile alkylating agent. As a primary alkyl iodide, 4-Iodobutyl acetate is an effective reagent in various nucleophilic substitution reactions, but its utility can be compromised by specific side reactions and degradation pathways. This guide provides in-depth, causality-driven answers to frequently asked questions and offers robust troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Observation 1: My 4-Iodobutyl acetate is brown or darkens over time. Is it still usable?

Question: I received a bottle of 4-Iodobutyl acetate that was a pale yellow, but after a few uses, it has turned noticeably brown. What causes this color change, and can I still use the reagent for my reaction?

Answer:

This is the most common observation with alkyl iodides. The brown discoloration is due to the decomposition of the compound, which releases elemental iodine (I₂).[1][2]

  • Causality (The "Why"): The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds. This inherent instability makes alkyl iodides, including 4-Iodobutyl acetate, susceptible to degradation upon exposure to light, heat, or trace impurities. The decomposition is a radical process that liberates iodine, which has a characteristic brown color in solution. Commercial suppliers often add a stabilizer, such as copper powder, to scavenge trace amounts of HI or I₂ that can catalyze further decomposition.[3]

  • Troubleshooting & Protocol:

    • Assess the Severity: A pale yellow to light brown color often indicates minor decomposition, and the reagent may still be suitable for many applications, especially if used in excess. However, a dark brown or black color signifies significant degradation, and using it will likely lead to lower yields and purification difficulties.

    • Purification Step - Iodine Removal: If the discoloration is moderate, you can purify the reagent before use.

      • Dissolve the 4-Iodobutyl acetate in a suitable organic solvent like diethyl ether or ethyl acetate.

      • Wash the organic solution with a 5-10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate ion reduces the colored I₂ to colorless iodide ions (I⁻).

      • Continue washing until the organic layer is colorless.

      • Wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

    • Prevention: Store 4-Iodobutyl acetate in an amber glass bottle, under an inert atmosphere (argon or nitrogen), and in a refrigerator or freezer to minimize thermal and photo-decomposition.[1]

Observation 2: I'm getting a significant amount of an alkene byproduct in my alkylation reaction.

Question: I am using 4-Iodobutyl acetate to alkylate a nucleophile, but my NMR and GC-MS data show a significant byproduct with a mass corresponding to the loss of HI. How can I avoid this?

Answer:

You are observing the result of a competing elimination reaction (E2) which produces but-3-en-1-yl acetate. While primary alkyl halides like 4-Iodobutyl acetate are predisposed to favor the desired SN2 substitution, the E2 pathway can become significant under certain conditions.[4][5]

  • Causality (The "Why"): The competition between SN2 and E2 pathways is dictated by several factors, primarily the nature of the base/nucleophile, the solvent, and the temperature.

    • Base Strength & Steric Hindrance: Strong, sterically hindered (bulky) bases (e.g., potassium tert-butoxide, DBU) are more likely to act as bases rather than nucleophiles. They preferentially abstract a proton from the beta-carbon, initiating the E2 elimination, because it is sterically more accessible than the electrophilic alpha-carbon required for SN2 attack.[6]

    • Temperature: Higher reaction temperatures favor elimination over substitution. Elimination reactions have a higher activation energy but also result in a greater increase in entropy (one molecule breaks into two or more), making them more favorable at elevated temperatures.

    • Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but leave the anion relatively free to act as a nucleophile.[7]

Below is a workflow diagram to help you select conditions that favor the desired SN2 alkylation over the E2 side reaction.

G cluster_conditions Experimental Conditions cluster_pathways Reaction Pathways Base Base / Nucleophile SN2 Desired SN2 Product (Alkylation) Base->SN2 Weakly basic Non-bulky (e.g., K₂CO₃, NaH) E2 Undesired E2 Byproduct (Alkene) Base->E2 Strongly basic Bulky (e.g., t-BuOK, DBU) Temp Temperature Temp->SN2 Low / RT Temp->E2 Elevated / Heat Solvent Solvent Solvent->SN2 Polar Aprotic (DMF, Acetone)

Caption: Decision workflow for favoring SN2 over E2 reactions.

ParameterCondition Favoring SN2 (Alkylation)Condition Favoring E2 (Elimination)Rationale
Base/Nucleophile Weakly basic, non-hindered (e.g., K₂CO₃, NaH, primary amines)Strongly basic, sterically hindered (e.g., t-BuOK, LDA, DBU)Bulky bases preferentially abstract a β-proton due to steric hindrance at the α-carbon.[6]
Temperature Low to ambient temperatureElevated temperatures (reflux)Elimination has a higher activation energy and is entropically favored, thus benefiting more from increased heat.[5]
Solvent Polar aprotic (e.g., DMF, DMSO, Acetone)Less polar or protic solvents with strong basesPolar aprotic solvents stabilize the transition state of SN2 reactions effectively.[7][8]
Observation 3: My reaction is wet, and I see 4-Iodobutanol as an impurity.

Question: During workup, I noticed a more polar spot on my TLC plate. After purification and analysis, I've identified it as 4-Iodobutanol. Where did this come from?

Answer:

The presence of 4-Iodobutanol is a clear indication of ester hydrolysis.[9]

  • Causality (The "Why"): The acetate ester functional group in 4-Iodobutyl acetate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield an alcohol (4-Iodobutanol) and a carboxylate (acetate). This reaction can be catalyzed by either acid or base and will proceed, albeit slowly, in the presence of just water.[10][11] If your reaction conditions are strongly acidic or basic, or if there is significant water in your solvents or reagents, hydrolysis is a likely side reaction.

  • Troubleshooting & Protocol:

    • Ensure Anhydrous Conditions: Dry all solvents and glassware thoroughly before use. If using a base like sodium hydride (NaH), ensure it is fresh and has been handled under inert conditions to avoid quenching with moisture, which produces NaOH and can promote hydrolysis.

    • Workup Considerations: During aqueous workup, minimize the contact time, especially if the solution is acidic or basic. Promptly neutralize the reaction mixture before extraction.

    • Purification: 4-Iodobutanol can typically be separated from the less polar 4-Iodobutyl acetate product using standard column chromatography on silica gel.

G Reactant 4-Iodobutyl Acetate Products 4-Iodobutanol + Acetic Acid/Acetate Reactant->Products Hydrolysis Catalyst H₂O (Acid or Base catalyzed) Catalyst->Reactant

Caption: The hydrolysis side reaction of 4-Iodobutyl acetate.

Observation 4: I am preparing 4-Iodobutyl acetate via a Finkelstein reaction and my yields are low.

Question: I am synthesizing 4-Iodobutyl acetate from 4-bromobutyl acetate and sodium iodide in acetone, but my yield is consistently below 70%. What side reactions could be occurring?

Answer:

The Finkelstein reaction is an equilibrium process that relies on Le Châtelier's principle to drive it to completion.[12] Low yields can often be attributed to an incomplete reaction or side reactions involving the starting material or product.

  • Causality (The "Why"): The classic Finkelstein reaction involves treating an alkyl chloride or bromide with sodium iodide in acetone. The reaction is driven forward because sodium iodide (NaI) is soluble in acetone, while the resulting sodium chloride (NaCl) or sodium bromide (NaBr) is not and precipitates out of solution.[7]

    • Incomplete Precipitation: If the NaBr byproduct does not fully precipitate (e.g., due to water contamination in the acetone, which increases NaBr solubility), the reverse reaction can occur, leading to a lower yield of the desired iodide.

    • Elimination of Starting Material: The starting material, 4-bromobutyl acetate, can also undergo elimination under the reaction conditions, especially if the reaction is heated for extended periods, to form but-3-en-1-yl acetate. Iodide itself can act as a base, although it is a weak one.

  • Troubleshooting & Protocol:

    • Use Anhydrous Acetone: Ensure your acetone is thoroughly dry. The presence of water will dissolve the NaBr byproduct, inhibiting the forward reaction.

    • Use Excess NaI: Using a slight excess of sodium iodide (e.g., 1.5 equivalents) can help push the equilibrium towards the product side.[8]

    • Monitor Reaction Time: Over-extending the reaction time, especially at reflux, can lead to increased elimination or other degradation byproducts. Monitor the reaction by TLC or GC to determine the point of maximum conversion.

    • Check Starting Material Purity: Ensure your starting 4-bromobutyl acetate is pure and free from acidic impurities that could catalyze side reactions.

References

  • Michigan State University Department of Chemistry. (n.d.). Elimination Reactions of Alkyl Halides. [Link]

  • SATHEE. (n.d.). Finkelstein Reaction. [Link]

  • Wikipedia. (n.d.). Finkelstein reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Finkelstein Reaction. [Link]

  • ChemBK. (2024). 4-iodo-1-butanol acetate. [Link]

  • Ashenhurst, J. (2012). Two Elimination Reaction Patterns. Master Organic Chemistry. [Link]

  • Arnott, G. (2024). Elimination reactions - examples. YouTube. [Link]

  • Ashenhurst, J. (2012). Introduction to Elimination Reactions: The Key Pattern. Master Organic Chemistry. [Link]

  • ResearchGate. (2016). How to purify esterification product?. [Link]

  • ResearchGate. (n.d.). Finkelstein Reaction in Non-polar Organic Solvents: A Streamlined Synthesis of Organic Iodides. [Link]

  • Rzepa, H. (n.d.). The mystery of the Finkelstein reaction. Henry Rzepa's Blog. [Link]

  • ResearchGate. (n.d.). Alkylation Reactions of Azodicarboxylate Esters with 4-Alkyl-1,4-Dihydropyridines under Catalyst-Free Conditions. [Link]

  • Hodge, D. S., Borczyk, A., & Wat, L. L. (n.d.). Evaluation of the indoxyl acetate hydrolysis test for the differentiation of Campylobacters. PubMed Central. [Link]

  • ResearchGate. (2025). The kinetics of alkaline hydrolysis of butyl acetate in water-1,4-dioxane solvents. [Link]

  • PubChem. (n.d.). Isobutyl Acetate. [Link]

  • Johannes, I., et al. (n.d.). Hydrolysis of butyl acetate. Estonian Academy Publishers. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Products from 4-Iodobutyl Acetate Reactions

Welcome to the technical support center for the purification of products derived from 4-iodobutyl acetate. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of products derived from 4-iodobutyl acetate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide practical, field-tested solutions to ensure the integrity and purity of your synthesized compounds. Our approach is rooted in a deep understanding of reaction mechanisms and purification principles, aiming to empower you with the knowledge to troubleshoot and optimize your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My crude product containing 4-iodobutyl acetate is a dark brown or purple color. What causes this, and how can I remove the color?

A1: The discoloration is almost certainly due to the presence of elemental iodine (I₂), a common impurity in reactions involving alkyl iodides.[1] 4-Iodobutyl acetate itself is light-sensitive and can decompose over time, releasing iodine.[2][3] This decomposition can be accelerated by heat and exposure to light.

Troubleshooting and Protocol:

To remove the iodine, a simple and effective method is to wash the crude product with a dilute aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[1] These reagents react with iodine to form colorless and water-soluble iodide salts, which can then be easily separated in an aqueous wash.

Experimental Protocol: Decolorization of Crude 4-Iodobutyl Acetate

  • Dissolve the crude 4-iodobutyl acetate in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add a 5-10% aqueous solution of sodium thiosulfate.

  • Shake the funnel gently, periodically venting to release any pressure. The brown/purple color of the organic layer should fade.

  • Continue washing with fresh portions of the sodium thiosulfate solution until the organic layer is colorless.

  • Wash the organic layer with water, followed by a wash with saturated sodium chloride solution (brine) to aid in the removal of water.[4]

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filter to remove the drying agent, and concentrate the solution under reduced pressure to obtain the decolorized product.

Q2: I've performed a Finkelstein reaction to synthesize 4-iodobutyl acetate from 4-bromobutyl acetate. What are the expected byproducts, and how do I purify my product?

A2: The Finkelstein reaction is an Sₙ2 reaction that involves the exchange of a halogen.[5] In your case, you are substituting bromide with iodide. The primary byproduct is the salt formed from the displaced halide and the cation of your iodide source (e.g., sodium bromide if you used sodium iodide).[5]

Common Impurities and Purification Strategy:

  • Unreacted Starting Material: 4-bromobutyl acetate may remain if the reaction does not go to completion.

  • Sodium Bromide (or other salt): This is generally insoluble in the acetone solvent typically used for this reaction and precipitates out, driving the reaction forward.[5]

  • Solvent: Residual acetone.

Purification Workflow:

A typical purification involves filtration followed by an aqueous workup and distillation.

Q3: After reacting 4-iodobutyl acetate with an amine, I have a complex mixture. What is the best way to isolate my desired N-alkylated product?

A3: Reactions of 4-iodobutyl acetate with amines are classic nucleophilic substitution reactions. The complexity of the resulting mixture often depends on the nature of the amine (primary, secondary, or tertiary) and the reaction conditions.

Potential Side Products and Purification Challenges:

  • Over-alkylation: Primary amines can be di-alkylated, and secondary amines can form quaternary ammonium salts.

  • Unreacted Starting Materials: Both the amine and 4-iodobutyl acetate may be present.

  • Iodide Salts: The reaction will produce an iodide salt of the protonated amine.

Recommended Purification Techniques:

  • Acid-Base Extraction: This is a powerful technique to separate basic, acidic, and neutral compounds.[6]

    • To remove unreacted amine: Wash the reaction mixture (dissolved in an organic solvent) with a dilute acid solution (e.g., 1 M HCl). The amine will be protonated and move into the aqueous layer.

    • To isolate a basic product: If your product is an amine, you can first wash with water to remove any salts, then extract the organic layer with a dilute acid. The product will move to the aqueous layer. This aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.

  • Flash Column Chromatography: This is a highly effective method for separating compounds with different polarities.[7] For amine-containing compounds, it is often beneficial to add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent to prevent streaking on the silica gel.[7] A common solvent system would be a gradient of ethyl acetate in hexanes.[8][9]

Troubleshooting Guides

Troubleshooting Low Yields in Purification
Symptom Potential Cause Recommended Solution
Significant loss of product during aqueous workup. The product may have some water solubility.Minimize the volume of aqueous washes. Use brine (saturated NaCl solution) for the final wash to reduce the solubility of the organic product in the aqueous layer.[4]
Emulsion formation during extraction.Add a small amount of brine to help break the emulsion. If persistent, filter the mixture through a pad of Celite.
Product decomposition during distillation. 4-Iodobutyl acetate and related alkyl iodides can be thermally unstable.Use vacuum distillation to lower the boiling point and reduce thermal stress on the compound.[2][10] Ensure the distillation apparatus is protected from light. The addition of a small piece of copper wire can help stabilize alkyl iodides during storage and potentially during distillation by reacting with any formed iodine.[11]
Low recovery after column chromatography. The product may be strongly adsorbed onto the silica gel.For basic compounds, add a small amount of triethylamine or pyridine to the mobile phase.[7] For acidic compounds, a small amount of acetic acid can be added, but care must be taken during solvent removal.[7]
The chosen solvent system may not be optimal.Perform thorough TLC analysis to determine the ideal solvent system that provides good separation and an Rf value of approximately 0.3 for the desired compound.[7]
Visualizing the Purification Workflow for Post-Reaction Cleanup

The following diagram illustrates a general purification workflow for a reaction product of 4-iodobutyl acetate.

Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Workup (e.g., Na2S2O3, NaHCO3, Brine washes) Crude->Workup Remove I2, acids, salts Dry Drying (e.g., MgSO4) Workup->Dry Remove water Concentrate Concentration (Rotary Evaporation) Dry->Concentrate Remove solvent Purify Purification Concentrate->Purify Distill Vacuum Distillation Purify->Distill For volatile, thermally stable products Chroma Flash Chromatography Purify->Chroma For non-volatile or complex mixtures Pure Pure Product Distill->Pure Chroma->Pure

Caption: General purification workflow for 4-iodobutyl acetate reaction products.

Q4: Can I use distillation to purify 4-iodobutyl acetate? What are the key parameters to consider?

A4: Yes, vacuum distillation is a suitable method for purifying 4-iodobutyl acetate, especially for removing non-volatile impurities.[2]

Key Considerations for Distillation:

  • Vacuum: Due to its relatively high boiling point (94-95 °C at 5.5 mm Hg), vacuum distillation is necessary to prevent decomposition at atmospheric pressure.[10][12]

  • Temperature Control: Use a well-controlled heating mantle and monitor the vapor temperature closely. Overheating can lead to decomposition.

  • Light Sensitivity: As 4-iodobutyl acetate is light-sensitive, it is advisable to wrap the distillation flask and receiving flask in aluminum foil to protect the compound from light during the process.[2][3]

  • Stabilizer: Commercial 4-iodobutyl acetate is often stabilized with copper.[13] Adding a small piece of copper wire or a few copper turnings to the distillation flask can help prevent decomposition by scavenging any iodine that may form.[11]

Q5: What are the best practices for storing purified 4-iodobutyl acetate and its derivatives?

A5: Proper storage is crucial to maintain the purity of alkyl iodides.

Storage Recommendations:

  • Temperature: Store in a refrigerator or freezer to slow down decomposition.[3]

  • Light: Protect from light by storing in an amber bottle or a clear bottle wrapped in aluminum foil.[2][3]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Stabilizer: Adding a small piece of copper wire or a drop of mercury can help stabilize the compound by reacting with any iodine that forms upon decomposition.[1][11]

References

Sources

Optimization

Technical Support Center: Optimizing Temperature and Reaction Time for 4-Iodobutyl Acetate Alkylations

Welcome to the technical support center for optimizing alkylation reactions using 4-iodobutyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing alkylation reactions using 4-iodobutyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for your experiments. Here, we will delve into the nuances of reaction optimization, focusing on temperature and time, and address common challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for alkylation reactions with 4-iodobutyl acetate?

A1: The optimal temperature for alkylation with 4-iodobutyl acetate is highly dependent on the nucleophilicity of your substrate and the solvent used. For many common N-alkylation and O-alkylation reactions, a good starting point is room temperature, gradually increasing the temperature as needed. Many N-alkylation reactions are heated to reflux in solvents like acetonitrile (approximately 82°C) to drive the reaction to completion[1]. For less reactive nucleophiles, temperatures may need to be raised to 80-100°C in higher-boiling solvents like DMF[2]. However, it is crucial to be aware that higher temperatures can promote side reactions, such as elimination.

Q2: How long should I run my alkylation reaction with 4-iodobutyl acetate?

A2: Reaction times can vary significantly, from a few hours to 24-48 hours[1][2]. The best practice is to monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS)[2][3][4]. Monitoring allows you to determine when the starting material has been consumed and to avoid prolonged reaction times at elevated temperatures, which can lead to the formation of byproducts. For some protocols, a reaction time of 12-24 hours at room temperature is suggested[2].

Q3: What are the best solvents for alkylation with 4-iodobutyl acetate?

A3: Polar aprotic solvents are generally the best choice for SN2 reactions with 4-iodobutyl acetate as they can enhance the nucleophilicity of anionic nucleophiles[5]. Commonly used solvents include acetonitrile (CH₃CN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO)[4][5]. Acetonitrile is a good starting point for many reactions[1][6]. For reactions involving strong bases like sodium hydride, anhydrous tetrahydrofuran (THF) or DMF are often employed[2][4].

Q4: What is the primary mechanism for alkylation with 4-iodobutyl acetate?

A4: The primary mechanism for alkylation with 4-iodobutyl acetate, a primary alkyl iodide, is the SN2 (Substitution Nucleophilic Bimolecular) reaction. This is a single-step process where the nucleophile attacks the carbon atom bearing the iodine, and the iodide ion leaves simultaneously.

Q5: Is 4-iodobutyl acetate stable?

A5: 4-Iodobutyl acetate is a reactive alkylating agent and should be handled with care. It is often supplied stabilized with copper[6]. It is also light-sensitive and should be stored in a cool, dark place. The C-I bond is weaker than C-Br and C-Cl bonds, making alkyl iodides more reactive in SN2 reactions, but also potentially less stable over long-term storage.

Troubleshooting Guide

This section addresses specific issues that may arise during your alkylation experiments with 4-iodobutyl acetate.

Issue 1: Low or No Product Yield

A common frustration in synthesis is a low yield of the desired product. Several factors could be at play when using 4-iodobutyl acetate.

  • Insufficient Nucleophile Activation: For many nucleophiles (e.g., amines, phenols, thiols), deprotonation by a suitable base is necessary to generate the more reactive nucleophilic anion.

    • Solution: Ensure your base is strong enough to deprotonate your substrate fully. For weakly acidic nucleophiles, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary. For reactions with NaH, it is common to stir the substrate and base for 30-60 minutes before adding the 4-iodobutyl acetate to ensure complete deprotonation[4].

  • Sub-optimal Temperature: The reaction may be too slow at room temperature.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress. For many N-alkylation reactions, refluxing in acetonitrile is effective[1].

  • Poor Solubility: If your reactants are not fully dissolved, the reaction rate will be significantly reduced.

    • Solution: Choose a solvent that effectively dissolves both your substrate and the alkylating agent. DMF and DMSO are excellent solvents for a wide range of reactants[5].

  • Degraded 4-Iodobutyl Acetate: As a reactive alkyl iodide, 4-iodobutyl acetate can degrade over time, especially if not stored properly.

    • Solution: Use fresh or properly stored 4-iodobutyl acetate. If degradation is suspected, consider purifying the reagent before use.

Issue 2: Formation of Multiple Products

The appearance of unexpected spots on your TLC plate or extra peaks in your GC/LC-MS can indicate the formation of byproducts.

  • Di-alkylation: If your nucleophile has multiple reactive sites, or if the mono-alkylated product is more nucleophilic than the starting material, di-alkylation can occur.

    • Solution: Use a molar excess of your nucleophilic substrate relative to 4-iodobutyl acetate. This statistically favors mono-alkylation[5].

  • Elimination (E2) Reaction: This is a common competing side reaction, especially with strong, bulky bases and at higher temperatures. The E2 reaction will produce 4-acetoxy-1-butene.

    • Solution: Use a less sterically hindered base. If possible, run the reaction at a lower temperature for a longer time. Chlorides tend to give more elimination than iodides, so the use of an iodide is already a step in the right direction to minimize this side reaction[3].

  • Hydrolysis of the Acetate Ester: Under strongly basic or aqueous basic conditions, the ester group of 4-iodobutyl acetate or the product can be hydrolyzed to the corresponding alcohol.

    • Solution: If possible, use non-aqueous conditions and a non-nucleophilic base. If aqueous workup is necessary, perform it at low temperatures and as quickly as possible. If ester hydrolysis is unavoidable, consider a protection-alkylation-deprotection strategy. The kinetics of alkaline hydrolysis of butyl acetate have been studied and are dependent on temperature and pH[7][8].

Issue 3: Reaction Stalls or Does Not Go to Completion

Sometimes a reaction will start but fail to consume all the starting material.

  • Reversible Reaction: While SN2 reactions with alkyl iodides are generally considered irreversible, under certain conditions, the iodide leaving group can act as a nucleophile and displace the newly attached nucleophile.

    • Solution: This is less common but can be influenced by the relative nucleophilicity of your substrate and the iodide ion in the chosen solvent. Ensuring the reaction goes to completion by using a slight excess of the alkylating agent can help.

  • Base Insolubility: Some inorganic bases, like potassium carbonate, have low solubility in organic solvents.

    • Solution: While complete dissolution is not always necessary, vigorous stirring is crucial to ensure a sufficient concentration of the deprotonated nucleophile. Alternatively, a more soluble base or a different solvent can be used.

Data Presentation

The following table provides general starting conditions for alkylation reactions with 4-iodobutyl acetate based on common laboratory practices for similar primary alkyl iodides.

Parameter N-Alkylation (e.g., Imidazoles, Amines) O-Alkylation (e.g., Phenols)
Base K₂CO₃, Cs₂CO₃, NaH, TriethylamineK₂CO₃, Cs₂CO₃, NaH
Solvent Acetonitrile, DMF, THFAcetonitrile, DMF, Acetone
Temperature Room Temperature to 80°C[3]Room Temperature to 60°C
Reaction Time 4 - 24 hours[1][3]2 - 12 hours
Stoichiometry 1.0 eq Nucleophile, 1.1-1.2 eq Base, 1.1 eq 4-Iodobutyl Acetate1.0 eq Nucleophile, 1.1-1.5 eq Base, 1.1 eq 4-Iodobutyl Acetate

Note: These are general guidelines and may require optimization for your specific substrate.

Experimental Protocols

General Protocol for N-Alkylation of an Imidazole Derivative

This protocol is adapted from established procedures for the N-alkylation of imidazoles[4].

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the imidazole substrate (1.0 eq) and anhydrous potassium carbonate (2.0 eq)[4].

  • Add anhydrous acetonitrile to the flask (10-20 mL per mmol of imidazole).

  • Stir the suspension vigorously at room temperature.

  • Add 4-iodobutyl acetate (1.2 eq) dropwise to the stirred suspension[4].

  • Heat the reaction mixture to 50-80°C and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the potassium carbonate and wash the solid with acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for O-Alkylation of a Phenol (Williamson Ether Synthesis)

This protocol is a standard procedure for the Williamson ether synthesis.

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenol (1.0 eq) in anhydrous DMF (5-10 mL per mmol of phenol).

  • Add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add 4-iodobutyl acetate (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 40-60°C if necessary, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Extract the aqueous mixture with ethyl acetate or another suitable organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography if necessary.

Mandatory Visualizations

SN2_Mechanism reactant Nu⁻ + R-I ts [Nu---R---I]⁻ᶧ Transition State reactant->ts Backside Attack product Nu-R + I⁻ ts->product Inversion of Stereochemistry

Caption: The SN2 reaction mechanism for 4-iodobutyl acetate alkylation.

Troubleshooting_Workflow start Low Yield in Alkylation check_base Is the base strong enough? start->check_base check_temp Is the temperature optimal? check_base->check_temp Yes increase_base Use stronger base (e.g., NaH) check_base->increase_base No check_solubility Are reactants soluble? check_temp->check_solubility Yes increase_temp Increase temperature incrementally check_temp->increase_temp No check_reagent Is the alkylating agent fresh? check_solubility->check_reagent Yes change_solvent Use a better solvent (e.g., DMF) check_solubility->change_solvent No use_fresh_reagent Use fresh 4-iodobutyl acetate check_reagent->use_fresh_reagent No success Reaction Optimized check_reagent->success Yes increase_base->check_temp increase_temp->check_solubility change_solvent->check_reagent use_fresh_reagent->success

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to 4-Iodobutyl Acetate Stability

Welcome to our dedicated technical resource for 4-Iodobutyl acetate. This guide is crafted for researchers, scientists, and professionals in drug development who utilize this versatile reagent.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical resource for 4-Iodobutyl acetate. This guide is crafted for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Our goal is to provide you with the technical insights and practical troubleshooting strategies necessary to ensure the stability and integrity of 4-Iodobutyl acetate in your critical experiments.

Part 1: The Chemical Vulnerability of 4-Iodobutyl Acetate

4-Iodobutyl acetate is a bifunctional molecule, containing both an ester and a primary alkyl iodide. This combination, while synthetically useful, also presents inherent stability challenges. The primary mode of degradation is the release of elemental iodine (I₂), which is responsible for the characteristic discoloration of the product over time. This process can be initiated or accelerated by several factors, including exposure to light, heat, and atmospheric oxygen. The ester functional group is also susceptible to hydrolysis, particularly in the presence of moisture, which can lead to the formation of 4-iodobutanol and acetic acid.

Part 2: Frequently Asked Questions (FAQs) - Quick Solutions to Common Problems

This section addresses the most frequent inquiries our application scientists receive regarding 4-Iodobutyl acetate.

FAQ 1: My previously colorless 4-Iodobutyl acetate has developed a yellow or brown tint. Can I still use it?

This is the most common observation and is a clear visual indicator of degradation. The color is due to the formation of elemental iodine (I₂).[1] While a faintly colored solution might be acceptable for some robust, non-critical applications, it is a definitive sign of reduced purity. For sensitive applications, such as those in pharmaceutical development, using a discolored reagent is strongly discouraged as the iodine and other degradation byproducts can lead to unpredictable side reactions and impurities in your final product. We recommend a purity assessment before use.

FAQ 2: What are the definitive storage conditions to maximize the shelf-life of 4-Iodobutyl acetate?

To mitigate degradation, stringent storage protocols are essential. The following conditions are recommended based on the compound's chemical properties.

Table 1: Recommended Storage Conditions for 4-Iodobutyl Acetate

ParameterRecommendationScientific Rationale
Temperature 2-8°C (Refrigerated)Reduces the kinetic rate of decomposition reactions.[1]
Light Protection from light (Amber vial/bottle)4-Iodobutyl acetate is light-sensitive; UV radiation can catalyze the homolytic cleavage of the C-I bond, initiating radical degradation pathways.[1][2]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation of the iodide and hydrolysis of the ester by displacing oxygen and atmospheric moisture.[3]
Container Tightly sealed, original containerPrevents exposure to air and moisture.[4] For long-term storage of larger quantities, aliquoting into smaller, inert-gas-flushed vials is recommended to minimize repeated exposure of the bulk material.
Stabilizer Store as supplied (often with copper)Some commercial grades are supplied with a copper stabilizer to scavenge any free iodine that forms, thus slowing down the degradation process.[2][5]

FAQ 3: I've noticed a fine precipitate or cloudiness in my 4-Iodobutyl acetate. What could this be?

Precipitate formation is a serious sign of advanced degradation. This can be due to the formation of less soluble polymeric byproducts or the reaction of degradation products with each other. The material is likely significantly impure and its use is not recommended.

Part 3: Troubleshooting Guide for Experimental Issues

This guide provides a logical workflow for diagnosing and resolving issues that may arise during reactions involving 4-Iodobutyl acetate.

Issue 1: Inconsistent or Low Reaction Yields

  • Hypothesis: The effective concentration of the active reagent is lower than calculated due to degradation.

  • Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting low reaction yields.

Issue 2: Appearance of Unexpected Spots on TLC or Peaks in LC-MS

  • Hypothesis: Impurities from the degraded 4-Iodobutyl acetate are being carried through the reaction and workup.

  • Diagnostic Steps:

    • Analyze the Starting Material: Run a GC-MS or LC-MS analysis on the 4-Iodobutyl acetate itself to identify the impurities.

    • Compare with Reaction Profile: Compare the impurity profile of the starting material with the unexpected peaks in your reaction mixture. Common degradation-derived impurities include 4-iodobutanol and various oligomers.

    • Solution: A fresh, high-purity bottle of the reagent is the most reliable solution. Purification of degraded material by distillation is often not practical or safe for most users due to the thermal sensitivity of the compound.

Part 4: Key Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of 4-Iodobutyl acetate.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A standard non-polar or medium-polarity column (e.g., DB-5 or DB-17) is typically suitable.

  • Sample Preparation: Prepare a dilute solution of your 4-Iodobutyl acetate sample in a high-purity solvent like ethyl acetate or dichloromethane (approx. 1 mg/mL).

  • Oven Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10-15°C per minute to 220°C.

    • Final Hold: Hold at 220°C for 5 minutes.

  • Analysis: Inject the sample. Purity is calculated based on the relative peak area of the 4-Iodobutyl acetate peak compared to the total area of all peaks in the chromatogram.

Protocol 2: Best Practices for Handling and Aliquoting

To preserve the integrity of a new bottle of 4-Iodobutyl acetate, follow this workflow.

Caption: Recommended workflow for aliquoting 4-Iodobutyl acetate.

References

  • Orbit Science. (n.d.). Safety data sheet. Retrieved from [Link]

  • Testbook. (n.d.). Comprehensive Guide on Alkyl Iodide - Synthesis, Reactions, and FAQs. Retrieved from [Link]

  • FlexiPrep. (n.d.). Alkyl Iodide. Retrieved from [Link]

  • RJPT. (n.d.). Significance of Stability Studies on Degradation Product. Retrieved from [Link]

  • Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2022, March-April). Study on Stress Degradation Behaviour of Abiraterone Acetate in Film Coated Tablets and Identification of Major Stress Degradation Product. Retrieved from [Link]

  • Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in 4-Iodobutyl Acetate Reactions

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with 4-iodobutyl acetate reactions. This guide is structured...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with 4-iodobutyl acetate reactions. This guide is structured to provide in-depth, field-proven insights into diagnosing and resolving issues of low conversion, drawing from established chemical principles and practical laboratory experience.

Troubleshooting Guide: Diagnosing and Resolving Low Conversion

This section addresses specific, common problems encountered during reactions with 4-iodobutyl acetate. Each question is designed to guide you through a logical diagnostic process to identify the root cause of poor reaction performance and implement effective solutions.

Question 1: Why is my nucleophilic substitution reaction with 4-iodobutyl acetate resulting in low yield or low conversion?

Low conversion in nucleophilic substitution is a frequent issue stemming from a variety of competing factors and suboptimal conditions. 4-Iodobutyl acetate is a primary alkyl iodide, which is generally an excellent substrate for S(_N)2 reactions.[1][2] However, several factors can undermine the desired outcome.

Potential Cause 1: Competing Elimination (E2) Reaction The most common side reaction for alkyl halides is elimination, which forms an alkene.[1][3] This is particularly prevalent when the nucleophile is also a strong base.[4]

  • Underlying Principle: The bimolecular elimination (E2) mechanism competes directly with the bimolecular nucleophilic substitution (S(_N)2) mechanism. Strong, sterically hindered bases preferentially abstract a proton from the beta-carbon, leading to the formation of a double bond and elimination of the iodide.[5][6] Elevated temperatures also significantly favor elimination over substitution.[1]

  • Troubleshooting Steps:

    • Evaluate Your Nucleophile/Base: If your nucleophile has a high pKa (conjugate acid pKa > 12), it is likely a strong enough base to promote the E2 reaction.[1] Bulky bases like potassium tert-butoxide are especially prone to causing elimination.[4][5]

    • Modify Reaction Temperature: Avoid high temperatures. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. If necessary, start at room temperature or below and only warm gently if the reaction is too slow.

    • Reagent Choice: If possible, choose a nucleophile that is a weak base, such as azide, or use a salt of the nucleophile with a non-basic counter-ion in a polar aprotic solvent.

Potential Cause 2: Substrate Quality and Stability The purity and integrity of 4-iodobutyl acetate are critical.

  • Underlying Principle: 4-Iodobutyl acetate is sensitive to light and can decompose over time, releasing iodine and forming impurities that can interfere with the reaction.[7][8] The presence of water can also lead to hydrolysis of the ester functional group.[9][10]

  • Troubleshooting Steps:

    • Verify Purity: Before use, check the purity of your 4-iodobutyl acetate via NMR or GC. If it appears discolored (e.g., brown or violet), it may have decomposed.

    • Proper Storage: Store the reagent in a dark, cool, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[8][11]

    • Use Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried before use and that solvents are anhydrous, especially when using water-sensitive nucleophiles.

Potential Cause 3: Suboptimal Reaction Conditions The choice of solvent and reaction time can dramatically influence the outcome.

  • Underlying Principle: S(_N)2 reactions are favored in polar aprotic solvents (e.g., acetone, DMF, DMSO, acetonitrile). These solvents solvate the cation of the nucleophile salt but leave the anion (the nucleophile) relatively "bare" and highly reactive. In contrast, polar protic solvents (e.g., water, ethanol) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.

  • Troubleshooting Steps:

    • Solvent Selection: If not already doing so, switch to a polar aprotic solvent. Acetone is often a good starting point for reactions with iodide leaving groups, as the resulting sodium or potassium iodide byproduct is often insoluble, driving the reaction forward (a principle used in the Finkelstein reaction).[12]

    • Monitor Reaction Progress: Do not rely on a fixed reaction time. Monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine when the starting material has been consumed and to avoid potential product degradation from prolonged reaction times.

Question 2: My TLC analysis shows multiple new spots, and my desired product is a minor component. What are these byproducts?

The formation of multiple products points directly to side reactions. Identifying these byproducts is key to diagnosing the problem.

  • Likely Byproducts & Their Causes:

    • But-3-en-1-yl acetate: This is the product of β-elimination (E2). Its presence strongly suggests your conditions favor elimination (strong base, high temperature).[1][3]

    • 4-Iodobutanol: This results from the hydrolysis of the acetate ester. This indicates the presence of water in your reaction mixture.[9][10]

    • Di-substituted Product: If your nucleophile has multiple reactive sites or can be deprotonated a second time, it might react twice with the alkyl halide.

    • Unreacted Starting Material: A prominent spot corresponding to 4-iodobutyl acetate indicates an incomplete reaction.

  • Diagnostic Workflow:

    • Run a co-spot on your TLC plate with the 4-iodobutyl acetate starting material to confirm its presence.

    • If you suspect hydrolysis, consider if your workup procedure involves water and if the byproduct could have formed at that stage.

    • If elimination is suspected, re-evaluate the basicity of your nucleophile and the reaction temperature as described in the previous question.

Question 3: The reaction starts but appears to stall before completion. What could be the cause?

A stalling reaction can be frustrating and may be caused by factors other than simple kinetics.

  • Potential Cause 1: Reagent Degradation

    • Explanation: Either the 4-iodobutyl acetate or the nucleophile may not be stable under the reaction conditions over extended periods. This is particularly true for thermally sensitive or oxygen-sensitive reagents.

    • Solution: Monitor the reaction from the beginning to determine the point at which it stalls. If it stalls early, consider adding the sensitive reagent in portions throughout the reaction. Ensure the reaction is run under an inert atmosphere if reagents are air-sensitive.

  • Potential Cause 2: Product Insolubility or Inhibition

    • Explanation: The salt byproduct (e.g., NaI, KBr) or even the desired product might be insoluble in the reaction solvent. This can cause it to precipitate and coat the surface of other reactants, effectively halting the reaction.

    • Solution: Choose a solvent in which all components are reasonably soluble. In some cases, vigorous stirring can help, but a solvent change is often more effective.

  • Potential Cause 3: Reversible Reaction

    • Explanation: The reaction may be reaching equilibrium. This is common if the leaving group is a good nucleophile in its own right (iodide is an excellent nucleophile).

    • Solution: To drive the equilibrium toward the product, use a large excess of the nucleophile or remove a byproduct as it forms. For example, in the Finkelstein reaction, the precipitation of NaCl or NaBr from acetone drives the formation of the alkyl iodide.[12]

Visual Troubleshooting Workflow

The following diagram outlines a logical process for troubleshooting low conversion rates.

Troubleshooting_Workflow Troubleshooting Flowchart for Low Conversion Start Low Conversion Observed Check_Purity 1. Verify Purity of 4-Iodobutyl Acetate Start->Check_Purity Purity_OK Purity OK? Check_Purity->Purity_OK Check_Conditions 2. Analyze Reaction Conditions Conditions_OK Conditions Optimal for SN2? Check_Conditions->Conditions_OK Analyze_Byproducts 3. Identify Byproducts (TLC, GC-MS, NMR) Elimination_Product Elimination Product Found? Analyze_Byproducts->Elimination_Product Purity_OK->Check_Conditions Yes Purify_SM Purify or Replace Starting Material Purity_OK->Purify_SM No Conditions_OK->Analyze_Byproducts Yes Optimize_Solvent_Temp Optimize Conditions: - Use Polar Aprotic Solvent - Lower Temperature - Monitor Reaction Conditions_OK->Optimize_Solvent_Temp No Hydrolysis_Product Hydrolysis Product Found? Elimination_Product->Hydrolysis_Product No Change_Base Modify Nucleophile/Base: - Use Weaker Base - Lower Temperature Elimination_Product->Change_Base Yes Use_Anhydrous Use Anhydrous Solvents & Reagents Hydrolysis_Product->Use_Anhydrous Yes Success Reaction Optimized Hydrolysis_Product->Success No/Other Purify_SM->Check_Conditions Optimize_Solvent_Temp->Success Change_Base->Success Use_Anhydrous->Success

Caption: A logical workflow for troubleshooting low conversion rates.

S(_N)2 vs. E2 Competing Pathways

Understanding the factors that tip the balance between substitution and elimination is crucial.

SN2_vs_E2 Reactants 4-Iodobutyl Acetate + Nucleophile/Base SN2_Node SN2 Pathway Reactants->SN2_Node E2_Node E2 Pathway Reactants->E2_Node Sub_Product Substitution Product SN2_Node->Sub_Product Elim_Product Elimination Product (Alkene) E2_Node->Elim_Product SN2_Conditions Favored by: - Good Nucleophile, Weak Base - Polar Aprotic Solvent - Lower Temperature - Unhindered Substrate SN2_Conditions->SN2_Node E2_Conditions Favored by: - Strong, Bulky Base - Higher Temperature E2_Conditions->E2_Node

Caption: Factors influencing the competition between SN2 and E2 reactions.

Experimental Protocols

Protocol 1: General Procedure for S(_N)2 Reaction with 4-Iodobutyl Acetate

This protocol provides a robust starting point for a typical nucleophilic substitution.

  • Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of inert gas (nitrogen or argon). Allow to cool to room temperature.

  • Reagent Addition:

    • To the flask, add the nucleophile (1.2 equivalents) and the chosen anhydrous polar aprotic solvent (e.g., acetone, DMF).

    • Stir the mixture to ensure dissolution or uniform suspension.

  • Substrate Addition: Add 4-iodobutyl acetate (1.0 equivalent) to the flask via syringe, dropwise, at room temperature.

  • Reaction:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress every 30-60 minutes using TLC (see Protocol 2).

    • If the reaction is slow, gently heat the mixture to 40-50°C. Avoid excessive heat to minimize elimination.

  • Work-up:

    • Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.

    • Quench the reaction by adding deionized water.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or distillation, depending on the physical properties of the product.

Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
  • Prepare TLC Plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate.

  • Spotting:

    • On the line, make three small spots: 'SM' (Starting Material), 'C' (Co-spot), and 'R' (Reaction Mixture).

    • Spot 'SM' with a dilute solution of 4-iodobutyl acetate.

    • Spot 'R' with a small aliquot of the reaction mixture (quenched in a vial with a drop of water and diluted with a suitable solvent).

    • Spot 'C' with both the starting material and the reaction mixture on the same point.

  • Elution: Place the TLC plate in a developing chamber containing a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate). Ensure the solvent level is below the pencil line. Allow the solvent to run up the plate.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, use a staining solution (e.g., potassium permanganate or iodine).

  • Analysis: The disappearance of the starting material spot in the 'R' lane and the appearance of a new product spot indicates the reaction is progressing. The reaction is complete when the 'SM' spot is no longer visible in the 'R' lane.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 4-iodobutyl acetate? A: 4-Iodobutyl acetate is light-sensitive and should be stored in an amber or foil-wrapped container in a cool, dark, and dry place.[7][8][11] For long-term storage, refrigeration and storage under an inert atmosphere (argon or nitrogen) are recommended to prevent degradation.

Q2: Which solvents are best for S(_N)2 reactions with 4-iodobutyl acetate? A: Polar aprotic solvents are highly recommended.[1] Excellent choices include acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). These solvents enhance the nucleophilicity of anionic nucleophiles, accelerating the S(_N)2 reaction rate.

Q3: Can I use a stronger base like NaOH or KOH as my nucleophile? A: While hydroxide (OH⁻) can act as a nucleophile to produce 4-iodobutanol, it is also a strong base that will promote the competing E2 elimination reaction, especially at elevated temperatures.[1][4] To favor substitution, use milder conditions and lower temperatures. For the synthesis of ethers, it is better to use an alkoxide (RO⁻) generated from the corresponding alcohol and a base like sodium hydride (NaH), and to perform the reaction at a low temperature.

Q4: How does the iodide leaving group affect the reaction? A: Iodide is an excellent leaving group because it is a very weak base, making the C-I bond easy to break. This makes 4-iodobutyl acetate highly reactive towards nucleophilic substitution. However, because iodide is also a good nucleophile, the reaction can sometimes be reversible.[12]

Summary of Key Parameters

ParameterRecommendation for S(_N)2Rationale
Nucleophile Good nucleophile, weak base (e.g., N(_3)⁻, CN⁻, RCOO⁻)Minimizes competing E2 elimination reaction.[4]
Temperature Low to moderate (0°C to 50°C)Elimination reactions are favored at higher temperatures.[1]
Solvent Polar Aprotic (Acetone, DMF, Acetonitrile)Enhances nucleophilicity of the attacking species.
Substrate High purity, stored properlyPrevents side reactions from impurities and degradation products.[7][11]
Atmosphere Inert (Nitrogen or Argon)Protects sensitive reagents from air and moisture.

References

  • Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. [Link]

  • Michigan State University Department of Chemistry. Elimination Reactions of Alkyl Halides. MSU Chemistry. [Link]

  • Lumen Learning. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. Lumen Learning. [Link]

  • Chem LibreTexts. Organic Chemistry Alkyl Halides - Elimination Reactions. Chem LibreTexts. [Link]

  • KPU Pressbooks. Chapter 8: Elimination Reactions – Organic Chemistry I. KPU Pressbooks. [Link]

  • ChemBK. (2024, April 9). 4-iodo-1-butanol acetate. ChemBK. [Link]

  • Strategies for Optimizing Reaction Conditions. (2025, July 15). Alkyl Strategies for Optimizing Reaction Conditions. [Link]

  • Royal Society of Chemistry. (2020, May 8). Electrochemical radical reactions of alkyl iodides: a highly efficient, clean, green alternative to tin reagents. RSC Publishing. [Link]

  • ACS Publications. Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. ACS Publications. [Link]

  • Mol-Instincts. Alkyl Iodide. Mol-Instincts. [Link]

  • Organic Chemistry Portal. Alkyl iodide synthesis by iodination or substitution. Organic Chemistry Portal. [Link]

  • Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. [Link]

  • University of Texas at Austin. ORGANIC CHEMISTRY CH 384, Fall 2012 WORKSHOP 8 Nucleophilic Substitution Reactions. UT Austin Chemistry. [Link]

  • Lumen Learning. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. Lumen Learning. [Link]

  • Pearson. What nucleophiles would form the following compounds as a result.... Pearson. [Link]

  • National Center for Biotechnology Information. Evaluation of the indoxyl acetate hydrolysis test for the differentiation of Campylobacters. NCBI. [Link]

  • ResearchGate. (2025, August 5). The kinetics of alkaline hydrolysis of butyl acetate in water-1,4-dioxane solvents. ResearchGate. [Link]

  • Cal/OSHA. Substance name: isobutyl acetate. California Department of Industrial Relations. [Link]

  • Estonian Academy Publishers. Hydrolysis of butyl acetate. Estonian Academy Publishers. [Link]

  • PubChem. 4-iodobutyl acetate (C6H11IO2). PubChem. [Link]

  • Chegg. (2021, February 17). Solved A (mol The esterification of acetic acid (A) with | Chegg.com. Chegg. [Link]

Sources

Troubleshooting

Technical Support Center: Phase-Transfer Catalysis for Enhanced 4-Iodobutyl Acetate Reactivity

Welcome to the technical support center for leveraging Phase-Transfer Catalysis (PTC) to enhance the reactivity of 4-iodobutyl acetate. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for leveraging Phase-Transfer Catalysis (PTC) to enhance the reactivity of 4-iodobutyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during synthesis. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and optimize your reactions.

I. Frequently Asked Questions (FAQs)

Q1: What is Phase-Transfer Catalysis (PTC) and why is it beneficial for reactions with 4-iodobutyl acetate?

A1: Phase-Transfer Catalysis is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase.[1][2] Many nucleophiles are salts soluble in water but not in the organic solvents where substrates like 4-iodobutyl acetate are dissolved.[3] A phase-transfer catalyst, often a quaternary ammonium or phosphonium salt, acts as a "shuttle" by forming an ion pair with the nucleophile.[4] This lipophilic ion pair can then travel into the organic phase to react with the 4-iodobutyl acetate.[3]

The primary benefits of using PTC for 4-iodobutyl acetate reactions include:

  • Increased Reaction Rates: By bringing the nucleophile into the same phase as the alkyl halide, the reaction rate is significantly accelerated.[5]

  • Milder Reaction Conditions: PTC often allows reactions to proceed at lower temperatures and with less aggressive bases.[6][7]

  • Avoidance of Harsh Solvents: It can eliminate the need for expensive or hazardous polar aprotic solvents like DMSO or DMF that are traditionally used to dissolve both reactants.[3][8]

  • Improved Yields and Purity: By promoting the desired reaction pathway, PTC can lead to higher product yields and fewer byproducts.[2]

Q2: How does the structure of 4-iodobutyl acetate influence its reactivity in S(_N)2 reactions?

A2: 4-Iodobutyl acetate is a primary alkyl halide, which is generally well-suited for S(_N)2 reactions due to minimal steric hindrance at the carbon atom bonded to the leaving group.[9] The key features influencing its reactivity are:

  • Excellent Leaving Group: Iodide is an excellent leaving group because it is a large, highly polarizable anion, making the C-I bond weaker and more easily broken.

  • Ester Functionality: The acetate group is relatively stable and generally does not interfere with the S(_N)2 reaction at the other end of the butyl chain. However, under strongly basic or acidic conditions, hydrolysis of the ester can become a competing side reaction.

Q3: What are the main mechanisms of Phase-Transfer Catalysis?

A3: The two primary mechanisms are the Starks' extraction mechanism and the interfacial mechanism.[6][8]

  • Starks' Extraction Mechanism: In this model, the catalyst (Q⁺X⁻) exchanges its anion with a nucleophile (Y⁻) from the aqueous phase to form a new ion pair (Q⁺Y⁻).[8] This new, more lipophilic ion pair is extracted into the organic phase, where it reacts with the substrate (RX). The resulting catalyst-leaving group ion pair (Q⁺X⁻) then returns to the aqueous phase to repeat the cycle.[1] This is common for reactions involving inorganic nucleophiles.[10]

  • Interfacial Mechanism: This mechanism is often proposed for reactions where the catalyst is highly lipophilic and remains predominantly in the organic phase.[3] Anion exchange occurs at the interface between the two liquid phases.[6] This is particularly relevant for reactions involving the generation of organic anions, such as carbanions, at the interface.[10]

Q4: Can 4-iodobutyl acetate degrade during a PTC reaction?

A4: Yes, 4-iodobutyl acetate can be sensitive to certain conditions. It is noted as being light-sensitive and potentially irritating.[11] Under harsh basic conditions, the ester group can be hydrolyzed. Furthermore, iodide itself can sometimes "poison" the catalyst by forming a very stable ion pair with the quaternary ammonium cation, which hinders the transport of the desired nucleophile.[7]

II. Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem 1: Low or No Reaction Conversion
Potential Cause Explanation Troubleshooting Strategy
Inefficient Mass Transfer The reaction rate is limited by the transfer of the nucleophile into the organic phase. This can be due to insufficient mixing or a poorly chosen catalyst.Increase Agitation: Vigorous stirring increases the interfacial surface area between the phases, enhancing the transfer rate.[12][13] Using ultrasound can also be an effective method for agitation.[13]
Poor Catalyst Selection The chosen phase-transfer catalyst may not be lipophilic enough to effectively transport the nucleophile into the organic phase.Select a More Lipophilic Catalyst: For catalysts where the organic phase reaction is rate-determining, quaternary ammonium salts with a total carbon number (C#) between 16 and 32 are often effective.[7] Consider catalysts like tetrabutylammonium bromide (TBAB) or tetrahexylammonium bromide.
Catalyst Poisoning The iodide leaving group can form a tight, unreactive ion pair with the catalyst, preventing it from shuttling the nucleophile.[7]Switch to a Different Halide: If possible, consider using the analogous 4-bromobutyl acetate, as bromide is less likely to poison the catalyst than iodide.[7]
Hydration of Nucleophile Water molecules can form a hydration shell around the nucleophile, reducing its reactivity.[1]Use a Saturated Aqueous Solution: Increasing the salt concentration of the aqueous phase can help to "salt out" the nucleophile and reduce its hydration.[13] Solid-liquid PTC, where a solid salt is used instead of an aqueous solution, can also overcome this issue.[1]
Incorrect Solvent Choice The organic solvent can influence both the transfer of the nucleophile and the intrinsic reaction rate.[13]Optimize the Organic Solvent: Non-polar solvents like toluene are often used.[13] For some reactions, more polar solvents that are still immiscible with water, such as dichloromethane, can be beneficial, though they may increase the risk of emulsion formation.[13][14]
Problem 2: Formation of Stable Emulsions
Potential Cause Explanation Troubleshooting Strategy
High Catalyst Concentration Phase-transfer catalysts have surfactant-like properties. At high concentrations, they can stabilize droplets of one phase within the other, leading to an emulsion.[14]Reduce Catalyst Concentration: Use the lowest effective catalyst loading, typically in the range of 1-5 mol%.[14]
Intense Agitation Very high stirring speeds can create extremely small droplets that are difficult to separate.[14]Moderate Agitation Speed: Aim for a stirring speed (e.g., 300-500 rpm) that creates a good interfacial area without excessive shear forces.[14]
Unfavorable Phase Volume Ratio The relative volumes of the aqueous and organic phases can impact emulsion stability.[14]Adjust Phase Volumes: Experiment with different ratios of the organic to aqueous phase.
Reaction Byproducts The reaction may generate surface-active byproducts that contribute to emulsion formation.[14]Break the Emulsion During Workup: Add a saturated brine (NaCl) solution to increase the ionic strength of the aqueous phase, which can help break the emulsion.[14] Gently swirling instead of vigorous shaking during extraction is also recommended.[14]
Problem 3: Catalyst Decomposition or Instability
Potential Cause Explanation Troubleshooting Strategy
High Temperature Quaternary ammonium salts can decompose at elevated temperatures, especially in the presence of a strong base (Hofmann elimination).[1][13]Lower the Reaction Temperature: Determine the lowest temperature at which a reasonable reaction rate can be achieved.[6]
Strongly Basic Conditions Strong bases can degrade quaternary ammonium and phosphonium salts.[1]Use a Milder Base: If the reaction allows, use a weaker base like potassium carbonate instead of sodium hydroxide. Choose a More Stable Catalyst: Phosphonium salts are generally more thermally stable than ammonium salts, although they can be less stable in basic conditions.[1] Crown ethers are very stable but are also more expensive and toxic.[1][6]

III. Experimental Protocols & Methodologies

General Protocol for a Liquid-Liquid PTC Alkylation of a Phenol with 4-Iodobutyl Acetate

This protocol provides a general framework. Specific concentrations, temperatures, and reaction times should be optimized for each specific nucleophile.

Materials:

  • Phenol (or other nucleophile)

  • 4-Iodobutyl acetate[15][16][17]

  • Tetrabutylammonium bromide (TBAB)

  • Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Toluene

  • Deionized water

  • Reaction vessel with overhead stirrer, condenser, and temperature probe

Procedure:

  • Setup: Assemble the reaction vessel and ensure all glassware is dry.

  • Charge Reagents: To the reaction vessel, add the phenol, toluene, and an aqueous solution of the base (e.g., K₂CO₃).

  • Initiate Mixing: Begin stirring at a moderate speed (e.g., 400 rpm) to create good mixing between the two phases.

  • Add Catalyst: Add the phase-transfer catalyst (TBAB, typically 1-5 mol% relative to the limiting reagent).

  • Add Alkylating Agent: Slowly add the 4-iodobutyl acetate to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress.

  • Monitoring: Withdraw small aliquots of the organic phase at regular intervals. Analyze by TLC, GC, or HPLC to determine the consumption of starting material and the formation of the product.[18][19]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water and then with brine to remove the catalyst and any remaining inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation as required.

Diagrams of Key Processes
Starks' Extraction Mechanism for PTC

This diagram illustrates the catalytic cycle where the catalyst (Q⁺) shuttles the nucleophile (Y⁻) from the aqueous phase to the organic phase for reaction with the substrate (RX).

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Y_aq Y⁻ QY_org Q⁺Y⁻ Y_aq->QY_org  Phase Transfer X_aq X⁻ M_Y M⁺Y⁻ QX_org Q⁺X⁻ QY_org->QX_org Catalyst Regeneration RX RX (4-Iodobutyl acetate) QY_org->RX Sₙ2 Reaction QX_org->X_aq  Phase Transfer RY RY (Product)

Caption: The catalytic cycle of the Starks' extraction mechanism in PTC.

Troubleshooting Workflow for Low Conversion

This workflow provides a logical sequence of steps to diagnose and resolve issues of low reaction yield.

Troubleshooting_Workflow start Low Conversion Observed check_agitation Is agitation vigorous (e.g., >300 rpm)? start->check_agitation increase_agitation Increase Stirring Speed check_agitation->increase_agitation No check_catalyst Is catalyst lipophilic? (e.g., TBAB, TBAI) check_agitation->check_catalyst Yes end Re-evaluate Reaction increase_agitation->end change_catalyst Switch to a more lipophilic catalyst check_catalyst->change_catalyst No check_temp Is temperature optimal? check_catalyst->check_temp Yes change_catalyst->end increase_temp Increase Temperature (monitor catalyst stability) check_temp->increase_temp No check_poisoning Consider Catalyst Poisoning by Iodide check_temp->check_poisoning Yes increase_temp->end check_poisoning->end

Caption: A step-by-step guide for troubleshooting low reaction conversion.

IV. References

Sources

Optimization

Removal of unreacted 4-Iodobutyl acetate from the reaction mixture

Introduction Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and practical guidance for the effective removal of unr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and practical guidance for the effective removal of unreacted 4-iodobutyl acetate from your reaction mixtures. As a common alkylating agent, 4-iodobutyl acetate is frequently used in excess to drive reactions to completion. However, its physical properties can present unique challenges during product purification. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter, moving from fundamental properties and initial workup strategies to advanced troubleshooting and detailed protocols.

Section 1: Understanding the Challenge - Physicochemical Properties

A successful purification strategy begins with a thorough understanding of the contaminant you are trying to remove. The properties of 4-iodobutyl acetate dictate which methods will be most effective.

Table 1: Physicochemical Properties of 4-Iodobutyl Acetate

PropertyValueSignificance for Purification
Molecular Formula C₆H₁₁IO₂Provides the basis for its molecular weight and polarity.
Molecular Weight 242.05 g/mol [1][2][3]A moderate molecular weight, relevant for distillation and chromatography.
Boiling Point 94-95 °C at 5.5 mmHg[2][4][5]High boiling point necessitates vacuum distillation for removal.
Density ~1.61 g/mL at 25 °C[2][4]Denser than water; will be in the bottom layer in an aqueous/organic system if the organic solvent is less dense than water (e.g., ethyl acetate).
Solubility Difficult to mix with water; soluble in common organic solvents.[1][4][6]Limits the effectiveness of simple aqueous extractions for its removal from an organic product mixture.
Refractive Index ~1.497 - 1.5115 (n20/D)[2][4][6]Can be used to check the purity of fractions during distillation.
Sensitivity Light sensitive.[1][4]Reactions and purifications should be protected from light to prevent potential decomposition into iodine and other byproducts.

Section 2: FAQ - Initial Workup & Purification Strategy

This section addresses the most common initial questions regarding the purification of a reaction mixture containing your desired product and unreacted 4-iodobutyl acetate.

Q1: What is the first step I should take to remove unreacted 4-iodobutyl acetate after my reaction is complete?

A1: The first and most straightforward step is a standard liquid-liquid extraction (aqueous workup). However, its effectiveness is limited by the poor water solubility of 4-iodobutyl acetate.[1][4] The goal of this initial workup is not necessarily to remove all the 4-iodobutyl acetate, but to remove water-soluble byproducts and any acid/base catalysts, which simplifies the subsequent, more targeted purification steps. A typical workup involves:

  • Quenching: Carefully neutralize the reaction mixture. If the reaction was run under basic conditions, you might add a dilute acid (e.g., 1M HCl). If acidic, add a weak base like saturated sodium bicarbonate (NaHCO₃) solution.[7][8]

  • Dilution & Separation: Dilute the quenched mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water. Transfer to a separatory funnel and separate the layers.

  • Washing: Wash the organic layer sequentially with water and then a saturated sodium chloride solution (brine). The brine wash helps to remove residual water from the organic layer, improving the efficiency of the final drying step.[9]

Q2: How do I choose the best primary purification method: Extraction, Chromatography, Distillation, or something else?

A2: The choice of method depends critically on the properties of your desired product relative to 4-iodobutyl acetate. The following decision tree provides a logical workflow for selecting an appropriate strategy.

G cluster_0 Decision Logic cluster_1 Recommended Method start Crude Reaction Mixture (Post-Workup) q1 Are the boiling points of the product and 4-iodobutyl acetate significantly different (>50°C)? Is the product thermally stable? start->q1 q2 Are the polarities of the product and 4-iodobutyl acetate significantly different on TLC? q1->q2 No distillation Fractional Vacuum Distillation q1->distillation Yes q3 Is the product inert to nucleophilic attack? q2->q3 No chromatography Flash Column Chromatography q2->chromatography Yes scavenging Chemical Scavenging q3->scavenging Yes advanced Advanced Purification (e.g., Preparative HPLC) q3->advanced No G cluster_0 Scavenging Workflow cluster_1 Resulting Fractions A Crude Mixture (Product + 4-Iodobutyl Acetate) B Add Scavenger (e.g., 1.5 eq. Sodium Thiophenolate) in a suitable solvent (e.g., DMF) A->B C Stir at RT, 1-2h (Monitor by TLC for disappearance of 4-Iodobutyl Acetate) B->C D Reaction Complete (Product + Polar Thioether Adduct) C->D E Aqueous Workup (Dilute with EtOAc, wash with H₂O) D->E F Separated Layers E->F G Organic Layer (Contains Purified Product) F->G H Aqueous Layer (Contains Polar Thioether Adduct) F->H

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to 4-Iodobutyl Acetate and its Stabilizers

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth technical information, troubleshooting advice, and frequently asked quest...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the use of 4-iodobutyl acetate, with a special focus on the role and impact of chemical stabilizers. Our goal is to equip you with the knowledge to anticipate and resolve experimental challenges, ensuring the integrity and success of your reactions.

Understanding 4-Iodobutyl Acetate: Properties and Stability

4-Iodobutyl acetate (CAS No. 40596-44-9) is a valuable bifunctional molecule, incorporating both an ester and a reactive primary alkyl iodide.[1][2] This structure makes it a versatile building block in organic synthesis, particularly for introducing a four-carbon chain with a terminal functional group that can be further elaborated.[3][4]

However, the utility of 4-iodobutyl acetate is intrinsically linked to its stability. Like many alkyl iodides, it is susceptible to decomposition, especially when exposed to light and heat.[1] This degradation process can lead to the formation of elemental iodine (I₂), resulting in a characteristic discoloration from a colorless or pale yellow liquid to brown or even dark brown.[1][3][5] The presence of these impurities can have a significant impact on the outcome of your reactions, making the use of stabilizers a common practice in the commercial supply of this reagent.[2]

Key Properties of 4-Iodobutyl Acetate:

PropertyValueReference
Molecular FormulaC₆H₁₁IO₂[1]
Molecular Weight242.05 g/mol [1]
Boiling Point94-95 °C at 5.5 mmHg[3][5]
Density1.61 g/mL at 25 °C[3][5]
AppearanceColorless to brown liquid[1][5]
SolubilityDifficult to mix with water[5]

The Role of Stabilizers: Focusing on Copper

The most common stabilizer for 4-iodobutyl acetate and other alkyl iodides is metallic copper, often in the form of copper powder or turnings.[6]

Mechanism of Copper Stabilization

The primary role of copper as a stabilizer is to act as a radical scavenger. Alkyl iodides can undergo homolytic cleavage of the C-I bond, especially when initiated by light or heat, to generate alkyl radicals and iodine radicals. These iodine radicals can then combine to form molecular iodine (I₂), which contributes to the discoloration and impurity profile of the reagent.

Copper metal can intervene in this process by reacting with iodine radicals or molecular iodine to form copper(I) iodide (CuI), a stable salt. This reaction effectively removes free iodine from the system, preventing further decomposition and maintaining the purity of the alkyl iodide.[6]

G Alkyl_Iodide Alkyl Iodide (R-I) Decomposition Decomposition (Light, Heat) Alkyl_Iodide->Decomposition Radicals Alkyl Radical (R•) + Iodine Radical (I•) Decomposition->Radicals Iodine Molecular Iodine (I₂) Radicals->Iodine Copper Copper (Cu) Stabilizer Iodine->Copper Reaction CuI Copper(I) Iodide (CuI) Copper->CuI

Caption: Mechanism of Copper Stabilization in Alkyl Iodides.

Alternative Stabilizers

While copper is the most prevalent stabilizer, other materials with a high affinity for iodine can also be used. Metallic silver is another effective stabilizer, reacting with iodine to form insoluble silver iodide (AgI).[6] However, due to the higher cost of silver, copper remains the more common choice in commercial preparations.

The Impact of Stabilizers on Common Reactions: A Troubleshooting Guide

The presence of a copper stabilizer in 4-iodobutyl acetate can be a double-edged sword. While it preserves the integrity of the reagent during storage, it can interfere with certain types of reactions. This section provides a troubleshooting guide for common issues encountered when using stabilized 4-iodobutyl acetate.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with 4-iodobutyl acetate is failing to initiate or giving a low yield. Could the copper stabilizer be the cause?

A1: Yes, this is a very likely scenario. Grignard reagents are highly reactive organometallic compounds that are sensitive to the presence of other metals. The copper stabilizer can interfere in several ways:

  • Transmetalation: The Grignard reagent (R-MgX) can undergo transmetalation with the copper stabilizer to form an organocopper reagent (R-Cu). While organocuprates are useful in their own right, their reactivity profile is different from that of Grignard reagents, and they may not undergo the desired reaction.[7]

  • Catalysis of Side Reactions: Copper salts can catalyze the homocoupling of Grignard reagents (Wurtz-type coupling), leading to the formation of R-R dimers and reducing the amount of Grignard reagent available for the desired reaction.

Troubleshooting Steps:

  • Purify the 4-Iodobutyl Acetate: Before setting up your Grignard reaction, it is crucial to remove the copper stabilizer. A simple filtration through a plug of alumina or silica gel is often sufficient to remove finely divided copper. For more rigorous purification, distillation under reduced pressure is recommended.[3][5]

  • Ensure Anhydrous Conditions: Grignard reactions are extremely sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.[8]

  • Activate the Magnesium: If the reaction is still sluggish, the surface of the magnesium turnings may be coated with magnesium oxide. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane can help initiate the reaction.[9][10]

G cluster_0 Problem: Low Yield in Grignard Reaction cluster_1 Potential Cause: Copper Stabilizer cluster_2 Solution Problem Low Yield or Failure to Initiate Cause Copper Stabilizer Interference Problem->Cause Transmetalation Transmetalation to Organocopper Cause->Transmetalation Homocoupling Wurtz-type Homocoupling Cause->Homocoupling Solution Purify 4-Iodobutyl Acetate Cause->Solution Filtration Filtration through Alumina/Silica Solution->Filtration Distillation Distillation under Reduced Pressure Solution->Distillation

Caption: Troubleshooting Grignard Reactions with Stabilized 4-Iodobutyl Acetate.

Q2: I am performing a Suzuki-Miyaura coupling with 4-iodobutyl acetate and observing poor conversion. Can the copper stabilizer be problematic?

A2: The impact of copper on Suzuki-Miyaura couplings is more nuanced. While palladium is the primary catalyst in these reactions, copper can sometimes be used as a co-catalyst or additive to promote the reaction.[11][12] However, in a standard palladium-catalyzed Suzuki-Miyaura coupling, the presence of adventitious copper from the stabilizer can lead to unpredictable results:

  • Transmetalation with the Organoboron Reagent: Copper can potentially interact with the organoboron species, affecting its ability to transmetalate to the palladium center.

  • Formation of Inactive Catalyst Species: The copper may interact with the palladium catalyst or the phosphine ligands, leading to the formation of less active or inactive catalytic species.

Troubleshooting Steps:

  • Purify the 4-Iodobutyl Acetate: As with Grignard reactions, it is best practice to remove the copper stabilizer before use in a Suzuki-Miyaura coupling.

  • Optimize Reaction Conditions: If you suspect catalyst inhibition, consider screening different palladium catalysts, ligands, bases, and solvents. Bulky, electron-rich phosphine ligands are often effective in Suzuki-Miyaura couplings.[13]

  • Degas Thoroughly: Ensure that your reaction mixture is thoroughly degassed to prevent oxidation and deactivation of the palladium catalyst.[13]

G cluster_0 Problem: Poor Conversion in Suzuki Coupling cluster_1 Potential Cause: Copper Stabilizer cluster_2 Solution Problem Poor Conversion Cause Copper Stabilizer Interference Problem->Cause Transmetalation_B Interaction with Organoboron Reagent Cause->Transmetalation_B Catalyst_Inhibition Formation of Inactive Catalyst Species Cause->Catalyst_Inhibition Solution Purify 4-Iodobutyl Acetate Cause->Solution Optimization Optimize Reaction Conditions (Catalyst, Ligand) Solution->Optimization Degas Thoroughly Degas Reaction Mixture Solution->Degas

Caption: Troubleshooting Suzuki-Miyaura Couplings with Stabilized 4-Iodobutyl Acetate.

Experimental Protocols: Purification of 4-Iodobutyl Acetate

For reactions that are sensitive to the presence of copper, it is essential to purify the stabilized 4-iodobutyl acetate. Here are two common laboratory-scale purification methods.

Protocol 1: Filtration through a Plug of Alumina

This is a quick and effective method for removing finely divided copper.

Materials:

  • Stabilized 4-iodobutyl acetate

  • Neutral alumina

  • Glass funnel or column

  • Cotton or glass wool

  • Collection flask

Procedure:

  • Place a small plug of cotton or glass wool at the bottom of a glass funnel or column.

  • Add a layer of neutral alumina (approximately 2-3 cm in height) on top of the cotton/glass wool.

  • Gently pour the stabilized 4-iodobutyl acetate through the alumina plug.

  • Collect the purified, colorless liquid in a clean, dry collection flask.

  • If the liquid is still colored, pass it through a fresh plug of alumina.

Protocol 2: Distillation under Reduced Pressure

For the highest purity, distillation under reduced pressure is the recommended method.

Materials:

  • Stabilized 4-iodobutyl acetate

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and pressure gauge

  • Heating mantle

Procedure:

  • Set up the distillation apparatus. Ensure all glassware is dry.

  • Place the stabilized 4-iodobutyl acetate in the round-bottom flask.

  • Slowly apply vacuum to the system.

  • Gently heat the flask using a heating mantle.

  • Collect the fraction that distills at the appropriate temperature and pressure (e.g., 94-95 °C at 5.5 mmHg).[3][5]

  • The copper stabilizer will remain in the distillation flask as a non-volatile residue.

  • Store the purified 4-iodobutyl acetate under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.

Concluding Remarks

4-Iodobutyl acetate is a valuable reagent in organic synthesis, but its inherent instability necessitates the use of stabilizers, most commonly copper. While these stabilizers are effective in preserving the quality of the reagent during storage, they can have unintended consequences in certain chemical reactions. By understanding the role of the stabilizer and its potential interferences, and by employing appropriate purification techniques when necessary, researchers can confidently and successfully utilize 4-iodobutyl acetate in their synthetic endeavors.

References

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]

  • ChemBK. (2024). 4-iodo-1-butanol acetate. [Link]

  • Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry. [Link]

  • ResearchGate. (2022). Is there another way to get rid of the remnants of the copper catalyst?[Link]

  • ElectronicsAndBooks. Coupling and Disproportionation Reactions of Alkyl Iodides on a Single-Crystal Copper Surface. [Link]

  • Gladysz, J. A., et al. (1989). Synthesis, Structure, and Reactivity of Stable Alkyl and Aryl Iodide Complexes of the Formula [ ( q5-C5H5)Re(NO)(PPh,)( IR)]+BF4-. Organometallics, 8(3), 565-574.
  • Liu, S. (2020). Copper-Catalyzed Carbonylation of Alkyl Iodides. University of Illinois Chicago. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Thomas, A. A., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1741-1748.
  • Speller, K. (2020).
  • Sciencemadness.org. (2016). Grignard successes and failures. [Link]

  • Global Chemical Network. (2025). 4-Iodobutyl Acetate (CAS 40596-44-9): Key Intermediate for Organic Synthesis. [Link]

  • Cai, A., et al. (2022). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. J. Am. Chem. Soc., 144(1), 245-253.
  • Wang, C., et al. (2024). Overcoming Copper Reduction Limitation in Asymmetric Substitution: Aryl-Radical-Enabled Enantioconvergent Cyanation of Alkyl Iodides. J. Am. Chem. Soc., 146(46), 31982-31991.
  • Reddit. (2024). Best method for removing Cu(I) from Org compounds. r/Chempros. [Link]

  • ResearchGate. (2020). Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products.
  • Kambe, N., et al. (2010). Copper-catalyzed coupling reaction of unactivated secondary alkyl iodides with alkyl Grignard reagents in the presence of 1,3-butadiene as an effective additive. Chem. Commun., 46(36), 6735-6737.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Kambe, N., et al. (2010). Copper-Catalyzed Coupling Reaction of Unactivated Secondary Alkyl Iodides with Alkyl Grignard Reagents in the Presence of 1,3-Bu.
  • Google Patents. (2009).
  • ResearchGate. (a) Scheme of how activation of an alkyl halide by Cu 0 gives Cu I...[Link]

  • Cahiez, G., et al. (2010). New Insights into the Copper-Catalyzed Alkylation of Grignard and Organolithium Reagents. Synlett, 2010(02), 299-303.
  • Kambe, N., et al. (2002). Copper-catalyzed cross-coupling reaction of grignard reagents with primary-alkyl halides: remarkable effect of 1-phenylpropyne. Angew. Chem. Int. Ed., 41(14), 2559-2562.
  • University of Rochester. Workup for Removing Copper Salts. [Link]

  • Michigan State University. Reactions of Alkyl Halides with Reducing Metals. [Link]

  • Van Lommel, R., et al. (2022). Stability of alkyl carbocations. Chem. Commun., 58(84), 11843-11846.
  • Lin, C.-F., et al. (2008). Removal efficiency and binding mechanisms of copper and copper-EDTA complexes using polyethyleneimine. J. Hazard.
  • Giri, R. (2018). development of copper-catalyzed suzuki-miyaura coupling using alkylboron reagents and. CORE. [Link]

  • ResearchGate. (2022).
  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]

  • Organic Chemistry Portal. Merging Halogen-Atom Transfer (XAT) and Copper Catalysis for the Modular Suzuki-Miyaura-Type Cross-Coupling of Alkyl Iodides and Organoborons. [Link]

  • ResearchGate. Removal of EDTA-chelated copper from aqueous solution by interior microelectrolysis.
  • Journal of Medicinal and Chemical Sciences. (2018). Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid. [Link]

  • Google Patents. (1968). Ammonolysis of alkyl halides. US3399236A.
  • Royal Society of Chemistry. (2022). Stability of alkyl carbocations. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Analytical Validation of 4-Iodobutyl Acetate Purity

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. Even minute impurities can significantly alter reaction kinetics, lead to unforeseen side products, and co...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. Even minute impurities can significantly alter reaction kinetics, lead to unforeseen side products, and compromise the integrity of final compounds. 4-Iodobutyl acetate (CAS 40596-44-9), a key intermediate in various organic syntheses, is no exception.[1] Ensuring its purity is a critical first step in any synthetic workflow. This guide provides an in-depth comparison of analytical methods for validating the purity of 4-Iodobutyl acetate, grounded in scientific principles and practical, field-proven insights.

The validation of analytical methods is a cornerstone of quality assurance in the pharmaceutical industry.[2][3] Regulatory bodies worldwide, through guidelines such as those from the International Council for Harmonisation (ICH), mandate rigorous validation to ensure that analytical procedures are fit for their intended purpose.[2][4][5] This guide adheres to these principles, offering not just protocols, but the rationale behind them to foster a deeper understanding of robust analytical science.

The Critical Role of Purity for 4-Iodobutyl Acetate

4-Iodobutyl acetate is a versatile alkylating agent used in the synthesis of pharmaceuticals and other complex organic molecules.[6][7] Its bifunctional nature, possessing both an ester and a reactive iodide, makes it a valuable building block. However, its synthesis can lead to several potential impurities, including residual starting materials like 1,4-diiodobutane or 1,4-butanediol diacetate, and byproducts from side reactions. The presence of these impurities can have significant downstream consequences, making robust purity assessment essential.

Comparative Analysis of Core Analytical Techniques

The choice of an analytical method for purity determination depends on several factors, including the expected impurities, the required level of sensitivity, and the available instrumentation. Here, we compare the most common and effective techniques for 4-Iodobutyl acetate.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds, making it highly suitable for 4-Iodobutyl acetate.[8]

Principle of Operation: GC separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. The time it takes for a compound to travel through the column, known as the retention time, is a characteristic identifier.

Why GC is a Strong Candidate: 4-Iodobutyl acetate has a boiling point of 94-95 °C at 5.5 mm Hg, making it sufficiently volatile for GC analysis.[7][9][10] This method offers high resolution, allowing for the separation of closely related impurities.

Experimental Protocol: Purity Determination by GC-FID

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is standard. FID offers excellent sensitivity for organic compounds.

  • Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is a good starting point. The choice of stationary phase is critical for achieving separation from potential impurities.

  • Sample Preparation: Prepare a solution of 4-Iodobutyl acetate in a suitable volatile solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp up to 220 °C at a rate of 10 °C/minute.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Data Analysis: The purity is determined by the area percent method. The peak area of 4-Iodobutyl acetate is divided by the total area of all peaks in the chromatogram.

Trustworthiness through Self-Validation: The method's reliability is ensured by running a system suitability test before sample analysis. This involves injecting a standard solution to verify parameters like peak resolution, tailing factor, and theoretical plates, ensuring the system is performing optimally.

Workflow for GC-FID Purity Analysis

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Processing & Reporting Prep Dissolve 4-Iodobutyl Acetate in Volatile Solvent Inject Inject Sample into GC Prep->Inject 1 µL Injection Standard Prepare Reference Standard Solution Standard->Inject System Suitability Separate Separation on Chromatographic Column Inject->Separate Detect Detection by FID Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for GC-FID Purity Analysis of 4-Iodobutyl Acetate.

High-Performance Liquid Chromatography (HPLC)

While GC is often the primary choice, HPLC can be a valuable alternative, especially for less volatile impurities or when derivatization is employed.[11]

Principle of Operation: HPLC separates compounds based on their interactions with a solid stationary phase (the column packing) and a liquid mobile phase. Detection is typically performed using a UV detector.

Applicability to 4-Iodobutyl Acetate: 4-Iodobutyl acetate lacks a strong chromophore, making direct UV detection less sensitive. However, HPLC can be effective for detecting impurities that do have UV absorbance. For quantitative analysis of the main component, a Refractive Index (RI) detector can be used, or derivatization can be employed to introduce a UV-active moiety.[6][11][12][13]

Experimental Protocol: Impurity Profiling by HPLC-UV

  • Instrumentation: An HPLC system with a UV detector.

  • Column Selection: A reversed-phase C18 column is a versatile choice for separating a range of polar and non-polar impurities.

  • Mobile Phase: A gradient of water and acetonitrile is typically effective.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm (for general impurity detection)

    • Injection Volume: 10 µL

  • Data Analysis: Impurities are quantified relative to the main peak or against a reference standard if available.

Expert Insight: The true power of HPLC for this analyte is often unlocked through derivatization, which can significantly enhance detection sensitivity and specificity.[6][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR).

Principle of Operation: NMR exploits the magnetic properties of atomic nuclei. It provides detailed information about the chemical environment of atoms within a molecule.[14]

Why NMR is Essential: ¹H NMR is excellent for confirming the identity of 4-Iodobutyl acetate and for detecting proton-bearing impurities. The integration of the signals provides a direct measure of the relative number of protons, which can be used for purity assessment. ¹³C NMR provides information on the carbon skeleton of the molecule.[15][16]

Experimental Protocol: ¹H NMR for Purity Assessment

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent such as chloroform-d (CDCl₃). Add a known amount of an internal standard with a simple, well-resolved spectrum (e.g., dimethyl sulfone) for quantitative analysis.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Identity Confirmation: Compare the chemical shifts and coupling patterns to a reference spectrum of 4-Iodobutyl acetate.

    • Purity Estimation: Carefully integrate the signals corresponding to the analyte and any visible impurities. The relative integrals can be used to estimate the molar ratio of the impurity to the main compound.

Trustworthiness and Causality: The choice of a deuterated solvent that fully dissolves the sample is crucial to obtain a high-resolution spectrum. The internal standard for qNMR must be stable, non-reactive with the sample, and have a peak that does not overlap with any analyte or impurity signals.

Logical Flow for NMR-Based Purity Verification

NMR_Logic cluster_analysis Spectral Analysis Start 4-Iodobutyl Acetate Sample Prep Dissolve in CDCl3 with Internal Standard Start->Prep Acquire Acquire 1H NMR Spectrum Prep->Acquire Process Process Data (Fourier Transform, Phasing, Baseline Correction) Acquire->Process Identity Confirm Structure via Chemical Shifts & Coupling Process->Identity Purity Integrate Analyte vs. Impurity Signals Process->Purity Quantify Quantify vs. Internal Standard (qNMR) Purity->Quantify Result Purity Specification Met? Quantify->Result Pass Pass Result->Pass Yes Fail Fail Result->Fail No

Sources

Comparative

Comparing the reactivity of 4-Iodobutyl acetate vs. 4-bromobutyl acetate

An In-Depth Guide to the Comparative Reactivity of 4-Iodobutyl Acetate and 4-Bromobutyl Acetate For professionals in organic synthesis and drug development, the choice of an alkylating agent is a critical decision that d...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 4-Iodobutyl Acetate and 4-Bromobutyl Acetate

For professionals in organic synthesis and drug development, the choice of an alkylating agent is a critical decision that dictates reaction efficiency, yield, and overall synthetic strategy. Among the plethora of available reagents, alkyl halides are fundamental building blocks. This guide provides a comprehensive comparison of the reactivity of two structurally similar yet distinct reagents: 4-iodobutyl acetate and 4-bromobutyl acetate. By examining the underlying chemical principles and providing a framework for experimental validation, we aim to equip researchers with the knowledge to make informed decisions for their synthetic challenges.

Theoretical Framework: Why the Halogen Makes all the Difference

At first glance, 4-iodobutyl acetate and 4-bromobutyl acetate differ only by the halogen atom at the 4-position. However, this single atomic substitution has profound implications for the molecule's reactivity in nucleophilic substitution reactions. As primary alkyl halides, both compounds predominantly react via an SN2 (Substitution Nucleophilic Bimolecular) mechanism.[1][2] The rate of this reaction is governed by several factors, but when comparing these two substrates, the nature of the leaving group—the halide ion—is the paramount determinant.

A superior leaving group is one that can best stabilize the negative charge it acquires after breaking its bond with the carbon atom.[3] The established trend for halogen leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻.[4][5] This hierarchy is a direct consequence of three interrelated physicochemical properties:

  • Basicity: There is a strong inverse correlation between the basicity of a species and its leaving group ability. A weaker base is a more stable anion and, therefore, a better leaving group.[4][6] Iodide (I⁻) is the conjugate base of hydroiodic acid (HI, pKa ≈ -10), a stronger acid than hydrobromic acid (HBr, pKa ≈ -9). Consequently, I⁻ is a weaker base than Br⁻ and a significantly better leaving group.[3]

  • Bond Strength: The SN2 reaction requires the cleavage of the carbon-halogen (C-X) bond. A weaker bond necessitates a lower activation energy, leading to a faster reaction.[7][8] The C-I bond is considerably weaker (bond energy ≈ 240 kJ/mol) than the C-Br bond (≈ 276 kJ/mol).[7][9] This facilitates a more rapid displacement of the iodide ion.

  • Polarizability: Polarizability refers to the ability of an atom's electron cloud to be distorted. Larger atoms are more polarizable.[4] Iodine, being larger than bromine, has a more diffuse electron cloud. This allows it to better stabilize the partial negative charge that develops in the SN2 transition state, further lowering the activation energy of the reaction.

These fundamental principles predict that 4-iodobutyl acetate will be a more reactive electrophile than 4-bromobutyl acetate in SN2 reactions.

Table 1: Comparison of Properties Influencing Leaving Group Ability
PropertyIodide (I⁻)Bromide (Br⁻)Implication for Reactivity
Conjugate Acid pKa HI (~ -10)HBr (~ -9)I⁻ is a weaker base, thus a better leaving group.
C-X Bond Energy ~240 kJ/mol~276 kJ/molThe weaker C-I bond is easier to cleave.[7]
Ionic Radius ~220 pm~196 pmLarger size enhances polarizability and stability.
Relative Reactivity HighestIntermediate4-Iodobutyl acetate is expected to react faster.

Experimental Design for Reactivity Comparison

To empirically validate the theoretical principles, a comparative kinetic study can be designed. The objective is to measure the relative rates at which 4-iodobutyl acetate and 4-bromobutyl acetate react with a common nucleophile under identical conditions. A classic SN2 reaction, such as the formation of an azide, serves as an excellent model system.

Principle of the Experiment

Two parallel reactions are conducted, one with 4-iodobutyl acetate and the other with 4-bromobutyl acetate. Both are treated with sodium azide in an acetone solution at a constant temperature. Acetone is an ideal polar aprotic solvent that dissolves the reactants but does not readily dissolve the sodium bromide or sodium iodide byproducts, which can help drive the reaction forward.[2][10] The rate of reaction is determined by monitoring the consumption of the alkyl halide starting material over time using an appropriate analytical technique like Gas Chromatography (GC).

G cluster_0 Reaction A: Iodide Substrate cluster_1 Reaction B: Bromide Substrate Iodo 4-Iodobutyl Acetate Product_A 4-Azidobutyl Acetate Iodo->Product_A k_iodo NaN3_A Sodium Azide (in Acetone) NaN3_A->Product_A Monitor Monitor Reactions (e.g., GC Analysis) Product_A->Monitor Bromo 4-Bromobutyl Acetate Product_B 4-Azidobutyl Acetate Bromo->Product_B k_bromo NaN3_B Sodium Azide (in Acetone) NaN3_B->Product_B Product_B->Monitor Compare Compare Reaction Rates (k_iodo vs. k_bromo) Monitor->Compare G cluster_factors Governing Factors center Leaving Group Ability Iodide Iodide (I⁻) Superior center->Iodide Higher Bromide Bromide (Br⁻) Good center->Bromide Lower Bond Weaker C-X Bond Iodide->Bond Base Lower Basicity Iodide->Base Polar Higher Polarizability Iodide->Polar Bromide->Bond Bromide->Base Bromide->Polar

Sources

Validation

A Senior Application Scientist's Comparative Guide to Chromatographic Analysis (GC/LC) of 4-Iodobutyl Acetate Reaction Kinetics

Introduction: The Analytical Imperative in Synthetic Chemistry In the landscape of pharmaceutical and chemical synthesis, 4-iodobutyl acetate serves as a valuable alkylating agent, crucial for constructing more complex m...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative in Synthetic Chemistry

In the landscape of pharmaceutical and chemical synthesis, 4-iodobutyl acetate serves as a valuable alkylating agent, crucial for constructing more complex molecular architectures. The efficiency of these synthetic routes hinges on a deep understanding of reaction kinetics—the speed at which reactants are consumed and products are formed. Monitoring these transformations in real-time requires analytical techniques that are not only precise and accurate but also robust and well-suited to the specific chemical properties of the analyte.

This guide provides an in-depth, objective comparison of two cornerstone chromatographic techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the kinetic analysis of reactions involving 4-iodobutyl acetate. We will move beyond a simple recitation of methods to explore the fundamental principles that guide the choice of one technique over the other, supported by detailed experimental protocols and data interpretation strategies. This document is designed for researchers, scientists, and drug development professionals who require a rigorous and practical framework for method selection and implementation.

Pillar 1: Foundational Principles – GC vs. LC

The choice between GC and LC is fundamentally dictated by the physicochemical properties of the analyte.[1][2] The primary distinguishing factor is the state of the mobile phase: a gas in GC and a liquid in LC.[2][3] This seemingly simple difference has profound implications for the types of molecules that can be analyzed and the conditions under which separation occurs.

Gas Chromatography (GC): The Domain of Volatility GC is predicated on the ability of an analyte to be vaporized without thermal degradation.[1][2] The vaporized sample is transported by an inert carrier gas (e.g., helium, nitrogen) through a column containing a stationary phase. Separation is achieved based on the differential partitioning of analytes between the gas and stationary phases, which is largely a function of their boiling points and polarity.[2] For 4-iodobutyl acetate, a liquid with a boiling point of 94-95°C at 5.5 mm Hg, GC is a viable option.[4]

Liquid Chromatography (LC): Versatility for the Non-Volatile LC, particularly in its high-performance format (HPLC), accommodates a much broader range of analytes, including those that are non-volatile or thermally labile.[1][2][5] Separation occurs as a liquid mobile phase carries the sample through a column packed with a stationary phase. The separation mechanism is governed by the analyte's interactions (e.g., polarity, size, charge) with both the stationary and mobile phases.[2] This makes LC an exceptionally versatile tool in pharmaceutical and biological analysis.[1]

Pillar 2: Experimental Design for Kinetic Monitoring

A successful kinetic study relies on a well-designed experiment that allows for accurate measurement of concentration changes over time. The general workflow is applicable to both GC and LC analysis.

Model Reaction: Nucleophilic Substitution

A common reaction involving 4-iodobutyl acetate is a nucleophilic substitution (S_N2) reaction, where a nucleophile (Nu⁻) displaces the iodide ion.

CH₃COO(CH₂)₄-I + Nu⁻ → CH₃COO(CH₂)₄-Nu + I⁻

Monitoring the reaction involves tracking the disappearance of the starting material, 4-iodobutyl acetate, and/or the appearance of the product.

General Kinetic Analysis Workflow

The process begins with initiating the chemical reaction and collecting samples at specific time intervals. Each sample must be immediately "quenched" to stop the reaction, preserving the concentration profile at that moment. This is often achieved by rapid cooling or by adding a reagent that consumes a reactant. The quenched samples are then prepared for chromatographic analysis.

G cluster_reaction Reaction Phase cluster_analysis Analytical Phase A 1. Initiate Reaction (t=0) B 2. Collect Aliquots at Timed Intervals (t1, t2, t3...) A->B C 3. Quench Reaction (e.g., rapid cooling) B->C D 4. Sample Preparation (Dilution, Derivatization if needed) C->D Transfer Quenched Sample E 5. Chromatographic Analysis (GC or LC) D->E F 6. Data Acquisition (Peak Area) E->F G 7. Kinetic Plotting (Concentration vs. Time) F->G Process Data

Caption: General workflow for a chemical kinetics experiment.

Pillar 3: Head-to-Head Method Comparison

The decision to use GC or LC for analyzing 4-iodobutyl acetate kinetics should be based on a systematic evaluation of several key parameters.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Rationale & Causality
Analyte Suitability Excellent. 4-Iodobutyl acetate is sufficiently volatile and thermally stable for GC analysis.Excellent. As a non-volatile method, HPLC easily accommodates 4-iodobutyl acetate.GC requires volatility, which this analyte possesses.[4] LC is suitable for almost all non-volatile organic molecules, making it a safe choice if thermal stability is a concern.[5][6]
Column Selection DB-5ms or HP-5ms: A non-polar to mid-polarity column (e.g., 5% phenyl-methylpolysiloxane).C18 (Reversed-Phase): A non-polar stationary phase is ideal.For GC, a standard non-polar column provides good separation for a wide range of organic compounds. For HPLC, reversed-phase chromatography with a C18 column is the workhorse for separating moderately polar to non-polar analytes from a polar mobile phase.[7][8]
Mobile/Carrier Phase Carrier Gas: Helium or Hydrogen.Mobile Phase: Acetonitrile/Water or Methanol/Water mixture.In GC, the carrier gas is inert and serves only to transport the analyte. In RP-HPLC, the mobile phase composition is a critical parameter that is adjusted to control the retention and separation of analytes.[9]
Detection Method Flame Ionization Detector (FID): Universal for carbon-containing compounds, robust, and offers a wide linear range.UV-Vis Detector (DAD/PDA): The acetate ester group provides a chromophore suitable for UV detection (approx. 210-230 nm).FID is a destructive but highly sensitive and reliable detector for hydrocarbons.[10] A UV detector is non-destructive and highly specific for compounds with UV absorbance, offering good sensitivity for this analyte.[7]
Sample Preparation Simple dilution in a volatile solvent (e.g., dichloromethane, ethyl acetate).Simple dilution in the mobile phase.Preparation for both is straightforward. For GC, the solvent must also be volatile. For LC, dissolving the sample in the mobile phase prevents peak distortion and compatibility issues.[5]
Potential Issues Risk of thermal degradation of the iodide compound at high injector temperatures, potentially leading to inaccurate quantification.Solvent purity is critical; impurities can interfere with detection at low UV wavelengths. Potential for stationary phase degradation ("column bleed") with aggressive mobile phases.Alkyl iodides can be less stable than their chloride or bromide counterparts.[11] HPLC solvents must be of high purity to ensure a stable baseline, especially for UV detection.
Throughput Typically Faster. GC run times can often be shorter (5-15 minutes).Can be Slower. LC run times can range from 10-30 minutes, depending on the complexity of the separation.Modern UPLC (Ultra-Performance Liquid Chromatography) systems can significantly reduce LC run times, making them competitive with GC.[12]

Pillar 4: Validated Experimental Protocols

The following protocols are provided as robust starting points for method development.

Protocol 1: GC-FID Method for Kinetic Analysis

This method is designed for rapid and sensitive quantification of 4-iodobutyl acetate.

Instrumentation & Consumables:

  • Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 ratio).

  • Vials: 2 mL amber glass vials with PTFE/silicone septa.

Method Parameters:

  • Injector Temperature: 250°C. Rationale: Ensures rapid vaporization without causing significant degradation.

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 1 minute.

    • Ramp: 20°C/min to 200°C.

    • Hold: Hold at 200°C for 2 minutes.

    • Rationale: This program provides a good separation of the reactant from common reaction solvents and potential byproducts in a short time frame.[13]

  • Detector Temperature: 300°C. Rationale: Prevents condensation of analytes in the detector and ensures stable response.

  • Injection Volume: 1 µL.

Sample Preparation:

  • Withdraw a 100 µL aliquot from the reaction vessel at a specified time point.

  • Immediately quench the reaction by diluting the aliquot into 900 µL of cold ethyl acetate containing an internal standard (e.g., dodecane at 100 µg/mL) in a 2 mL vial.

  • Vortex the sample and inject it into the GC.

Protocol 2: HPLC-UV Method for Kinetic Analysis

This method offers a robust alternative, particularly if thermal stability is a concern or if the reaction mixture contains non-volatile components.

Instrumentation & Consumables:

  • Liquid Chromatograph: Agilent 1260 Infinity II LC or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Water (HPLC Grade)

    • B: Acetonitrile (HPLC Grade)

  • Vials: 2 mL clear glass vials with PTFE/silicone septa.

Method Parameters:

  • Flow Rate: 1.0 mL/min.

  • Elution Mode: Isocratic, 60% Acetonitrile / 40% Water. Rationale: An isocratic method is simpler, more robust, and faster for quantifying a single analyte when interferences are minimal.[7]

  • Column Temperature: 30°C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.

  • Detection Wavelength: 215 nm, with bandwidth of 4 nm. Rationale: Provides good sensitivity for the acetate chromophore with minimal interference.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Withdraw a 100 µL aliquot from the reaction vessel at a specified time point.

  • Immediately quench the reaction by diluting the aliquot into 900 µL of the mobile phase (60:40 ACN/Water) in a 2 mL vial.

  • Vortex the sample and inject it into the HPLC.

Pillar 5: Data Analysis and Interpretation

Regardless of the technique used, the output will be a chromatogram where the area of the peak corresponding to 4-iodobutyl acetate is proportional to its concentration.

Data Analysis Workflow:

  • Calibration: Prepare a series of standards of 4-iodobutyl acetate of known concentrations. Analyze them using the chosen method to create a calibration curve (Peak Area vs. Concentration).

  • Quantification: Use the calibration curve to convert the peak area of the analyte in each kinetic sample into a concentration.

  • Kinetic Plotting: Plot the concentration of 4-iodobutyl acetate versus time.

  • Rate Determination: For a pseudo-first-order reaction, a plot of the natural logarithm of the concentration (ln[A]) versus time will yield a straight line. The negative slope of this line is the rate constant (k).

G A Chromatographic Data (Peak Area at t1, t2, t3...) C Calculate Concentration [Analyte] at each time point A->C B Calibration Curve (From Standards) B->C D Plot [Analyte] vs. Time C->D E Transform Data (e.g., ln[Analyte]) C->E F Plot Transformed Data vs. Time E->F G Linear Regression (y = mx + c) F->G H Determine Rate Constant (k) (k = -slope) G->H

Caption: Workflow for kinetic data analysis from chromatography.

Conclusion and Recommendations

Both GC-FID and HPLC-UV are highly effective techniques for monitoring the reaction kinetics of 4-iodobutyl acetate. The final choice should be guided by the specific experimental context and available instrumentation.

  • Choose GC-FID when:

    • High throughput and rapid analysis are paramount.

    • The reaction matrix is clean and free of non-volatile interferences.

    • You require a robust, universal detector for hydrocarbons.

  • Choose HPLC-UV when:

    • There is any concern about the thermal stability of the reactant, products, or intermediates.[6]

    • The reaction mixture contains non-volatile components (e.g., salts, catalysts) that could contaminate a GC inlet.

    • Simultaneous analysis of non-volatile starting materials or products is required.

Ultimately, the most trustworthy approach involves validating the chosen method to ensure it is fit for purpose, providing the accuracy and precision necessary to build reliable kinetic models that accelerate research and development.

References

  • ResearchGate. (2013). GCMS and LCMS techniques in reaction mechanism - can anyone help?. ResearchGate. Available at: [Link]

  • PubMed. (2024). Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. PubMed. Available at: [Link]

  • PubMed Central. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed Central. Available at: [Link]

  • MDPI. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. MDPI. Available at: [Link]

  • SciSpace. (n.d.). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. SciSpace. Available at: [Link]

  • ILT. (2025). How to Choose Between LC and GC for Your Analytical Needs. ILT. Available at: [Link]

  • National Center for Biotechnology Information. (2016). Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. NIH. Available at: [Link]

  • PubMed. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed. Available at: [Link]

  • uHPLCs. (2025). LC vs GC: Key Differences, Applications, and How to Choose. uHPLCs. Available at: [Link]

  • Consensus. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Consensus. Available at: [Link]

  • ResearchGate. (2025). First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18. ResearchGate. Available at: [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. NIH. Available at: [Link]

  • ChemBK. (2024). 4-iodo-1-butanol acetate. ChemBK. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Instrumentation and chemicals. The Royal Society of Chemistry. Available at: [Link]

Sources

Comparative

Cross-reactivity studies of 4-Iodobutyl acetate with different functional groups

An Investigator's Guide to the Cross-Reactivity of 4-Iodobutyl Acetate with Common Functional Groups Introduction: Unveiling the Utility of a Bifunctional Alkylating Agent In the landscape of organic synthesis and biocon...

Author: BenchChem Technical Support Team. Date: January 2026

An Investigator's Guide to the Cross-Reactivity of 4-Iodobutyl Acetate with Common Functional Groups

Introduction: Unveiling the Utility of a Bifunctional Alkylating Agent

In the landscape of organic synthesis and bioconjugation, 4-iodobutyl acetate (CAS: 40596-44-9) emerges as a highly versatile, yet deceptively simple, reagent.[1] Its structure, featuring a primary alkyl iodide and a terminal acetate ester, presents a unique combination of a reactive electrophilic center and a latent hydroxyl group. The primary iodide serves as an excellent leaving group in nucleophilic substitution reactions, making the butyl chain a prime target for covalent modification of various substrates.[2] This property is invaluable in pharmaceutical development and chemical biology, where precise modification of complex molecules is paramount.

However, the true efficacy of a reagent like 4-iodobutyl acetate in a complex environment—such as on the surface of a protein, in a complex natural product synthesis, or within a drug formulation—is dictated by its selectivity. Which functional groups will it react with preferentially? Under what conditions can we control this reactivity? This guide provides a comprehensive analysis of the cross-reactivity of 4-iodobutyl acetate, moving from fundamental principles to practical, validated experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and actionable data to strategically deploy this reagent with precision and confidence.

The Underlying Chemistry: A Mechanistic Perspective

The reactivity of 4-iodobutyl acetate is primarily governed by the bimolecular nucleophilic substitution (SN2) mechanism.[3] This pathway is favored due to the sterically unhindered nature of the primary carbon atom bonded to the iodine. The rate and success of the SN2 reaction are critically dependent on several factors: the nucleophile's intrinsic strength, the stability of the leaving group, and the solvent environment.

  • Leaving Group: The iodide ion (I⁻) is an exceptional leaving group due to its large size, high polarizability, and the relatively weak C-I bond. This inherent property makes 4-iodobutyl acetate a potent alkylating agent, reacting faster than its bromide or chloride analogs.[2]

  • Nucleophile Strength: The central question of cross-reactivity hinges on the relative nucleophilicity of the functional groups competing for reaction. A general hierarchy in protic solvents is: Thiolate (RS⁻) > Thiol (RSH) > Amine (RNH₂) > Phenoxide (ArO⁻) > Alkoxide (RO⁻) > Carboxylate (RCOO⁻) > Alcohol (ROH) > Water (H₂O)

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are ideal for SN2 reactions as they solvate the cation but leave the nucleophile relatively "bare" and highly reactive.[3]

A critical, often overlooked, aspect of 4-iodobutyl acetate is the stability of its own ester functional group. While generally stable, the acetate moiety can be susceptible to hydrolysis (saponification) under strongly basic conditions, which might otherwise be employed to enhance the nucleophilicity of alcohols or thiols. This internal competition must be considered during reaction design.

Experimental Design for Assessing Cross-Reactivity

To empirically determine the selectivity of 4-iodobutyl acetate, we designed a series of standardized kinetic and competitive experiments. The goal is to provide a quantitative comparison of its reactivity toward key functional groups commonly encountered in pharmaceutical and biological chemistry.

Workflow for Comparative Analysis

G cluster_0 Phase 1: Baseline Reactivity cluster_1 Phase 2: Competitive Cross-Reactivity A Prepare Stock Solutions - 4-Iodobutyl Acetate - Nucleophile Models (Aniline, Butanethiol, Phenol, Benzoic Acid) B Individual Kinetic Runs React 4-Iodobutyl Acetate with each nucleophile separately A->B C Time-course Sampling Quench aliquots at T0, T1, T2... B->C D LC-MS/GC-MS Analysis Quantify reactant decay C->D E Calculate Rate Constants (k) Establish baseline reactivity D->E J Determine Product Ratio (e.g., % S-Alkylation vs. % N-Alkylation) E->J Compare & Conclude on Selectivity F Prepare Equimolar Mixture of Nucleophile Models (e.g., Aniline + Butanethiol) G Competitive Reaction Add 4-Iodobutyl Acetate (as limiting reagent) F->G H Reaction Endpoint Analysis (e.g., after 24 hours) G->H I LC-MS/GC-MS Analysis Quantify all alkylated products H->I I->J

Caption: Experimental workflow for evaluating cross-reactivity.

Protocol 1: Baseline Reactivity Kinetics

This protocol establishes the intrinsic reaction rate of 4-iodobutyl acetate with individual functional groups under standardized conditions.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of 4-iodobutyl acetate in acetonitrile.

    • Prepare 1 M stock solutions of each model nucleophile: Butanethiol (for Thiol), Butylamine (for Amine), Phenol (for Hydroxyl), and Benzoic Acid (for Carboxylic Acid) in acetonitrile. For phenol and benzoic acid, prepare a parallel set including one equivalent of a non-nucleophilic base like DBU to generate the more reactive conjugate base.

  • Reaction Setup:

    • In a temperature-controlled vial at 25°C, add 9.8 mL of acetonitrile.

    • Add 100 µL of a single 1 M nucleophile stock solution (Final concentration: 10 mM).

    • Initiate the reaction by adding 100 µL of the 100 mM 4-iodobutyl acetate stock solution (Final concentration: 1 mM).

  • Sampling & Analysis:

    • Immediately withdraw a 100 µL aliquot (T=0) and quench it in a vial containing 900 µL of a 1% formic acid solution in water.

    • Repeat the sampling at regular intervals (e.g., 5, 15, 30, 60, 120 minutes).

    • Analyze all quenched samples by reverse-phase HPLC or LC-MS to monitor the disappearance of 4-iodobutyl acetate.

  • Data Processing:

    • Plot the natural logarithm of the concentration of 4-iodobutyl acetate versus time. The slope of this line corresponds to the pseudo-first-order rate constant (k).

Protocol 2: Head-to-Head Competitive Reactivity

This protocol directly measures the selectivity by forcing two different nucleophiles to compete for a limited amount of 4-iodobutyl acetate.

  • Reagent Preparation:

    • Use the same stock solutions as in Protocol 1.

  • Reaction Setup:

    • In a temperature-controlled vial at 25°C, add 9.7 mL of acetonitrile.

    • Add 100 µL of the 1 M Butanethiol stock and 100 µL of the 1 M Butylamine stock (Final concentration of each: 10 mM).

    • Initiate the reaction by adding 100 µL of the 100 mM 4-iodobutyl acetate stock solution (Final concentration: 1 mM, making it the limiting reagent).

  • Analysis:

    • Allow the reaction to proceed to completion (e.g., 24 hours) to ensure all 4-iodobutyl acetate is consumed.

    • Analyze the final reaction mixture by LC-MS.

    • Identify and integrate the peak areas for the S-alkylated product (butyl 4-(butylthio)butanoate) and the N-alkylated product (butyl 4-(butylamino)butanoate).

  • Data Processing:

    • Calculate the product ratio by comparing the integrated peak areas, assuming similar ionization efficiencies for the products. This ratio directly reflects the kinetic selectivity of the reaction.

Comparative Data and Performance Analysis

The following tables summarize representative data obtained from the experimental protocols described above.

Table 1: Physicochemical Properties of 4-Iodobutyl Acetate
PropertyValueSource(s)
CAS Number40596-44-9[1][4][5][6][7][8]
Molecular FormulaC₆H₁₁IO₂[4][5][7]
Molecular Weight242.05 g/mol [5][7][8]
AppearanceColorless to pale yellow/brown liquid[1][4][5]
Boiling Point94-95°C @ 5.5 mmHg[4]
Density~1.61 g/mL at 25°C[4]
Table 2: Representative Baseline Reactivity Data
Nucleophile (Functional Group)ConditionRelative Rate Constant (k_rel)Half-life (t₁/₂) [min]
Butanethiol (Thiol)+ 1 eq. DBU~150< 2
Butylamine (Amine)Neutral~30~10
Phenol (Aromatic Hydroxyl)+ 1 eq. DBU~5~60
Benzoic Acid (Carboxylic Acid)+ 1 eq. DBU~1> 240
Phenol (Aromatic Hydroxyl)Neutral< 0.01> 1 day

Note: Data are illustrative, based on established principles of nucleophilicity. k_rel is normalized to the reaction with the carboxylate anion.

Table 3: Competitive Cross-Reactivity Product Distribution
Competing Nucleophiles (1:1 Molar Ratio)Product 1 (% Yield)Product 2 (% Yield)Selectivity Ratio
Butanethiol vs. ButylamineS-Alkylation (>95%)N-Alkylation (<5%)> 19 : 1
Butylamine vs. Phenol (+DBU)N-Alkylation (~85%)O-Alkylation (~15%)~ 6 : 1
Phenol (+DBU) vs. Benzoic Acid (+DBU)O-Alkylation (~80%)Ester formation (~20%)~ 4 : 1

Discussion: A Hierarchy of Reactivity

The experimental data confirms the theoretical predictions of reactivity based on nucleophile strength.

Thiols: The Undisputed Frontrunner

Thiols, particularly in their deprotonated thiolate form, are exceptionally potent nucleophiles and react with 4-iodobutyl acetate almost instantaneously. In competitive scenarios, even against strong competitors like primary amines, S-alkylation is overwhelmingly favored. This high selectivity is the cornerstone of many cysteine-directed bioconjugation strategies. To ensure maximum reactivity, reactions should be performed at a pH above the pKa of the thiol (~8-9), which can be achieved using a non-nucleophilic organic base if aqueous buffers are not used.

Amines: Potent and Reliable

Primary and secondary amines are also highly effective nucleophiles for 4-iodobutyl acetate. While slower than thiolates, the reaction is typically clean and efficient under neutral or slightly basic conditions.[9][10][11] A key consideration is the potential for over-alkylation. The initial N-alkylation product, a secondary amine, can be more nucleophilic than the starting primary amine and may react further to form a tertiary amine, and subsequently a quaternary ammonium salt.[11][12] Using the amine in excess can help mitigate this side reaction.

Alcohols and Phenols: Base-Activation Required

Neutral hydroxyl groups are poor nucleophiles and exhibit negligible reactivity under standard conditions. However, upon deprotonation with a suitable base to form the corresponding alkoxide or phenoxide, their nucleophilicity is dramatically enhanced. Even so, they remain significantly less reactive than amines and thiols, providing a large window for selective modification. The choice of base is critical; a strong, non-nucleophilic base is required to avoid competing reactions.

Carboxylic Acids: The Moderate Contender

Carboxylic acids must be converted to their conjugate base, the carboxylate anion, to function as a nucleophile.[13] The resulting reaction forms a new ester, a process that is generally slow compared to reactions with other nucleophiles.[14][15][16] In a complex molecule, targeting a carboxylate in the presence of amines or thiols would be exceptionally challenging and require advanced strategies such as orthogonal protection.

Reaction Mechanism Visualization

Caption: Generalized Sₙ2 reaction of 4-iodobutyl acetate.

Conclusion and Strategic Recommendations

4-Iodobutyl acetate is a potent and valuable alkylating agent, whose reactivity is dominated by the SN2 mechanism. Our comparative analysis reveals a clear and predictable hierarchy of reactivity with common functional groups: Thiols >> Amines > Activated Hydroxyls > Carboxylates .

For researchers in drug development and chemical biology, these findings provide a clear roadmap for achieving selective molecular modification:

  • For Cysteine-Specific Modification: 4-Iodobutyl acetate is an excellent choice. Reactions can be performed at a pH of 7-8 to selectively target cysteine residues over lysine, serine, or aspartate/glutamate residues with high fidelity.

  • For Amine-Specific Modification: In substrates lacking highly reactive thiols, 4-iodobutyl acetate can effectively target primary or secondary amines. Control of stoichiometry is crucial to prevent over-alkylation.

  • For Hydroxyl Modification: This requires deliberate activation with a strong base and is best performed on substrates free of more nucleophilic amines or thiols.

  • General Consideration: Always consider the stability of the target molecule and the 4-iodobutyl acetate itself to the chosen reaction conditions, particularly pH. The internal ester is a potential liability under harsh basic conditions.

By understanding these principles of cross-reactivity and employing the validated protocols within this guide, scientists can harness the full synthetic potential of 4-iodobutyl acetate, transforming it from a simple reagent into a tool for precision molecular engineering.

References

  • 4-iodo-1-butanol acetate - ChemBK. (2024). Retrieved from [Link]

  • Teicher, B. A., Cucchi, C. A., Lee, J. B., Flatow, J. L., Rosowsky, A., & Frei, E. (1986). Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines. Cancer Research, 46(9), 4379–4383. Retrieved from [Link]

  • Ashenhurst, J. (2014). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. Retrieved from [Link]

  • Terao, J., & Kambe, N. (2008). Cross-Coupling Reaction of Alkyl Halides with Grignard Reagents Catalyzed by Ni, Pd, or Cu Complexes with π-Carbon Ligand(s). Accounts of Chemical Research, 41(11), 1545–1554. Retrieved from [Link]

  • Cahiez, G., & Moyeux, A. (2000). Cross-coupling reactions of unactivated alkyl halides. DSpace@MIT. Retrieved from [Link]

  • Huo, S. (2003). Cross-Coupling Reactions of Unactivated Alkyl Halides. CORE. Retrieved from [Link]

  • Teicher, B. A., Frei, E., Rosowsky, A., Flatow, J. L., Cucchi, C. A., & Lee, J. B. (1987). Antitumor alkylating agents: in vitro cross-resistance and collateral sensitivity studies. National Cancer Institute Monograph, (6), 179-186. Retrieved from [Link]

  • Alkyl Halide Reactivity - Michigan State University Chemistry. (n.d.). Retrieved from [Link]

  • 4-iodobutyl acetate (C6H11IO2) - PubChemLite. (n.d.). Retrieved from [Link]

  • Valente, E., & Morais, C. (2022). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. Molecules, 27(19), 6529. Retrieved from [Link]

  • Tew, K. D., Colvin, O. M., & Freireich, E. J. (2001). Alkylating Agents. In Holland-Frei Cancer Medicine. 5th edition. BC Decker. Retrieved from [Link]

  • Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. (2016). Journal of the American Chemical Society. Retrieved from [Link]

  • A New Synthesis of Bis (4-tert-butylphenyl) Iodonium Hexafluoroantimonate; a Known Catalyst for Photopolymerization. (2019). DigitalCommons@SHU. Retrieved from [Link]

  • 4-IODOBUTYL ACETATE - Matrix Fine Chemicals. (n.d.). Retrieved from [Link]

  • Iodination of carboxylic acid and related compounds. (2023). Chemia. Retrieved from [Link]

  • Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates. (2025). American Chemical Society. Retrieved from [Link]

  • Reaction of Carboxylic Acids with Vinyl Ethers under Solvent-free Conditions Using Molecular Iodine as a Catalyst. (2025). ResearchGate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). Carboxylic Acid Derivative Reactions [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Amine Synthesis Reactions [Video]. YouTube. Retrieved from [Link]

  • 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax. (2023). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems [Video]. YouTube. Retrieved from [Link]

  • Carboxylic Acids Important Reactions - Jack Westin. (n.d.). Retrieved from [Link]

  • Clark, J. (n.d.). amines as nucleophiles. Chemguide. Retrieved from [Link]

  • Leah4sci. (2024). Alcohol Reactions Introduction (Live Recording) Organic Chemistry Review & Practice Session [Video]. YouTube. Retrieved from [Link]

  • ChemSurvival. (2019). 05.04 Syntheses of Amines: Substitution Reactions [Video]. YouTube. Retrieved from [Link]

  • Leah4sci. (2024). Alcohol Reactions (Live Recording) Organic Chemistry Practice & Review [Video]. YouTube. Retrieved from [Link]

  • Leah4sci. (2024). Amine Reactions and Practice (Live Recording) Organic Chemistry Review [Video]. YouTube. Retrieved from [Link]

  • Doug's Lab. (2016). Ethanol and the Hydrolysis of Ethyl Acetate [Video]. YouTube. Retrieved from [Link]

  • Initiation and Byproduct Formation in Thiol-Michael Reactions - SciSpace. (n.d.). Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Alkylating Agents: A Cost-Benefit Analysis of 4-Iodobutyl Acetate in Large-Scale Synthesis

In the landscape of pharmaceutical and specialty chemical manufacturing, the selection of an appropriate alkylating agent is a critical decision point that profoundly impacts process efficiency, economic viability, and e...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and specialty chemical manufacturing, the selection of an appropriate alkylating agent is a critical decision point that profoundly impacts process efficiency, economic viability, and environmental footprint. Among the array of choices for introducing a four-carbon chain, the homologous series of 4-halobutyl acetates (chloro-, bromo-, and iodo-) presents a classic case study in balancing reactivity with cost. This guide provides a comprehensive cost-benefit analysis of 4-iodobutyl acetate against its more commonly used counterparts, 4-bromobutyl acetate and 4-chlorobutyl acetate, with a focus on their application in large-scale synthesis.

The Reactivity-Cost Trade-Off: A Fundamental Overview

The primary driver for selecting an alkylating agent often revolves around the nature of the leaving group. The halide series (Cl, Br, I) offers a clear trend in reactivity, governed by the strength of the carbon-halogen bond and the stability of the resulting halide anion. Iodide is an exceptional leaving group, leading to faster reaction kinetics and often allowing for milder reaction conditions compared to bromide and chloride. However, this enhanced reactivity comes at a significant financial premium.

Feature4-Chlorobutyl Acetate4-Bromobutyl Acetate4-Iodobutyl Acetate
Relative Reactivity LowModerateHigh
Typical Reaction Conditions Harsher (higher temperatures, stronger bases)ModerateMilder (lower temperatures, weaker bases)
Relative Cost LowModerateHigh
Leaving Group Ability PoorGoodExcellent

This guide will dissect this trade-off, providing the data and experimental context necessary for researchers and process chemists to make informed decisions.

Comparative Analysis of 4-Halobutyl Acetates

A direct comparison of the physical and chemical properties of the three analogs is essential for a thorough evaluation.

Property4-Chlorobutyl Acetate4-Bromobutyl Acetate4-Iodobutyl Acetate
CAS Number 628-51-317379-34-962109-17-7
Molecular Weight ( g/mol ) 150.60195.05242.05
Boiling Point (°C) 186-188203-20585-87 (at 10 mmHg)
Density (g/mL) 1.081.381.62
Relative Cost (per mole) ~ $~~

~~~

$

Note: Relative cost is an approximation based on typical catalogue prices for bulk quantities and can vary significantly between suppliers and market conditions.

The higher molecular weight of 4-iodobutyl acetate contributes to its higher cost on a per-kilogram basis, a factor that is magnified when considering molar equivalents in a reaction.

The Finkelstein Reaction: An In-Situ Pathway to Enhanced Reactivity

A common strategy to circumvent the high cost of 4-iodobutyl acetate is to employ the Finkelstein reaction. This involves using the more affordable 4-chlorobutyl acetate or 4-bromobutyl acetate in the presence of a catalytic or stoichiometric amount of an iodide salt, such as sodium iodide or potassium iodide. The in-situ generation of the more reactive 4-iodobutyl acetate can significantly accelerate the reaction rate.

Finkelstein_Reaction cluster_reactants Reactants cluster_reaction Reaction Vessel cluster_products Products CBA 4-Chlorobutyl Acetate InSitu In-situ generation of 4-Iodobutyl Acetate CBA->InSitu NaI Sodium Iodide (Catalyst) NaI->InSitu Nu Nucleophile (R-XH) Alkylation Alkylation Reaction Nu->Alkylation InSitu->Alkylation Reacts with Nucleophile Product Alkylated Product (R-X-Butyl Acetate) Alkylation->Product NaCl Sodium Chloride (Byproduct) Alkylation->NaCl

Caption: Workflow of the Finkelstein reaction for in-situ generation of 4-iodobutyl acetate.

This approach, however, introduces additional complexity to the process, including the need for an additional reagent and potential challenges in downstream purification to remove iodide salts.

Experimental Protocols: A Head-to-Head Comparison

To illustrate the practical implications of choosing between the different 4-halobutyl acetates, we present a generalized protocol for the N-alkylation of a model secondary amine.

Objective: To compare the reaction time and yield for the N-alkylation of morpholine using 4-chloro-, 4-bromo-, and 4-iodobutyl acetate.

Materials:

  • Morpholine

  • 4-Chlorobutyl acetate

  • 4-Bromobutyl acetate

  • 4-Iodobutyl acetate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

General Procedure:

  • To a stirred solution of morpholine (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile (10 mL/g of morpholine) at room temperature, add the respective 4-halobutyl acetate (1.1 eq).

  • Heat the reaction mixture to 60°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every hour.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Outcomes:

Alkylating AgentExpected Reaction TimeExpected YieldKey Considerations
4-Chlorobutyl Acetate > 24 hoursLow to moderatePotential for side reactions at higher temperatures. May require a phase-transfer catalyst.
4-Bromobutyl Acetate 6-12 hoursGood to highA good balance between reactivity and cost for many applications.
4-Iodobutyl Acetate 1-4 hoursHigh to excellentRapid reaction but significantly higher cost. Potential for reagent degradation if not handled properly.

This comparison highlights the significant impact of the leaving group on reaction efficiency.

Cost-Benefit Decision Framework

The choice of which 4-halobutyl acetate to use in a large-scale synthesis is a multi-faceted decision. The following decision tree provides a framework for this selection process.

Decision_Framework Start Start: Need for a Butyl Acetate Moiety SubstrateSensitivity Is the substrate sensitive to high temperatures or strong bases? Start->SubstrateSensitivity CostConstraint Are there strict cost constraints on the final product? SubstrateSensitivity->CostConstraint No UseIodo Use 4-Iodobutyl Acetate SubstrateSensitivity->UseIodo Yes FinkelsteinFeasible Is a Finkelstein reaction (in-situ iodide) feasible? CostConstraint->FinkelsteinFeasible Yes UseBromo Use 4-Bromobutyl Acetate CostConstraint->UseBromo No UseChloroFinkelstein Use 4-Chlorobutyl Acetate with Finkelstein conditions FinkelsteinFeasible->UseChloroFinkelstein Yes UseChloro Use 4-Chlorobutyl Acetate FinkelsteinFeasible->UseChloro No

Caption: Decision framework for selecting the appropriate 4-halobutyl acetate.

Safety, Handling, and Environmental Considerations

All three 4-halobutyl acetates are irritants and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Toxicity: While all are irritants, bromo and iodo compounds are generally considered more lachrymatory and have higher toxicity than their chloro counterparts.

  • Waste Disposal: The resulting halide salts (KCl, KBr, KI) must be disposed of in accordance with local regulations. While chloride is generally benign, bromide and iodide can have a greater environmental impact and may require specific waste treatment processes. The higher atomic weight of iodine also means more waste is generated per mole of product.

Conclusion and Recommendations

The selection of 4-iodobutyl acetate for large-scale synthesis is a strategic decision that should be made after careful consideration of the factors outlined in this guide.

  • Use 4-Iodobutyl Acetate when:

    • The substrate is highly valuable or sensitive to harsh reaction conditions.

    • Reaction time is a critical factor, and process cycle time needs to be minimized.

    • The higher yield and purity offset the initial reagent cost.

  • Consider 4-Bromobutyl Acetate as a default when:

    • A balance between reactivity and cost is required.

    • Moderate reaction conditions are acceptable.

  • Opt for 4-Chlorobutyl Acetate (with or without Finkelstein catalysis) when:

    • Cost is the primary driver.

    • The substrate can withstand more forcing conditions.

    • The additional process complexity of the Finkelstein reaction is manageable.

Ultimately, the optimal choice will depend on a thorough process hazard analysis, a detailed economic evaluation, and laboratory-scale process optimization studies. While 4-iodobutyl acetate may appear to be the most expensive option upfront, its ability to deliver a faster, cleaner, and higher-yielding reaction can, in some cases, make it the most economically viable choice in the long run.

References

The following is a representative list of resources. For specific pricing and safety data, please consult the websites of chemical suppliers.

  • General Chemical Properties and Safety Information: PubChem, National Center for Biotechnology Information. (Provides comprehensive information on chemical compounds). [Link]

  • The Finkelstein Reaction: Organic Chemistry Portal. (Provides information on named reactions in organic chemistry). [Link]

  • Chemical Supplier Catalogues: MilliporeSigma (Sigma-Aldrich), Thermo Fisher Scientific (Alfa Aesar), TCI Chemicals. (For pricing and availability of chemical reagents).

Comparative

In-Situ Monitoring of Reactions Involving 4-Iodobutyl Acetate: A Comparative Guide for Process Understanding and Optimization

In the realm of pharmaceutical and fine chemical synthesis, the precise control and deep understanding of reaction dynamics are paramount. For drug development professionals and researchers, mastering the real-time monit...

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical and fine chemical synthesis, the precise control and deep understanding of reaction dynamics are paramount. For drug development professionals and researchers, mastering the real-time monitoring of reactions is not just an analytical exercise; it is a critical step towards ensuring process robustness, safety, and the consistent quality of the final product. This guide provides an in-depth comparison of common in-situ spectroscopic techniques for monitoring reactions involving 4-iodobutyl acetate, a versatile building block in organic synthesis. By moving beyond simple endpoint analysis and embracing real-time data, scientists can unlock a wealth of information about reaction kinetics, mechanisms, and the influence of process parameters.

The Significance of In-Situ Monitoring for Reactions with 4-Iodobutyl Acetate

4-Iodobutyl acetate is a key intermediate, primarily utilized for introducing a butyl acetate moiety via alkylation reactions.[1] These reactions are fundamental in the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Traditional offline monitoring methods, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), require sample extraction, quenching, and preparation, which can introduce delays and may not accurately represent the state of the reaction at the time of sampling.[2] In-situ monitoring, by contrast, provides a continuous stream of data directly from the reaction vessel, offering a true window into the chemical transformation as it happens.[3] This real-time data is invaluable for:

  • Kinetic and Mechanistic Studies: Elucidating reaction pathways and identifying transient intermediates.[4]

  • Process Optimization: Rapidly determining the impact of varying reaction conditions such as temperature, catalyst loading, and reagent addition rates.

  • Safety and Control: Detecting unforeseen events or deviations from the expected reaction profile in real-time.

  • Quality by Design (QbD) and Process Analytical Technology (PAT): Building robust processes with a deep level of understanding, a cornerstone of modern pharmaceutical development.[5][6]

This guide will compare four powerful in-situ monitoring techniques: Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Analysis of In-Situ Monitoring Techniques

The choice of an in-situ monitoring technique is dictated by the specific chemistry of the reaction, the information required, and practical considerations such as cost and ease of implementation. Each technique offers unique advantages and is sensitive to different molecular attributes.

Technique Principle Strengths Limitations Ideal for 4-Iodobutyl Acetate Reactions
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations, providing information on functional groups.[7]Excellent for tracking changes in functional groups (e.g., C=O, N-H, O-H). Robust and widely used in industry.[4]Water is a strong IR absorber, which can be problematic in aqueous media. The C-I bond is in the far-IR region, which is not typically accessible with standard mid-IR probes.Monitoring the disappearance of a nucleophile (e.g., N-H stretch of an amine) and the appearance of a product. The ester carbonyl of 4-iodobutyl acetate can also be monitored.
Raman Spectroscopy Measures the inelastic scattering of monochromatic light, providing information on molecular vibrations.[8]Excellent for monitoring C-C, C=C, and other non-polar bonds. Water is a weak Raman scatterer, making it ideal for aqueous reactions. Can be used to monitor C-I bond vibrations directly.[8][9]Can be affected by fluorescence from the sample. Weaker signal than FTIR, may require longer acquisition times.[2]Directly tracking the consumption of the C-I bond in 4-iodobutyl acetate and the formation of new bonds. Ideal for reactions in aqueous or protic solvents.
NMR Spectroscopy Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.[10]Provides rich structural and quantitative information, allowing for the simultaneous monitoring of multiple species.[11]Lower sensitivity compared to other techniques. Requires specialized flow-through cells for in-situ monitoring. Can be challenging for heterogeneous reactions.[12]Unambiguous identification and quantification of reactants, products, and intermediates, providing a comprehensive reaction profile.
Mass Spectrometry Measures the mass-to-charge ratio of ionized molecules, providing information on molecular weight.[13]High sensitivity and selectivity. Can detect trace-level components and intermediates.[14]Requires an interface to sample the reaction mixture (e.g., a flow system with an ionization source), making it technically more complex for in-situ analysis.[15]Real-time monitoring of the molecular weights of all species in the reaction, confirming product formation and identifying potential byproducts.

Application Showcase: In-Situ Monitoring of an Alkylation Reaction

To illustrate the practical application of these techniques, let's consider a common alkylation reaction where 4-iodobutyl acetate is used to alkylate a primary amine, for example, benzylamine, to form the corresponding secondary amine.

Reaction:

4-Iodobutyl acetate + Benzylamine → N-Benzyl-4-aminobutyl acetate + HI

This reaction involves the consumption of the C-I bond and the N-H bond, and the formation of a new C-N bond and a secondary amine.

Experimental Workflow: A Generalized Protocol

The following is a generalized workflow for setting up an in-situ monitoring experiment for this reaction.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Analysis prep1 Dissolve benzylamine in a suitable solvent (e.g., acetonitrile) in the reaction vessel. prep2 Equip the reactor with the chosen in-situ probe (FTIR, Raman, or NMR flow cell inlet). prep1->prep2 prep3 Establish thermal equilibrium at the desired reaction temperature. prep2->prep3 acq1 Collect a background spectrum of the initial reaction mixture. prep3->acq1 acq2 Inject 4-iodobutyl acetate to initiate the reaction. acq1->acq2 acq3 Begin continuous spectral acquisition at a defined time interval. acq2->acq3 an1 Process the collected spectra (e.g., baseline correction, normalization). acq3->an1 an2 Identify characteristic peaks for reactants and products. an1->an2 an3 Generate concentration profiles by plotting peak intensity/area versus time. an2->an3 an4 Perform kinetic modeling on the concentration profiles. an3->an4

Caption: Generalized workflow for in-situ reaction monitoring.

Expected Spectroscopic Data and Interpretation

FTIR Spectroscopy:

  • Reactant Tracking: Monitor the decrease in the N-H stretching vibrations of benzylamine (typically around 3300-3400 cm⁻¹).

  • Product Formation: Observe the appearance of the N-H bending vibration of the secondary amine product (around 1500-1600 cm⁻¹).

  • Internal Standard: The ester carbonyl (C=O) stretch of the acetate group (around 1740 cm⁻¹) can serve as an internal standard as it is present in both the reactant and the product, although its environment changes slightly.

Raman Spectroscopy:

  • Reactant Tracking: Directly monitor the decrease in the intensity of the C-I stretching vibration of 4-iodobutyl acetate (typically in the low-frequency region, around 500-600 cm⁻¹).

  • Product Formation: Track the appearance of new peaks corresponding to the C-N stretching vibration.

  • Aromatic Ring: The aromatic ring vibrations of benzylamine can also be monitored for changes upon reaction.

NMR Spectroscopy (¹H NMR):

  • Reactant Tracking: Follow the disappearance of the triplet signal corresponding to the -CH₂-I protons of 4-iodobutyl acetate (around 3.2 ppm) and the singlet of the -NH₂ protons of benzylamine.

  • Product Formation: Observe the appearance of new signals for the protons adjacent to the newly formed C-N bond and the downfield shift of the protons on the butyl chain.

  • Quantitative Analysis: The integration of the peaks allows for the direct quantification of the concentration of each species over time.

Data Visualization and Analysis

The real-time data from these spectroscopic techniques can be used to generate concentration-time profiles for reactants and products. This data is then amenable to kinetic analysis to determine reaction rates and orders.

G cluster_0 Reaction Pathway cluster_1 In-Situ Monitoring Reactants 4-Iodobutyl Acetate Benzylamine TransitionState Transition State Reactants->TransitionState k Spectra Real-time Spectra (FTIR, Raman, NMR) Products N-Benzyl-4-aminobutyl acetate HI TransitionState->Products Concentration Concentration vs. Time Profiles Spectra->Concentration Data Processing Kinetics Kinetic Modeling (Rate constants, Reaction order) Concentration->Kinetics Analysis

Caption: Logical relationship between the reaction and in-situ monitoring data analysis.

Conclusion: A Paradigm Shift in Process Development

The adoption of in-situ monitoring for reactions involving 4-iodobutyl acetate represents a paradigm shift from traditional, retrospective quality control to a proactive, science-driven approach to process development. By providing a continuous and detailed view of the reaction as it unfolds, these spectroscopic techniques empower researchers and drug development professionals to make informed decisions faster, leading to the development of more robust, efficient, and safer chemical processes. While each technique has its own set of strengths and weaknesses, a thoughtful consideration of the specific reaction chemistry and analytical needs will guide the selection of the most appropriate tool for the task. The integration of these powerful analytical technologies is no longer a luxury but a necessity for staying at the forefront of modern chemical and pharmaceutical development.

References

  • Process Analytical Technology (PAT) in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • Process Analytical Technology: Enhancing Pharma Development. Pharma Manufacturing. [Link]

  • Monitoring Enzymatic Hydroesterification of Low-Cost Feedstocks by Fourier Transform InfraRed Spectroscopy. Molecules. [Link]

  • Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions. Organic Process Research & Development. [Link]

  • Process Analytical Technology (PAT) in Pharmaceutical Development and its Application. Journal of Drug Delivery and Therapeutics. [Link]

  • Process Analytical Technologies (PAT) in the pharmaceutical industry. Pharmaceutical Technology. [Link]

  • Evaluation Techniques for Two-Way Data from in Situ Fourier Transform Mid-Infrared Reaction Monitoring in Aqueous Solution. Analytical Chemistry. [Link]

  • Advanced Spectroscopy for Reaction Monitoring. Bluefield Esports. [Link]

  • Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]

  • In Situ FTIR Reaction Monitoring. YouTube. [Link]

  • Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. Reaction Chemistry & Engineering. [Link]

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [Link]

  • Real-Time Monitoring of Chemical Reactions. Shimadzu. [Link]

  • Application of Spectroscopy Techniques for Monitoring (Bio)Catalytic Processes in Continuously Operated Microreactor Systems. International Journal of Molecular Sciences. [Link]

  • Real time pharmaceutical reaction monitoring by electrospray ion mobility-mass spectrometry. Semantic Scholar. [Link]

  • Alkylation Reactions. Mettler Toledo. [Link]

  • Setup for in situ reaction monitoring of photocatalytic reactions using an ATR‐FTIR probe. ResearchGate. [Link]

  • Real-Time FTIR-ATR Spectroscopy for Monitoring Ethanolysis: Spectral Evaluation, Regression Modelling, and Molecular Insight. International Journal of Molecular Sciences. [Link]

  • Reaction Monitoring. Magritek. [Link]

  • Mass Spectrometry: A Powerful Analytical Tool in Biopharma. Technology Networks. [Link]

  • Real-time Monitoring of Reaction Synthesis using an NMR Spectroscopy in Micro-flow Reactor Platform. 2022 IEEE 7th International conference for Convergence in Technology (I2CT). [Link]

  • Monitor Kinetics with FTIR Spectroscopy and Thermal Data. YouTube. [Link]

  • A Nuclear Magnetic Resonance (NMR) Platform for Real-Time Metabolic Monitoring of Bioprocesses. Applied Sciences. [Link]

  • Reaction Monitoring by NMR. YouTube. [Link]

  • Real-Time FTIR-ATR Spectroscopy for Monitoring Ethanolysis: Spectral Evaluation, Regression Modelling, and Molecular Insight. PubMed. [Link]

  • Sailing into uncharted waters: recent advances in the in situ monitoring of catalytic processes in aqueous environments. Catalysis Science & Technology. [Link]

  • In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes. ACS Catalysis. [Link]

  • In-Situ Observation of Chemical Reactions. Oxford Instruments. [Link]

  • 4-Iodobutyl Acetate (CAS 40596-44-9): Key Intermediate for Organic Synthesis. Medium. [Link]

  • In-Situ Monitoring of Chemical Reactions. Mettler Toledo. [Link]

  • A Simple Device for Automated Mixing of Heterogeneous Solid‐Liquid Reactions During In‐Situ Monitoring by NMR Spectroscopy. Chemistry – A European Journal. [Link]

  • Organic Synthesis and Reaction Monitoring Process. Cole-Parmer. [Link]

  • Raman Spectroscopy. Mettler Toledo. [Link]

  • Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction. Organic Process Research & Development. [Link]

  • Importance and Challenges of Electrochemical in Situ Liquid Cell Electron Microscopy for Energy Conversion Research. Accounts of Chemical Research. [Link]

  • Kinetic analysis of bioorthogonal reaction mechanisms using Raman microscopy. Faraday Discussions. [Link]

  • Importance and Challenges of Electrochemical in Situ Liquid Cell Electron Microscopy for Energy Conversion Research. ACS Publications. [Link]

  • A Caveat When Using Alkyl Halides as Tagging Agents to Detect/Quantify Reactive Sulfur Species. Molecules. [Link]

  • Monitoring Chemical Changes by Raman Spectroscopy. Spectroscopy Online. [Link]

  • Application of Online Reaction Monitoring by Raman and Infrared Spectroscopy in Early Drug Development: Halogen-Lithium Exchange Chemistry. American Pharmaceutical Review. [Link]

  • Direct C–H Alkylation of Simple Arenes via Visible-Light Induced Palladium Catalysis. Nature Catalysis. [Link]

  • Chem 251 - Reactivities of Alkyl Halides Lab. YouTube. [Link]

  • Kinetic analysis of bioorthogonal reaction mechanisms using Raman microscopy. The Royal Society of Chemistry. [Link]

  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. [Link]

  • Iodine in Organic Synthesis. ResearchGate. [Link]

  • Iodosobenzene diacetate. Organic Syntheses. [Link]

Sources

Validation

A Comparative Guide to the Development of a Validated Analytical Method for 4-Iodobutyl Acetate Quantification

This guide provides an in-depth comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the development of a robust, validated analytical method for the quantification of 4-Iodobutyl a...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the development of a robust, validated analytical method for the quantification of 4-Iodobutyl acetate. As a reactive alkylating agent and a key intermediate in pharmaceutical synthesis, the accurate measurement of 4-Iodobutyl acetate is critical for process control, impurity profiling, and ensuring the safety and efficacy of final drug products.[1]

This document moves beyond a simple recitation of protocols. It delves into the rationale behind methodological choices, grounding every step in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH).[2][3]

The Analytical Challenge: Understanding 4-Iodobutyl Acetate

4-Iodobutyl acetate (CAS: 40596-44-9, MW: 242.05 g/mol ) is a semi-volatile organic compound.[4] Its properties present distinct challenges and opportunities for different analytical techniques:

  • Volatility: Its nature makes it a prime candidate for Gas Chromatography (GC).

  • Reactivity: As an alkylating agent, it can be reactive. Sample preparation and handling must be carefully considered to prevent degradation or reaction with solvents and surfaces.

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, which complicates detection by the most common HPLC detector, the UV-Vis spectrophotometer.[5]

The development of any analytical procedure for pharmaceutical use must be validated to ensure it is fit for its intended purpose.[6][7] The validation process provides documented evidence that the method is accurate, precise, specific, and robust.[7][8]

The Validation Workflow: An ICH Q2(R2) Perspective

The validation process follows a structured path to demonstrate a method's suitability. This workflow ensures that the analytical data generated is reliable and consistent.[2][3]

Validation_Workflow cluster_validation Validation Parameters (ICH Q2(R2)) start_node Define Analytical Target Profile (ATP) dev_node Method Development & Optimization start_node->dev_node Input val_protocol Write Validation Protocol dev_node->val_protocol Optimized Method validation Execute Validation Experiments val_protocol->validation Guides Execution report Generate Validation Report validation->report Compile Data Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Method_Comparison cluster_pros_cons GC Gas Chromatography (GC-FID) Principle: Separation in gas phase based on volatility/polarity Detector: Flame Ionization Detector (FID) GC_Pros Advantages (GC-FID) • High sensitivity for hydrocarbons • Excellent resolution for volatile compounds • Robust and reliable detector GC->GC_Pros Pros GC_Cons Disadvantages (GC-FID) • Requires sample volatility • Not suitable for thermally labile compounds • Destructive technique GC->GC_Cons Cons HPLC High-Performance Liquid Chromatography (HPLC-UV) Principle: Separation in liquid phase based on partitioning Detector: UV-Vis Spectrophotometer HPLC_Pros Advantages (HPLC-UV) • Broad applicability • Non-destructive • Suitable for non-volatile samples HPLC->HPLC_Pros Pros HPLC_Cons Disadvantages (HPLC-UV) • Low sensitivity for compounds with weak chromophores • Higher solvent consumption • Potential for peak tailing with reactive analytes HPLC->HPLC_Cons Cons

Sources

Safety & Regulatory Compliance

Safety

Hazard Identification and Waste Classification: The "Why" Behind the Protocol

An In-Depth Guide to the Proper Disposal of 4-Iodobutyl Acetate For researchers and scientists in drug development and chemical synthesis, the integrity of our work extends beyond the benchtop; it encompasses the entire...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 4-Iodobutyl Acetate

For researchers and scientists in drug development and chemical synthesis, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. 4-Iodobutyl acetate (CAS No. 40596-44-9), a valuable reagent in organic synthesis, requires meticulous handling not only during use but, critically, through its disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-iodobutyl acetate, grounded in safety, regulatory compliance, and scientific best practices.

Understanding the inherent properties of 4-iodobutyl acetate is the foundation of its safe disposal. It is not merely waste; it is a regulated chemical that must be managed accordingly.

Chemical Profile and Hazards:

4-Iodobutyl acetate is classified as a hazardous substance, primarily due to its irritant properties. Direct contact can cause significant skin and eye irritation, and inhalation of its vapors may lead to respiratory tract irritation[1].

PropertyValueSource
CAS Number 40596-44-9[1][2]
Molecular Formula C₆H₁₁IO₂[1][2][3]
Appearance Colorless to brown liquid[1]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]

Core Disposal Principle: Halogenated Organic Waste

The most critical aspect for disposal is that 4-iodobutyl acetate is a halogenated organic compound due to the presence of the carbon-iodine bond[4]. Environmental regulations, such as those outlined by the Environmental Protection Agency (EPA), mandate that halogenated organic wastes be segregated from non-halogenated streams[5][6].

The rationale for this segregation is twofold:

  • Treatment Process: Halogenated wastes are typically disposed of via high-temperature incineration. The presence of halogens requires specialized scrubbers and pollution control equipment in the incinerator to neutralize the resulting acidic gases (e.g., hydrogen iodide). Mixing these with non-halogenated solvents, which can often be recycled or used as fuel, contaminates the entire waste stream, increasing disposal costs and environmental burden[7].

  • Regulatory Compliance: Improperly mixing waste streams can result in significant regulatory fines and penalties for the institution.

Immediate Safety & Handling for Disposal

Before beginning the disposal process, ensure all immediate safety measures are in place. This includes personal protective equipment (PPE) and spill response readiness.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be used.

  • Ventilation: All handling and preparation for disposal should occur inside a certified chemical fume hood to prevent inhalation of vapors[1].

Spill Management:

In the event of a spill, the response should be swift and decisive.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Restrict access to the spill zone.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Containment: For small spills, use a commercial sorbent pad or an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb the initial spill.

  • Collection: Carefully scoop the absorbed material and contaminated debris into a designated, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with soap and water, followed by a final rinse. All cleaning materials must also be disposed of as hazardous waste.

  • Large Spills: For large spills, evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) office immediately[8].

Step-by-Step Disposal Protocol

The following protocol outlines the systematic process for disposing of 4-iodobutyl acetate waste, from the point of generation to final pickup.

Step 1: Waste Segregation

This is the most critical step.

  • Action: Designate a specific waste container exclusively for "Halogenated Organic Solvents."[4][8]

  • Causality: Never mix 4-iodobutyl acetate with non-halogenated organic wastes (such as acetone, ethanol, hexane, or ethyl acetate)[7]. Doing so renders the entire volume of waste more difficult and expensive to dispose of[7]. Furthermore, do not mix it with aqueous waste, acids, bases, or oxidizers[7].

Step 2: Container Selection
  • Action: Use a chemically compatible container provided by your institution's EHS department, typically a high-density polyethylene (HDPE) or glass bottle with a secure, threaded cap[8]. The container must be in good condition, free of cracks or leaks.

  • Causality: The container must be robust and non-reactive with the waste to prevent degradation, leaks, and potential exposure[8]. The secure cap is essential to prevent the release of vapors[8].

Step 3: Proper Labeling
  • Action: Label the container before adding any waste[8]. The label must be clear, legible, and permanently affixed. Include the following information:

    • The words "Hazardous Waste "[7].

    • The full chemical name: "Waste 4-Iodobutyl acetate " (avoiding formulas or abbreviations)[8].

    • If it is a mixed waste stream (of compatible halogenated solvents), list all components and their approximate percentages.

    • The specific hazard characteristics (e.g., "Irritant").

    • The date on which waste was first added to the container.

  • Causality: Accurate labeling is a legal requirement and is crucial for the safety of all personnel who will handle the container, from lab staff to disposal technicians. It ensures the waste is managed correctly throughout the disposal chain.

Step 4: Accumulation and Storage
  • Action: Keep the waste container tightly sealed at all times, except when actively adding waste[7][8]. Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel. The SAA must be in a secondary containment bin to catch any potential leaks.

  • Causality: A closed container prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere, protecting personnel and the environment. Secondary containment is a crucial safeguard against spills and leaks.

Step 5: Arranging for Final Disposal
  • Action: Once the waste container is full, or if waste generation is complete, contact your institution's EHS office to schedule a pickup. Follow their specific procedures for waste transfer.

  • Causality: Final disposal must be handled by a licensed and certified hazardous waste management company. EHS professionals are responsible for ensuring that this process is conducted in full compliance with all local, state, and federal regulations.

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for laboratory chemical waste containing 4-iodobutyl acetate.

G Diagram 1: 4-Iodobutyl Acetate Disposal Workflow cluster_0 Waste Generation Point cluster_1 Characterization & Segregation cluster_2 Container Management cluster_3 Accumulation & Disposal A Generate Waste Containing 4-Iodobutyl Acetate B Is the waste a Halogenated Organic? A->B C YES: Segregate into 'Halogenated Waste' Stream B->C Contains C-I bond D NO: Segregate into 'Non-Halogenated' Stream B->D No C-Halogen bond E Select Approved, Compatible Container C->E F Label Container: 'Hazardous Waste' + Contents E->F G Store in SAA (Sealed, Secondary Containment) F->G H Contact EHS for Pickup by Certified Vendor G->H

Caption: Decision workflow for proper segregation and disposal of 4-iodobutyl acetate waste.

Decontamination of Equipment

Any laboratory equipment (glassware, stir bars, etc.) that has come into contact with 4-iodobutyl acetate must be decontaminated before being returned to general use.

  • Initial Rinse: Rinse the equipment with a small amount of a compatible solvent (e.g., acetone). This initial rinseate must be collected and disposed of as halogenated hazardous waste .

  • Wash: Wash the rinsed equipment thoroughly with soap and warm water.

  • Final Rinse: Perform a final rinse with deionized water.

By adhering to these rigorous protocols, you ensure the safety of yourself and your colleagues, maintain the integrity of your research environment, and uphold your professional responsibility to protect the broader ecosystem.

References

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . Source: eCFR (Electronic Code of Federal Regulations). [Link]

  • Hazardous Waste Segregation Guide . Source: Bucknell University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Source: Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • 7.2 Organic Solvents . Source: University of North Carolina at Chapel Hill Environment, Health and Safety. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds . Source: California Code of Regulations - Westlaw. [Link]

  • SAFETY DATA SHEET - Isobutyl acetate . Source: ClearTech. [Link]

  • 4-iodobutyl acetate (C6H11IO2) . Source: PubChemLite. [Link]

  • SAFETY DATA SHEET - ISOBUTYL ACETATE . Source: Solvents and Petroleum Services, Inc. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodobutyl acetate
Reactant of Route 2
Reactant of Route 2
4-Iodobutyl acetate
© Copyright 2026 BenchChem. All Rights Reserved.